molecular formula C15H32 B166386 Pentadecane CAS No. 629-62-9

Pentadecane

Cat. No.: B166386
CAS No.: 629-62-9
M. Wt: 212.41 g/mol
InChI Key: YCOZIPAWZNQLMR-UHFFFAOYSA-N
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Description

Pentadecane is a saturated long-chain alkane hydrocarbon with the chemical formula C15H32 . It is a colorless liquid with a characteristic odor and is defined by key physical properties including a melting point of approximately 9-10°C, a boiling point of 270°C, and a density of 769 mg mL⁻¹ . In scientific research, this compound serves as a valuable model compound for studying the biosynthesis of long-chain alkanes in plants. Recent studies have elucidated that its production in plants like Pogostemon cablin involves a specific endoplasmic reticulum-localized enzyme complex consisting of PcCER1-LIKE3 and PcCER3 . This discovery is of significant interest for biofuel development, as this compound falls within the carbon chain length range (C12-C20) ideal for diesel fuel . Investigating its biosynthesis provides a toolbox of enzymes for the heterologous production of renewable, liquid hydrocarbon fuels. As a major component of plant cuticular waxes, it also plays a role in studies focused on plant protection against environmental stresses . This product is intended for research applications only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentadecane
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InChI

InChI=1S/C15H32/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-15H2,1-2H3
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InChI Key

YCOZIPAWZNQLMR-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCC
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Molecular Formula

C15H32
Record name N-PENTADECANE
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DSSTOX Substance ID

DTXSID6027268
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Molecular Weight

212.41 g/mol
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Physical Description

N-pentadecane is a colorless liquid. (NTP, 1992), Liquid; Water or Solvent Wet Solid, Colorless liquid; [CAMEO]
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Boiling Point

519.13 °F at 760 mmHg (NTP, 1992), 270.6 °C
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Solubility

In water, 4.0X10-5 mg/L at 25 °C, Very soluble in ethyl ether, ethanol
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Density

0.7685 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7685 g/cu cm at 20 °C
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Vapor Pressure

0.00343 [mmHg], 4.92X10-3 mm Hg at 25 °C
Record name Pentadecane
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Color/Form

Colorless liquid

CAS No.

629-62-9
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Melting Point

50 °F (NTP, 1992), 9.95 °C
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Foundational & Exploratory

The Occurrence and Biosynthesis of Pentadecane in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecane (C15H32) is a straight-chain alkane naturally present in a diverse array of plant species. It is a significant component of essential oils and cuticular waxes, contributing to the plant's chemical defense, prevention of water loss, and interactions with the environment. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and quantitative occurrence of this compound in plants. It also details the experimental protocols for its extraction and analysis, and visualizes the key biochemical pathways and experimental workflows.

Natural Sources and Occurrence of this compound

This compound is found in various plant tissues, including leaves, stems, flowers, and roots. Its presence is most notable in the essential oils and cuticular waxes of numerous plant families.

This compound in Essential Oils

Essential oils are complex mixtures of volatile compounds that contribute to the characteristic aroma of plants. This compound has been identified as a constituent in the essential oils of several species, where it can act as a carrier for more aromatic compounds or contribute subtly to the overall scent profile.[1]

This compound in Cuticular Waxes

The cuticle is a protective layer covering the aerial surfaces of plants, with cuticular waxes being a primary component of this barrier.[2] These waxes are complex mixtures of long-chain fatty acids and their derivatives, including alkanes. n-Alkanes, such as this compound, are major constituents of these waxes and play a crucial role in preventing water loss and protecting the plant from environmental stresses.

Quantitative Occurrence of this compound in Plants

The concentration of this compound varies significantly among different plant species, cultivars, geographical locations, and the specific plant part analyzed. The following table summarizes the quantitative data on this compound occurrence in various plants.

Plant SpeciesCommon NamePlant PartThis compound Content (%)Reference
Pogostemon cablinPatchouliTop leaves (young plant)Major Component[2][3]
Daphne mucronata-Leaves (essential oil)12.75
Tapinanthus bangwensis-Dried Leaves (essential oil)12.5
Origanum vulgare ssp. virideOreganoLeaves (hexane extract)5.7
Origanum vulgare ssp. virideOreganoStems (hexane extract)4.1
Cryptocoryne retrospiralis-Leaves and RhizomesIdentified
Protium heptaphyllum-Resin (essential oil)Identified
Prunus persicaPeachFloral VolatilesIdentified
Scandix balansae-Volatile oil componentIdentified[1]
Vanilla madagascariensisVanilla-Identified[1]
Anethum graveolensDillRootIdentified[1]
Capsicum annuumBell Pepper-Identified[1]

Biosynthesis of this compound in Plants

The biosynthesis of n-alkanes in plants, including this compound, is a multi-step process that originates from fatty acid synthesis in the plastids. The long-chain alkanes are synthesized in the endoplasmic reticulum (ER) of epidermal cells. The pathway can be broadly divided into fatty acid elongation and the alkane-forming pathway.[2]

A proposed biosynthetic pathway for this compound has been elucidated in Pogostemon cablin. This pathway involves the conversion of C16 acyl-CoA (palmitoyl-CoA) to this compound.[4][5] The key enzymatic complex responsible for this conversion is composed of homologs of the Arabidopsis ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) proteins. Specifically, in P. cablin, the complex is formed by PcCER1-LIKE3 and PcCER3.[2][3]

Pentadecane_Biosynthesis cluster_ER Endoplasmic Reticulum Plastid Plastid (Fatty Acid Synthesis) C16_ACP C16:0-ACP Plastid->C16_ACP de novo synthesis C16_CoA Palmitoyl-CoA (C16:0-CoA) C16_ACP->C16_CoA LACS This compound This compound (C15) C16_CoA->this compound PcCER1-LIKE3/ PcCER3 Complex VLCFA Very-Long-Chain Fatty Acids (VLCFAs) C16_CoA->VLCFA FAE Complex (Elongation) ER Endoplasmic Reticulum VLC_Alkanes VLC-Alkanes (e.g., C29, C31) VLCFA->VLC_Alkanes CER1/CER3 Complex

Biosynthesis of this compound and VLC-Alkanes.

Potential Signaling Role of this compound

While the primary roles of alkanes in plants are structural and protective, emerging research suggests potential signaling functions. For instance, volatile organic compounds (VOCs) from the bacterium Bacillus velezensis SQR9, including this compound, have been shown to alleviate iron deficiency in Arabidopsis. This effect is mediated by the accumulation of nitric oxide (NO) in the roots, suggesting a role for this compound in inter-kingdom signaling that influences plant nutrient uptake.[6]

Pentadecane_Signaling This compound Volatile this compound (from Bacillus) Plant_Root Plant Root Cells This compound->Plant_Root influences NO_accumulation Nitric Oxide (NO) Accumulation Plant_Root->NO_accumulation leads to Fe_Uptake Enhanced Iron (Fe) Uptake NO_accumulation->Fe_Uptake mediates

Logical relationship of this compound in plant signaling.

Experimental Protocols

Accurate identification and quantification of this compound in plant tissues require specific extraction and analytical methods. The most common techniques involve solvent extraction for cuticular waxes or hydrodistillation for essential oils, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction of Cuticular Waxes

This protocol describes a general method for the extraction of epicuticular waxes from plant leaves.

Materials:

  • Fresh plant leaves

  • Chloroform (B151607) (analytical grade)

  • Internal standard (e.g., n-tetracosane)

  • Glass vials with Teflon-lined caps

  • Vortex mixer

  • Nitrogen gas stream

Procedure:

  • Excise fresh leaves and determine their surface area for later quantification.

  • Immerse the leaves in a known volume of chloroform containing a known concentration of the internal standard for 30-60 seconds. Brief immersion is crucial to minimize the extraction of intracellular lipids.

  • Remove the leaves from the solvent.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • The dried extract is then ready for derivatization (if necessary) and GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following provides a general protocol for the analysis of plant alkanes by GC-MS.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column: A non-polar column such as HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) is commonly used.

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp 1: Increase to 180 °C at a rate of 5 °C/min

    • Ramp 2: Increase to 270 °C at a rate of 20 °C/min, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Volume: 1 µL

MS Conditions (Example):

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Scan Range: 40-500 amu

Identification and Quantification:

  • Identification: Compounds are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST) and by comparing their retention times with those of authentic standards.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and by using a calibration curve generated with known concentrations of a this compound standard.

Experimental_Workflow Start Plant Material (e.g., Leaves) Extraction Extraction (Solvent Immersion or Hydrodistillation) Start->Extraction Concentration Solvent Evaporation (under Nitrogen) Extraction->Concentration Derivatization Derivatization (if required) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis End Results Data_Analysis->End

Experimental workflow for this compound analysis.

Conclusion

This compound is a widely distributed n-alkane in the plant kingdom, playing important roles in the plant's protective cuticular wax layer and as a component of essential oils. Its biosynthesis from fatty acid precursors is beginning to be understood at a molecular level. While its primary functions appear to be structural and protective, emerging evidence points towards a potential role in plant signaling, particularly in response to external stimuli. The standardized protocols for extraction and GC-MS analysis provided in this guide offer a robust framework for researchers to further investigate the occurrence, biosynthesis, and potential applications of this compound in various plant species.

References

The Pentadecane Biosynthesis Pathway in Marine Cyanobacteria: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Marine cyanobacteria, particularly abundant genera such as Prochlorococcus and Synechococcus, are significant contributors to the global hydrocarbon cycle, primarily through the synthesis of pentadecane. This C15 alkane is produced via a specialized two-step enzymatic pathway that utilizes fatty acid metabolism intermediates. Understanding this pathway is of paramount importance for various fields, from biogeochemistry and microbial ecology to synthetic biology and biofuel development. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathway in marine cyanobacteria, detailing the key enzymes, their mechanisms, and the available quantitative data. Furthermore, it outlines relevant experimental protocols and visualizes the biosynthetic and regulatory logic to facilitate further research and application.

The Core Biosynthetic Pathway

The biosynthesis of this compound in marine cyanobacteria is a specialized branch of fatty acid metabolism, primarily involving two key enzymes: Acyl-Acyl Carrier Protein Reductase (AAR) and Aldehyde-Deformylating Oxygenase (ADO).[1] The pathway begins with the products of the fatty acid synthase (FAS) system.

From Fatty Acyl-ACP to Fatty Aldehyde: The Role of Acyl-ACP Reductase (AAR)

The first committed step in this compound biosynthesis is the reduction of a fatty acyl-acyl carrier protein (acyl-ACP) to a fatty aldehyde. This reaction is catalyzed by Acyl-ACP Reductase (AAR), an NADPH-dependent enzyme.[1] In marine cyanobacteria, AAR exhibits a substrate preference for 16-carbon fatty acyl-ACPs (palmitoyl-ACP), which leads to the predominance of this compound (a C15 alkane) as the final product.[2][3] This is a key distinction from many freshwater cyanobacteria, which often possess AARs with a higher affinity for 18-carbon substrates, resulting in the production of heptadecane.[2]

The catalytic mechanism of AAR is proposed to be a two-step process.[4] First, the acyl group is transferred from ACP to a conserved cysteine residue in the AAR active site, forming a thioester intermediate and releasing holo-ACP. Subsequently, the thioester is reduced by NADPH to yield a fatty aldehyde.[4]

From Fatty Aldehyde to this compound: The Role of Aldehyde-Deformylating Oxygenase (ADO)

The second and final step is the conversion of the fatty aldehyde (hexadecanal) to this compound. This reaction is catalyzed by the non-heme di-iron enzyme, Aldehyde-Deformylating Oxygenase (ADO).[5] The reaction is an oxidative decarbonylation where the aldehyde is cleaved to produce an alkane with one less carbon atom and formate (B1220265) as a byproduct.[6] The overall reaction requires an external electron donor system, often ferredoxin and ferredoxin-NADP+ reductase in vivo.[1]

The catalytic turnover of ADO is known to be relatively slow, which can be a rate-limiting step in overall alkane production.[7]

Quantitative Data

Quantitative analysis of this compound production and the enzymes involved is crucial for metabolic engineering and for understanding the ecological significance of this pathway.

Table 1: this compound and Total Hydrocarbon Production in Marine Cyanobacteria
Cyanobacterial StrainDominant HydrocarbonThis compound (% of total hydrocarbons)Total Hydrocarbons (% of dry cell weight)Reference
Prochlorococcus CCMP1986 (MED4)This compound~96%0.149 - 0.368%[8]
Prochlorococcus MIT9312This compound~96%0.149 - 0.368%[8]
Prochlorococcus MIT9313This compound~96%0.149 - 0.368%[8]
Synechococcus sp. WH7803This compound79 - 92%0.022 - 0.138%[9]
Synechococcus sp. WH7805This compound79 - 92%0.022 - 0.138%[9]
Synechococcus sp. WH8102This compound79 - 92%0.022 - 0.138%[9]
Table 2: Kinetic Parameters of this compound Biosynthesis Enzymes
EnzymeOrganismSubstrateKmkcatReference
Aldehyde-Deformylating Oxygenase (ADO)General CyanobacteriaO284 ± 9 µM~1 min-1[10]
Acyl-ACP Synthetase (Aas)Synechococcus elongatus PCC 7942Fatty Acids10.49 ± 1.11 µM0.016 s-1[11]

Experimental Protocols

Extraction and Quantification of this compound by GC-MS

This protocol is adapted from established methods for analyzing alkanes in cyanobacteria.

Materials:

  • Cyanobacterial cell pellet

  • Methanol (B129727) (HPLC grade)

  • Internal standard (e.g., deuterated this compound)

  • Glass vials for GC-MS

  • Sonicator

  • Centrifuge

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Cell Harvesting: Centrifuge 50 mL of cyanobacterial culture (e.g., at 4,300 x g for 15 minutes at 4°C).

  • Cell Lysis: Resuspend the cell pellet in 1 mL of methanol. Disrupt the cells by sonication on ice.

  • Extraction: Centrifuge the lysate at high speed (e.g., 22,000 x g for 10 minutes) to pellet cell debris. Transfer the methanol supernatant, which contains the alkanes, to a clean tube.

  • Sample Preparation for GC-MS: Transfer an aliquot of the methanol extract to a GC-MS vial. Add a known amount of internal standard.

  • GC-MS Analysis: Inject the sample into the GC-MS. A typical method for this compound analysis would involve a non-polar capillary column and a temperature gradient.

    • Example GC Program:

      • Injector temperature: 250°C

      • Oven program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

      • Carrier gas: Helium

    • MS Detection: Use selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions for this compound and the internal standard.

Heterologous Expression and Purification of AAR and ADO

This protocol provides a general framework for producing AAR and ADO proteins for in vitro studies, typically using E. coli as an expression host.

Materials:

  • Expression vector (e.g., pET series)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Elution buffer (lysis buffer with imidazole)

Procedure:

  • Cloning: Clone the coding sequences of aar and ado from the marine cyanobacterium of interest into an expression vector, often with an affinity tag (e.g., 6x-His).

  • Transformation: Transform the expression plasmid into a suitable E. coli strain.

  • Expression: Grow the transformed E. coli in LB medium to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and incubate for several hours at a reduced temperature (e.g., 16-25°C) to improve protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to an affinity chromatography column. Wash the column with lysis buffer and elute the protein with elution buffer.

  • Buffer Exchange: Exchange the purified protein into a suitable storage buffer using dialysis or a desalting column.

Generation of Knockout Mutants in Marine Cyanobacteria

Genetic manipulation of marine cyanobacteria like Prochlorococcus and Synechococcus can be challenging. The following is a generalized approach based on homologous recombination, which may require significant optimization for specific strains.

Materials:

  • Suicide vector (a plasmid that cannot replicate in the cyanobacterium)

  • Antibiotic resistance cassette

  • Marine cyanobacterial strain

  • Appropriate growth medium and antibiotics

Procedure:

  • Construct Design: In a suicide vector, flank an antibiotic resistance cassette with homologous regions (typically 500-1000 bp) upstream and downstream of the target gene (aar or ado).

  • Transformation: Introduce the suicide vector into the marine cyanobacterium. For many marine strains, natural transformation is inefficient, and methods like conjugation or electroporation are required, though these can also have low success rates and require specific optimization.[12]

  • Selection: Plate the transformed cells on a selective medium containing the appropriate antibiotic.

  • Segregation: Due to the polyploid nature of many cyanobacteria, the mutant allele needs to segregate completely. This often requires several rounds of subculturing on selective media.

  • Verification: Confirm the gene knockout by PCR using primers that flank the insertion site and by Southern blotting.

Visualization of Pathways and Relationships

This compound Biosynthesis Pathway

Pentadecane_Biosynthesis FAS Fatty Acid Synthase (FAS) Palmitoyl_ACP Palmitoyl-ACP (C16) FAS->Palmitoyl_ACP Fatty Acid Synthesis AAR Acyl-ACP Reductase (AAR) Palmitoyl_ACP->AAR Hexadecanal Hexadecanal (C16) AAR->Hexadecanal NADP NADP+ AAR->NADP ADO Aldehyde-Deformylating Oxygenase (ADO) Hexadecanal->ADO This compound This compound (C15) ADO->this compound Fd_ox Oxidized Ferredoxin ADO->Fd_ox Formate Formate ADO->Formate NADPH NADPH NADPH->AAR Fd_red Reduced Ferredoxin Fd_red->ADO

Core enzymatic steps in this compound biosynthesis.
Cellular Context and Precursor Supply

Cellular_Context cluster_photosynthesis Photosynthesis cluster_fas Fatty Acid Synthesis cluster_alkane_synthesis This compound Synthesis cluster_recycling Fatty Acid Recycling Photosynthesis Light Energy + CO2 Central_Metabolism Central Carbon Metabolism Photosynthesis->Central_Metabolism Acetyl_CoA Acetyl-CoA Central_Metabolism->Acetyl_CoA Malonyl_ACP Malonyl-ACP Acetyl_CoA->Malonyl_ACP FAS_Cycle FAS Cycle Malonyl_ACP->FAS_Cycle Palmitoyl_ACP Palmitoyl-ACP FAS_Cycle->Palmitoyl_ACP AAR AAR Palmitoyl_ACP->AAR Membrane_Lipids Membrane Lipids Palmitoyl_ACP->Membrane_Lipids Hexadecanal Hexadecanal AAR->Hexadecanal ADO ADO Hexadecanal->ADO This compound This compound ADO->this compound Free_Fatty_Acids Free Fatty Acids Membrane_Lipids->Free_Fatty_Acids Lipolysis Aas Acyl-ACP Synthetase (Aas) Free_Fatty_Acids->Aas Aas->Palmitoyl_ACP

Metabolic context of this compound synthesis.

Regulation of the Pathway

The regulation of this compound biosynthesis in marine cyanobacteria is not fully understood, but several layers of control are likely involved.

  • Transcriptional Regulation: The genes encoding AAR (aar) and ADO (ado) are often found in close proximity in cyanobacterial genomes.[6] However, studies have shown that they can be transcribed independently from their own promoters, suggesting the potential for autonomous regulation.[6] Overall, the expression of aar and ado appears to be relatively constitutive under standard laboratory conditions.[6]

  • Precursor Supply: The availability of the substrate, palmitoyl-ACP, is a critical factor. Therefore, the regulation of the upstream fatty acid biosynthesis pathway directly impacts this compound production. Fatty acid synthesis in cyanobacteria is known to be regulated by various factors, including light and the cellular redox state.[13]

  • Redox Regulation: As photosynthesis is the primary source of energy and reducing power in cyanobacteria, the cellular redox state, particularly the NADPH/NADP+ ratio and the redox state of ferredoxin, is a key regulatory signal for many metabolic pathways.[14] The activities of AAR (NADPH-dependent) and ADO (ferredoxin-dependent) are likely influenced by the light-dependent changes in the cellular redox environment.

  • Fatty Acid Recycling: Cyanobacteria can recycle free fatty acids released from membrane lipid turnover. The enzyme acyl-ACP synthetase (Aas) re-activates these free fatty acids to acyl-ACPs, which can then enter the this compound biosynthesis pathway.[15] This recycling mechanism provides an additional source of precursors.

Conclusion and Future Directions

The biosynthesis of this compound in marine cyanobacteria is a well-defined two-step pathway with significant ecological and biotechnological implications. While the core enzymatic machinery has been identified, several key areas require further investigation. A deeper understanding of the kinetic properties of AAR from marine strains is needed for accurate metabolic modeling. Elucidating the specific signaling pathways and post-translational modifications that regulate this pathway in response to environmental cues will be crucial for optimizing this compound production in engineered systems. Furthermore, the development of more efficient genetic tools for marine cyanobacteria will be instrumental in advancing our ability to study and manipulate this important metabolic pathway. This technical guide provides a solid foundation for researchers to build upon in their efforts to unravel the complexities of this compound biosynthesis and harness its potential.

References

Pentadecane: A Comprehensive Toxicological and Safety Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecane (C15H32) is a straight-chain alkane hydrocarbon. It is a colorless liquid and a component of some volatile oils.[1] While generally considered to have low toxicity, a thorough understanding of its toxicological profile and proper safety handling procedures is essential for professionals working with this compound in research and development settings. This guide provides an in-depth overview of the available toxicological data for this compound, details on experimental methodologies for its assessment, and comprehensive safety and handling protocols.

Toxicological Data Summary

The acute toxicity of this compound is low across oral, dermal, and inhalation routes of exposure. The primary hazard associated with this compound is its potential as an aspiration hazard if swallowed.[2][3] Repeated exposure may cause skin dryness or cracking.[3]

Acute Toxicity
EndpointSpeciesRouteValueReference
LD50RatOral> 5,000 mg/kg[2][3][4]
LD50RabbitDermal> 3,160 mg/kg[2][3][4]
LC50RatInhalation>= 5.8 mg/L (4 h)[3][4]
Irritation and Sensitization
EndpointSpeciesResultReference
Skin Corrosion/IrritationRabbitNo skin irritation[3][4]
Serious Eye Damage/IrritationRabbitNo eye irritation[3][4]
Respiratory or Skin SensitizationGuinea pigNegative[4]
Genetic and Chronic Toxicity
EndpointTest SystemResultReference
Germ Cell Mutagenicity (Ames test)S. typhimuriumNegative[4]
Carcinogenicity---Based on available data, the classification criteria are not met. No component is identifiable as a carcinogen by ACGIH or IARC.[2][3][5]
Reproductive Toxicity---Based on available data, the classification criteria are not met.[2]

Experimental Protocols

The toxicological data for this compound are primarily derived from standardized studies following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines provide detailed methodologies to ensure the quality and consistency of test results.

Acute Oral Toxicity (OECD Test Guideline 401)

This test is designed to determine the lethal dose 50 (LD50), which is the dose of a substance that is lethal to 50% of the test animals.[6]

  • Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[6]

  • Animals: Typically, healthy young adult rats are used.[6] Animals are fasted prior to administration of the substance.[6]

  • Procedure: At least 5 rodents of the same sex are used for each dose level.[6] The substance is administered, and the animals are observed for at least 14 days for signs of toxicity and mortality.[6]

  • Observations: The time of death and any signs of toxicity are recorded.[6] At the end of the observation period, surviving animals are euthanized and necropsied.[6]

Acute Dermal Toxicity (OECD Test Guideline 402)

This guideline assesses the potential for a substance to cause toxicity through skin exposure.[7]

  • Principle: The test substance is applied to a shaved area of the skin of experimental animals.[8]

  • Animals: Healthy young adult animals, typically rats or rabbits, are used.[7][9]

  • Procedure: The substance is applied to an area of at least 10% of the body surface and held in contact with the skin using a porous gauze dressing for 24 hours.[8] Animals are observed for at least 14 days.[7][8]

  • Observations: Signs of toxicity and mortality are recorded. Body weights are measured at least weekly.[7] A gross necropsy is performed on all animals at the end of the study.[7]

Acute Inhalation Toxicity (OECD Test Guideline 403)

This test evaluates the health hazards from short-term exposure to an airborne substance.[10]

  • Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period, typically 4 hours.[10][11]

  • Animals: The preferred species is the rat.[11][12]

  • Procedure: Two main protocols are described: a traditional LC50 protocol with at least three concentrations and a Concentration x Time (C x t) protocol.[10][12] Animals are observed for at least 14 days.[10][12]

  • Observations: Daily detailed observations, weight measurements, and a gross necropsy are performed.[10][12]

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[2][13]

  • Principle: A single dose of the test substance is applied to a small area of the skin of an animal, with untreated skin serving as a control.[2]

  • Animals: The albino rabbit is the preferred species.[2]

  • Procedure: The substance (0.5 ml of liquid or 0.5 g of solid) is applied to the skin for a 4-hour exposure period, after which the residual substance is removed.[2]

  • Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.[14] Observations may continue for up to 14 days to assess the reversibility of any effects.[2]

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.[15][16]

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, with the other eye serving as a control.[17]

  • Animals: The albino rabbit is the preferred animal model.[17]

  • Procedure: The test is typically performed sequentially, starting with one animal. If no corrosive effects are observed, a confirmatory test on up to two additional animals may be performed.[17] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[18]

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva.[16]

Visualized Experimental Workflows and Safety Procedures

Acute Oral Toxicity (OECD 401) Workflow

cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation cluster_analysis Analysis A Select healthy, young adult rats B Acclimatize for >= 5 days A->B C Fast animals prior to dosing B->C D Administer graduated doses by oral gavage (one dose/group) C->D E Observe for signs of toxicity and mortality for >= 14 days D->E F Record time of death E->F G Perform necropsy on all animals E->G H Calculate LD50 G->H

Workflow for Acute Oral Toxicity Testing.
Dermal Irritation (OECD 404) Experimental Workflow

cluster_prep Preparation cluster_application Application cluster_obs Observation & Scoring cluster_result Result A Select albino rabbit B Shave small area of skin A->B C Apply 0.5ml (liquid) or 0.5g (solid) of this compound B->C D Cover with gauze for 4 hours C->D E Remove patch and residual substance D->E F Score for erythema and edema at 1, 24, 48, 72 hours E->F G Continue observation up to 14 days if effects persist F->G H Determine irritation potential G->H cluster_handling Safe Handling cluster_ppe Personal Protective Equipment (PPE) cluster_storage Storage cluster_emergency Emergency Procedures A Handle in a well-ventilated area B Avoid contact with skin, eyes, and clothing A->B C Avoid inhalation of vapor or mist B->C D Wear protective gloves C->D E Wear safety glasses with side-shields or goggles D->E F Wear protective clothing E->F G Use NIOSH-approved respirator if needed F->G H Store in a cool, dry, well-ventilated place G->H I Keep container tightly closed H->I J Store away from incompatible materials (strong oxidizing agents) I->J K Spill: Absorb with inert material J->K L Fire: Use water spray, foam, dry chemical, or CO2 K->L M First Aid: Follow specific measures for inhalation, skin/eye contact, and ingestion L->M

References

Pentadecane as a Volatile Organic Compound (VOC): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecane (C15H32) is a straight-chain alkane that, due to its volatility, is classified as a Volatile Organic Compound (VOC). It is a colorless liquid with a faint, waxy odor and is found in a variety of natural and anthropogenic sources.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, sources, analytical methodologies for its detection, and its biological significance. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are interested in the environmental and biological roles of this particular VOC. All quantitative data are summarized in structured tables, and detailed experimental protocols for key analytical techniques are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to comprehending its behavior as a VOC in various environments. These properties influence its distribution, persistence, and interaction with biological systems.

PropertyValueReference
Molecular Formula C15H32[1][2][4][5]
Molar Mass 212.41 g/mol [1][5]
CAS Number 629-62-9[2][4]
Appearance Colorless liquid[1][2][4]
Boiling Point 270.6 °C (519.1 °F)[2][4]
Melting Point 9.9 °C (49.8 °F)[2][4]
Vapor Pressure 0.0012 mmHg at 25 °C[1]
Water Solubility 0.00055 mg/L at 25 °C (practically insoluble)[1][2][4]
Henry's Law Constant 2.5 atm·m³/mol at 25 °C (estimated)[1]
log Kow (Octanol-Water Partition Coefficient) 8.26 (estimated)[1]

Sources and Environmental Presence

This compound is released into the environment from both natural (biogenic) and human-related (anthropogenic) sources.

  • Natural Sources: this compound is a component of the essential oils of various plants and is also produced by certain insects and microorganisms.[4][6][8] It can be found in the scent glands of some stink bugs, where it acts as a semiochemical.[9]

  • Anthropogenic Sources: A primary anthropogenic source of this compound is the combustion of fossil fuels. It is a known component of vehicle exhaust and emissions from industrial processes.[1] It can also be released from building materials and consumer products.

  • Environmental Fate: Due to its high volatility and low water solubility, this compound released into the atmosphere will primarily exist in the vapor phase. Its high octanol-water partition coefficient suggests a strong tendency to adsorb to organic matter in soil and sediment. Biodegradation is a significant removal process for this compound in the environment, with various microorganisms capable of utilizing it as a carbon source.[8]

Analytical Methodologies for this compound Detection

The accurate and sensitive detection of this compound as a VOC requires specialized analytical techniques. Gas chromatography (GC) coupled with a detector, most commonly a mass spectrometer (MS) or a flame ionization detector (FID), is the standard method for its analysis. Sample preparation is a critical step to extract and concentrate this compound from various matrices.

Sample Preparation Techniques

3.1.1. Purge-and-Trap (Dynamic Headspace)

This is a highly sensitive technique for extracting volatile compounds from liquid and solid samples.[3][10][11][12][13]

Detailed Experimental Protocol for Purge-and-Trap:

  • Sample Preparation:

    • For water samples, a known volume (e.g., 5-25 mL) is placed in a purging vessel.

    • For solid samples, a known weight (e.g., 1-5 g) is mixed with reagent-free water in the purging vessel.

  • Purging:

    • An inert gas (e.g., helium or nitrogen) is bubbled through the sample at a controlled flow rate (e.g., 40 mL/min) for a specific duration (e.g., 11 minutes).[11]

    • The sample may be heated (e.g., to 40-80 °C) to increase the purging efficiency of less volatile compounds.

  • Trapping:

    • The purged VOCs are carried by the gas stream onto an adsorbent trap. The trap typically contains a combination of sorbents like Tenax®, silica (B1680970) gel, and carbon molecular sieve to efficiently capture a wide range of VOCs.[11]

  • Desorption:

    • After purging, the trap is rapidly heated (e.g., to 180-250 °C) while being backflushed with an inert gas.[11]

    • This thermal desorption process releases the trapped VOCs as a concentrated band.

  • Injection:

    • The desorbed analytes are transferred to the GC column for separation and analysis.

3.1.2. Solid-Phase Microextraction (SPME)

SPME is a solvent-free, simple, and versatile sample preparation technique.[14][15][16][17][18]

Detailed Experimental Protocol for Headspace SPME (HS-SPME):

  • Fiber Selection and Conditioning:

    • Select an appropriate SPME fiber. For nonpolar compounds like this compound, a polydimethylsiloxane (B3030410) (PDMS) coated fiber is suitable.[16]

    • Condition the fiber according to the manufacturer's instructions, typically by heating it in the GC injection port.

  • Sample Preparation:

    • Place a known amount of the sample (liquid or solid) into a headspace vial.

    • The vial is sealed with a septum-containing cap.

  • Extraction:

    • The vial is typically heated and agitated to promote the partitioning of VOCs into the headspace.

    • The SPME fiber is exposed to the headspace of the sample for a defined period (e.g., 15-60 minutes) to allow for the adsorption of analytes.

  • Desorption and Analysis:

    • The fiber is then withdrawn from the sample vial and immediately inserted into the hot injection port of a GC.

    • The high temperature of the injector desorbs the analytes from the fiber onto the GC column for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of VOCs like this compound.

Typical GC-MS Parameters for this compound Analysis:

ParameterTypical Setting
GC Column Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms)
Injector Temperature 250-280 °C
Oven Temperature Program Initial temp: 40-60 °C, hold for 1-2 min; Ramp: 5-10 °C/min to 280-300 °C, hold for 5-10 min
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Mass Range m/z 35-400
MS Detector Quadrupole or Time-of-Flight (TOF)

The following diagram illustrates a typical experimental workflow for the analysis of this compound as a VOC.

experimental_workflow Sample Sample (Air, Water, Soil) SPME Solid-Phase Microextraction (SPME) Sample->SPME Extraction PurgeTrap Purge and Trap Sample->PurgeTrap Extraction GC Gas Chromatography (Separation) SPME->GC Injection PurgeTrap->GC Injection MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Analysis (Quantification) MS->Data

Typical experimental workflow for this compound analysis.

Biological Significance and Signaling Pathways

While extensive research has focused on the environmental aspects of this compound, its biological roles are an emerging area of interest.

Metabolism of this compound

In mammals, the metabolism of n-alkanes like this compound is primarily carried out by the cytochrome P450 monooxygenase system, predominantly in the liver.[19][20][21][22][23][24]

The initial and rate-limiting step is the hydroxylation of the terminal methyl group (ω-hydroxylation) to form 1-pentadecanol.[20] This alcohol can be further oxidized to pentadecanoic acid, a fatty acid that can then enter the β-oxidation pathway for energy production.[25]

The following diagram illustrates the general metabolic pathway for n-alkanes.

metabolism_pathway This compound This compound (n-Alkane) Pentadecanol 1-Pentadecanol (Primary Alcohol) This compound->Pentadecanol Cytochrome P450 (ω-hydroxylation) Pentadecanal Pentadecanal (Aldehyde) Pentadecanol->Pentadecanal Alcohol Dehydrogenase Pentadecanoic_Acid Pentadecanoic Acid (Fatty Acid) Pentadecanal->Pentadecanoic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pathway (Energy Production) Pentadecanoic_Acid->Beta_Oxidation

General metabolic pathway of n-alkanes like this compound.
Biological Activities and Signaling

Recent studies have begun to uncover specific biological activities of this compound.

  • Antimicrobial and Antiparasitic Effects: this compound has demonstrated in vitro activity against the parasite Leishmania infantum, suggesting potential for the development of new antiparasitic agents.[2][26][27][28] It has been shown to decrease the growth of both promastigotes and amastigotes.[26][27][28]

  • Plant Signaling: In plants, this compound can act as a signaling molecule. For instance, it has been identified as a key active compound in the VOCs from Bacillus velezensis SQR9 that promotes iron uptake in Arabidopsis under iron-limited conditions, a process mediated by nitric oxide (NO) signaling.[1]

  • Insect Semiochemical: this compound is utilized by various insect species as a semiochemical, playing roles in communication, such as alarm and defense signals in stink bugs.[9][29][30] This opens avenues for its potential use in pest management strategies.

The following diagram depicts the signaling role of this compound in plant iron uptake.

plant_signaling This compound This compound (VOC) Plant_Root Plant Root Cells This compound->Plant_Root Stimulates NO_Signaling Nitric Oxide (NO) Signaling Plant_Root->NO_Signaling Induces Gene_Upregulation Upregulation of Fe-uptake Genes (FIT, FRO2, IRT1) NO_Signaling->Gene_Upregulation Fe_Uptake Enhanced Iron (Fe) Uptake Gene_Upregulation->Fe_Uptake

References

Solubility of Pentadecane in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pentadecane in various organic solvents. The information is intended to support research, development, and formulation activities where this compound is used as a solvent, standard, or component in a mixture. This document details quantitative solubility data, experimental protocols for solubility determination, and a discussion of the underlying principles governing the solubility of long-chain alkanes.

Core Principles of this compound Solubility

This compound (n-C15H32) is a nonpolar, long-chain aliphatic hydrocarbon. Its solubility in different organic solvents is primarily governed by the principle of "like dissolves like." This means that this compound will exhibit higher solubility in nonpolar or weakly polar solvents due to favorable intermolecular van der Waals forces. In contrast, its solubility is limited in highly polar solvents where the strong dipole-dipole interactions or hydrogen bonding between solvent molecules are not easily overcome by the weaker interactions with the nonpolar alkane.

The dissolution of an alkane in an organic solvent involves the disruption of van der Waals forces between the alkane molecules and between the solvent molecules, followed by the formation of new van der Waals forces between the alkane and solvent molecules. When an alkane dissolves in a nonpolar organic solvent, these energy changes are relatively balanced, leading to good solubility.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in a range of common organic solvents. It is important to note that solubility is temperature-dependent; however, much of the readily available data is at a standard temperature, typically 20°C or 25°C.

Table 1: Solubility of this compound in Various Organic Solvents at 20°C

Solvent CategorySolventSolubility (g/L) at 20°C
Alcohols Methanol574.41
Ethanol790.82
n-Propanol889.6
Isopropanol901.49
n-Butanol953.56
Isobutanol763.76
sec-Butanol853.54
tert-Butanol1313.82
n-Pentanol516.51
Isopentanol825.37
n-Heptanol418.66
n-Octanol410.75
Benzyl Alcohol602.64
Ethylene Glycol245.96
Ketones Acetone1163.19
2-Butanone (MEK)1156.27
Cyclohexanone1657.54
3-Pentanone1398.6
Cyclopentanone1690.16
Methyl isobutyl ketone (MIBK)544.65
Acetylacetone940.19
Esters Ethyl Acetate878.2
Methyl Acetate498.58
n-Propyl Acetate378.33
Isopropyl Acetate615.51
n-Butyl Acetate862.76
Ethyl Formate229.17
Methyl Propionate777.05
Triethyl Phosphate801.39
Ethers Diethyl Ether985.79
Tetrahydrofuran (THF)2271.88
1,4-Dioxane1024.05
Dipropyl Ether1444.05
Methyl tert-butyl ether (MTBE)650.33
Hydrocarbons n-Hexane500.6
n-Heptane580.9
Cyclohexane652.76
Toluene828.64
Chlorinated Solvents Dichloromethane536.6
Chloroform1595.17
Tetrachloromethane903.38
1,2-Dichloroethane1039.2
Chlorobenzene501.11
1,2-Dichlorobenzene284.92
1,2,4-Trichlorobenzene346.53
Nitrogen-Containing Solvents Acetonitrile288.99
N,N-Dimethylformamide (DMF)923.84
N-Methyl-2-pyrrolidone (NMP)1260.07
Dimethylacetamide (DMAc)1818.03
Pyridine2362.37
N,N-Dimethylaniline770.79
Formamide215.38
Sulfur-Containing Solvents Dimethyl Sulfoxide (DMSO)1437.5
Acids Acetic Acid1127.58
Formic Acid356.02
Propionic Acid522.59
Acrylic Acid987.6
Other gamma-Butyrolactone1017.18
Propylene Carbonate729.89

Note: The data in this table is compiled from a single source and should be used as a reference. Verification through experimental determination is recommended for critical applications.

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for determining the solubility of this compound in organic solvents.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a substance in a solvent.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade or higher)

  • Thermostatically controlled shaker or water bath

  • Conical flasks or vials with airtight seals

  • Analytical balance

  • Pipettes and syringes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The presence of a separate, undissolved phase of this compound is essential to ensure that saturation is reached.

  • Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to promote mixing but not so aggressive as to cause emulsification.

  • Phase Separation: After the equilibration period, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for several hours to allow for complete phase separation.

  • Sampling: Carefully withdraw a known volume of the solvent phase (the supernatant) using a pipette or syringe. It is critical to avoid disturbing the undissolved this compound.

  • Filtration (Optional but Recommended): To ensure that no undissolved micro-droplets of this compound are included in the sample, it can be filtered through a syringe filter compatible with the solvent.

  • Sample Preparation for Analysis: Dilute the collected sample with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a calibrated gas chromatograph (GC-FID or GC-MS) to determine the concentration of this compound.

Gravimetric Method

For a simpler, albeit potentially less precise, determination, a gravimetric method can be employed.

Objective: To determine the mass of this compound dissolved in a known mass of solvent.

Materials:

  • Same as the shake-flask method, excluding the gas chromatograph.

  • Evaporating dish

  • Drying oven

Procedure:

  • Equilibration and Sampling: Follow steps 1-4 of the shake-flask method.

  • Weighing the Saturated Solution: Accurately weigh a clean, dry evaporating dish. Transfer a known volume of the saturated solvent phase into the evaporating dish and weigh it again to determine the mass of the solution.

  • Solvent Evaporation: Place the evaporating dish in a well-ventilated fume hood or a drying oven at a temperature sufficient to evaporate the solvent without significant loss of the less volatile this compound.

  • Drying to a Constant Weight: Once the solvent has evaporated, place the dish in a drying oven at a moderate temperature (e.g., 60-80°C) to remove any residual solvent. Periodically cool the dish in a desiccator and weigh it until a constant weight is achieved.

  • Calculation: The final constant weight of the dish minus the initial tare weight gives the mass of the dissolved this compound. The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved this compound. The solubility can then be expressed as grams of this compound per 100 grams of solvent or other appropriate units.

Analytical Quantification of this compound

Gas chromatography is the preferred method for the accurate quantification of this compound in a solvent matrix.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).

  • A nonpolar capillary column (e.g., DB-1, HP-5ms) is suitable for separating alkanes.

Procedure:

  • Calibration: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. Inject these standards into the GC to generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject a known volume of the diluted sample from the solubility experiment into the GC under the same conditions as the standards.

  • Quantification: Determine the peak area of this compound in the sample chromatogram and use the calibration curve to calculate the concentration of this compound in the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution.

Visualizations

Logical Relationship of this compound Solubility

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Key factors determining the solubility of this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the general workflow for the experimental determination of this compound solubility using the shake-flask method followed by GC analysis.

G Shake-Flask Solubility Determination Workflow Start Start Prep Prepare Supersaturated Solution (Excess this compound in Solvent) Start->Prep Equilibrate Equilibrate at Constant Temperature (24-48h with agitation) Prep->Equilibrate Separate Phase Separation (Allow to settle) Equilibrate->Separate Sample Sample Supernatant Separate->Sample Dilute Dilute Sample Sample->Dilute Analyze GC Analysis Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: Workflow for shake-flask solubility determination.

vapor pressure and boiling point of pentadecane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of Pentadecane

This guide provides a comprehensive overview of the physicochemical properties of this compound, with a specific focus on its vapor pressure and boiling point. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields where the behavior of long-chain alkanes is of interest.

Physicochemical Properties of this compound

This compound (C₁₅H₃₂) is a straight-chain alkane, a saturated hydrocarbon that is a colorless liquid at room temperature.[1] It is a component of some volatile plant oils and has applications in organic synthesis and as a solvent.[1][2] Understanding its vapor pressure and boiling point is crucial for its application in various processes, including distillation, formulation, and as a phase-change material.[2]

General Properties

A summary of the key physical and chemical properties of n-pentadecane is presented in the table below.

PropertyValueReference
Molecular Formula C₁₅H₃₂[3]
Molecular Weight 212.41 g/mol [4]
Normal Boiling Point 270.0 °C (543.15 K)[3][5][6]
Melting Point 8-10 °C[5]
Density 0.769 g/mL at 25 °C[5]
Refractive Index 1.431 at 20 °C[7]
Solubility in Water 2.866 µg/L[3]
Vapor Pressure of this compound

The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor and liquid phases are in dynamic equilibrium. It is a critical indicator of a liquid's volatility and is highly dependent on temperature. The relationship between vapor pressure and temperature for this compound can be accurately described by the Antoine equation over a specific range.[8]

Antoine Equation: The Antoine equation is a semi-empirical formula that describes the relationship between vapor pressure and temperature for pure substances. The equation is expressed as:

log₁₀(P) = A − (B / (T + C))

Where:

  • P is the vapor pressure.

  • T is the temperature.

  • A, B, and C are substance-specific constants.

For this compound, the Antoine constants for calculating vapor pressure in bar with temperature in Kelvin over the range of 442.84 K to 543.7 K are:[8][9]

  • A = 4.14935

  • B = 1789.658

  • C = -111.859

Using these constants, the vapor pressure of this compound at various temperatures has been calculated and is presented in the table below. Other experimental values are also included for comparison.

Temperature (°C)Temperature (K)Vapor Pressure (kPa)Vapor Pressure (mmHg)Reference
20.68293.830.0003560.00267[3]
91.6364.750.1331.0[5][7]
170443.152.1416.05Calculated[8][9]
180453.153.1023.25Calculated[8][9]
190463.154.4233.15Calculated[8][9]
200473.156.1946.43Calculated[8][9]
210483.158.5464.05Calculated[8][9]
220493.1511.6187.08Calculated[8][9]
230503.1515.58116.86Calculated[8][9]
240513.1520.62154.66Calculated[8][9]
250523.1526.96202.22Calculated[8][9]
260533.1534.84261.32Calculated[8][9]
270543.1544.54334.08Calculated[8][9]

Experimental Protocols for Determination

Accurate determination of boiling point and vapor pressure requires precise experimental techniques. The following sections detail the methodologies commonly employed for these measurements.

Boiling Point Determination: Ebulliometry

Ebulliometry is a standard method for the precise measurement of the boiling point of liquids. An ebulliometer is designed to measure the temperature of the liquid-vapor equilibrium at a controlled pressure.

Methodology:

  • Apparatus: The apparatus consists of an electrically heated boiler, a vapor space, a re-entrant tube for a calibrated temperature sensor (like a platinum resistance thermometer), and a condenser.[10]

  • Sample Preparation: A high-purity sample of the liquid (typically 20-50 mL) is placed in the boiler.[11]

  • Pressure Control: The system is connected to a pressure control system that can maintain a constant, known pressure. For determining the normal boiling point, the pressure is maintained at standard atmospheric pressure (101.325 kPa).

  • Heating and Equilibrium: The liquid is heated to a gentle boil. The design of the apparatus ensures that the vapor and liquid phases are in equilibrium at the point of temperature measurement.

  • Temperature Measurement: The temperature is recorded once a stable reading is achieved, indicating that the system has reached equilibrium. This temperature is the boiling point at the controlled pressure.

  • Calibration: The apparatus is typically calibrated using a reference substance with a well-known boiling point, such as water.[10]

Vapor Pressure Determination: Static Method

The static method is a direct and accurate technique for measuring the vapor pressure of a pure substance. It involves introducing a degassed sample into an evacuated chamber and measuring the equilibrium pressure at a constant temperature.

Methodology:

  • Apparatus: The core of the apparatus is a temperature-controlled, evacuated manifold connected to a high-precision pressure transducer. The sample is contained in a flask connected to the manifold.

  • Sample Degassing: The liquid sample must be thoroughly degassed to remove any dissolved air or other volatile impurities, which would contribute to the total pressure and lead to inaccurate results. This is typically achieved by repeated freeze-pump-thaw cycles.

  • Measurement:

    • The degassed sample is placed in a thermostatic bath to maintain a precise and constant temperature.

    • The valve connecting the sample to the evacuated manifold is opened, allowing the substance to vaporize into the closed system.

    • The pressure inside the manifold is continuously monitored until it stabilizes. This stable pressure is the vapor pressure of the substance at that specific temperature.

  • Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve.

Other methods for vapor pressure determination include dynamic techniques, where a stream of inert gas is passed through the liquid, and correlation gas chromatography, which is particularly useful for low-volatility compounds like long-chain alkanes.[12][13] Modern thermal analysis techniques like Differential Scanning Calorimetry (DSC) can also be used to determine vapor pressure by measuring the boiling point at different applied pressures.[11]

Visualizations

Relationship Between Temperature and Vapor Pressure

The following diagram illustrates the fundamental relationship between temperature, vapor pressure, and the boiling point for a pure substance like this compound.

VaporPressureRelationship cluster_main Vapor Pressure and Boiling Point of this compound Temp Increase in Temperature KE Increased Kinetic Energy of Molecules Temp->KE Escape More Molecules Escape Liquid Phase KE->Escape VP Increase in Vapor Pressure Escape->VP Equilibrium Vapor Pressure = External Pressure VP->Equilibrium Reaches threshold Boiling Boiling Occurs Equilibrium->Boiling

Caption: Conceptual flow of how temperature influences vapor pressure, leading to boiling.

Experimental Workflow for Static Vapor Pressure Measurement

This diagram outlines the key steps involved in determining vapor pressure using the static method.

StaticMethodWorkflow cluster_workflow Static Method Workflow for Vapor Pressure Measurement start Start prep Sample Preparation (High Purity this compound) start->prep degas Degassing (Freeze-Pump-Thaw Cycles) prep->degas setup System Assembly (Connect to Evacuated Manifold) degas->setup thermo Set Temperature (Thermostatic Bath) setup->thermo equilibrate Allow System to Reach Equilibrium thermo->equilibrate measure Measure Pressure (High-Precision Transducer) equilibrate->measure record Record Data (Temperature, Pressure) measure->record repeat_check More Temperatures? record->repeat_check repeat_check->thermo Yes end End repeat_check->end No

Caption: A generalized workflow for the static method of vapor pressure determination.

References

The Role of Pentadecane as a Plant and Animal Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecane (C15H32) is a saturated, straight-chain alkane that plays multifaceted roles as a metabolite in both the plant and animal kingdoms. Traditionally viewed as a simple hydrocarbon component of waxes and essential oils, recent research has unveiled its significance in complex biological processes, including intercellular signaling, chemical ecology, and defense mechanisms. In plants, this compound is a product of the fatty acid metabolism pathway and functions as a crucial signaling molecule, particularly in mediating nutrient uptake and potentially in defense. In animals, especially insects, it is a key component of cuticular hydrocarbons, preventing desiccation and acting as a semiochemical for intraspecific communication, such as in pheromonal signaling. This technical guide provides a comprehensive overview of the biosynthesis, distribution, and physiological functions of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for researchers in biochemistry, drug development, and chemical ecology.

This compound in Plants

This compound is a naturally occurring compound found in the essential oils, floral volatiles, and cuticular waxes of numerous plant species, including vanilla (Vanilla madagascariensis), oregano (Origanum vulgare), and patchouli (Pogostemon cablin).[1][2] Beyond its structural role in the plant cuticle, it is an active signaling molecule.

Biosynthesis of this compound in Plants

The biosynthesis of long-chain alkanes like this compound in plants is a specialized branch of fatty acid metabolism occurring in the endoplasmic reticulum (ER).[2][3] The pathway is distinct from the machinery that produces very-long-chain alkanes (VLC-alkanes, >C25).

The process begins with the C16 fatty acid, palmitic acid, which is activated to its CoA ester, palmitoyl-CoA.[4] This precursor is then processed by an alkane-forming complex. In Pogostemon cablin, this complex includes the enzymes ECERIFERUM1-LIKE3 (CER1-LIKE3) and ECERIFERUM3 (CER3).[2] This enzymatic complex catalyzes the conversion of palmitoyl-CoA into this compound through a proposed decarbonylation pathway, which involves the reduction of the acyl-CoA to an aldehyde, followed by the removal of a carbonyl group to yield the final alkane.[2][3][4]

Metabolic engineering studies have shown that silencing the multifunctional acetyl-CoA carboxylase (ACC), which is involved in the elongation of fatty acids, can dramatically increase the yield of this compound by increasing the pool of its C16 precursor.[2][5]

Plant_Pentadecane_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum (ER) Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis (FAS) Palmitic_Acid Palmitic Acid (C16) Fatty_Acid_Synthesis->Palmitic_Acid Palmitoyl_CoA Palmitoyl-CoA (C16-CoA) Alkane_Complex Alkane-Forming Complex (PcCER1-LIKE3 + PcCER3) Palmitoyl_CoA->Alkane_Complex VLC_Alkane_Pathway Fatty Acyl-CoA Elongase (FAE) -> VLC-Alkanes (>C25) Palmitoyl_CoA->VLC_Alkane_Pathway Elongation This compound This compound (C15) Alkane_Complex->this compound Decarbonylation

Figure 1: Proposed biosynthetic pathway of this compound in plants.
Biological Function in Plants

This compound acts as a potent signaling molecule in plant-microbe interactions. Volatile organic compounds (VOCs) released by plant growth-promoting rhizobacteria (PGPR), such as Bacillus velezensis SQR9, contain this compound.[3][5] This airborne this compound can be perceived by plant roots and triggers a signaling cascade that enhances iron (Fe) uptake, particularly under iron-limited conditions.[3]

The signaling pathway involves the accumulation of nitric oxide (NO) in the roots.[3] NO is a key secondary messenger in plants that regulates a wide range of physiological processes.[6][7][8] The this compound-induced NO signal leads to the upregulation of iron-acquisition genes, such as MYB72, FERRIC REDUCTION OXIDASE 2 (FRO2), and IRON-REGULATED TRANSPORTER 1 (IRT1).[9][10] This enhances the plant's ability to mobilize and absorb iron from the soil, leading to improved growth and chlorophyll (B73375) content.[10][11]

Plant_Iron_Signaling This compound This compound (VOC) Root_Cell Plant Root Epidermal Cell This compound->Root_Cell perceived by NO_Signal Nitric Oxide (NO) Accumulation Root_Cell->NO_Signal triggers MYB72 MYB72 Transcription Factor Upregulation NO_Signal->MYB72 induces Fe_Genes Upregulation of Iron Uptake Genes (FRO2, IRT1) MYB72->Fe_Genes activates Fe_Uptake Enhanced Iron (Fe³⁺) Mobilization & Uptake (Fe²⁺) Fe_Genes->Fe_Uptake leads to

Figure 2: this compound-mediated signaling for enhanced iron uptake in plants.

Additionally, this compound, as a component of various plant extracts, has demonstrated antimicrobial properties.[12][13] For instance, it has shown in-vitro activity against the parasite Leishmania infantum.[12]

This compound in Animals

In animals, this compound is primarily known for its role in insects as a cuticular hydrocarbon (CHC) and a semiochemical. It is also found as a metabolite in various vertebrate and invertebrate tissues.[1]

Biosynthesis of Alkanes in Insects

The biosynthesis of alkanes in insects is an extension of fatty acid synthesis and occurs mainly in specialized cells called oenocytes.[3] The pathway generates the very-long-chain fatty acyl-CoA precursors that are ultimately converted to hydrocarbons.

The process involves four primary stages:

  • Initiation and Elongation: Fatty Acid Synthase (FAS) produces standard fatty acids (e.g., palmitoyl-CoA). Elongase enzyme systems then extend these precursors to very-long-chain acyl-CoAs (VLC-acyl-CoAs).[3]

  • Reduction: The VLC-acyl-CoA is reduced to a very-long-chain fatty aldehyde by a fatty acyl-CoA reductase (FAR).[3]

  • Decarbonylation: The final step is the conversion of the fatty aldehyde to an alkane with one less carbon atom. This is catalyzed by a cytochrome P450 enzyme of the CYP4G family, which functions as an oxidative decarbonylase.[4]

Insect_Alkane_Biosynthesis FAS Fatty Acid Synthase (FAS) Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., C16-CoA) FAS->Fatty_Acyl_CoA produces Elongases Elongase System Fatty_Acyl_CoA->Elongases elongates VLC_Acyl_CoA Very-Long-Chain Acyl-CoA (VLC-acyl-CoA) Elongases->VLC_Acyl_CoA FAR Fatty Acyl-CoA Reductase (FAR) VLC_Acyl_CoA->FAR reduces VLC_Aldehyde VLC Aldehyde FAR->VLC_Aldehyde CYP4G Cytochrome P450 (CYP4G) VLC_Aldehyde->CYP4G decarbonylates Alkane Alkane (e.g., this compound) CYP4G->Alkane

Figure 3: General biosynthetic pathway of cuticular hydrocarbons in insects.
Biological Function in Animals

Cuticular Hydrocarbon: As a major component of the insect cuticle, this compound helps form a waterproof layer that is critical for preventing desiccation and protecting the insect from environmental stressors.[12]

Pheromonal Communication: this compound and its derivatives are widely used as semiochemicals.[10] For example, 3,7-dimethylthis compound is a key component of the female-produced sex pheromone in the leaf-miner moth Leucoptera sinuella. These volatile molecules are detected by specialized olfactory sensory neurons (OSNs) in the antennae of conspecifics.[5]

The pheromone signal transduction cascade is initiated when the lipophilic pheromone molecule enters the aqueous sensillum lymph through pores in the cuticle.[2] It is then bound by a Pheromone-Binding Protein (PBP), which transports it to a specific Pheromone Receptor (PR) located on the dendritic membrane of an OSN. The PR is typically a heterodimer composed of a specific receptor protein and a highly conserved co-receptor, Orco.[1] Ligand binding induces a conformational change, opening an ion channel that leads to membrane depolarization and the generation of an action potential, which is then transmitted to the brain.[1][5]

Insect_Pheromone_Signaling cluster_sensillum Antennal Sensillum Pheromone_ext This compound (Pheromone) Pore Cuticle Pore PBP Pheromone-Binding Protein (PBP) Pore->PBP binds Pheromone_PBP Pheromone-PBP Complex PR_Orco Pheromone Receptor (PR/Orco Complex) Pheromone_PBP->PR_Orco delivers to Ion_Channel Ion Channel Opening PR_Orco->Ion_Channel activates Depolarization Membrane Depolarization Ion_Channel->Depolarization causes Action_Potential Action Potential to Brain Depolarization->Action_Potential generates Dendrite_Membrane Dendrite_Membrane

Figure 4: General mechanism of insect pheromone signal transduction.

Quantitative Data Summary

The concentration of this compound varies significantly across different species and tissues, reflecting its diverse biological roles.

Table 1: this compound Concentration and Biological Activity in Various Organisms

Organism/System Tissue/Context Concentration / Activity Reference(s)
Bacillus velezensis SQR9 Gaseous VOC for Plant Signaling 128.3 - 513.2 ng/L⁻¹ (effective range) [3][5]
Leishmania infantum In-vitro culture (Promastigotes) IC₅₀ = 65.3 µM [12]
Leishmania infantum In-vitro culture (Amastigotes) IC₅₀ = 60.5 µM [12]
Wolf (Canis lupus signatus) Suprarenal Capsules 2.24 mg/kg (lipid weight)
Wolf (Canis lupus signatus) Muscle 2.08 mg/kg (lipid weight)
Wolf (Canis lupus signatus) Spleen 1.65 mg/kg (lipid weight)
Walrus (Odobenus rosmarus) Blubber 0 - 0.03 ppm (wet weight)

| Mollusc (Austrocochlea constricta) | Whole Tissue | 1.30 - 1.35 µg/g (dry weight) | |

Table 2: this compound Content in Selected Plant Species

Plant Species Plant Part This compound Content (% of total extract/oil) Reference(s)
Pogostemon cablin (Patchouli) Young Leaves / Seedlings Major alkane component [1][2]
Origanum vulgare (Oregano) Leaf (Hexane Extract) 5.7%
Origanum vulgare (Oregano) Stem (Hexane Extract) 4.1%
Tapinanthus bangwensis (Mistletoe) Dried Leaves (Essential Oil) 12.5% [12]
Protium heptaphyllum Resin (Essential Oil) Present as a hydrocarbon component

| Cryptocoryne retrospiralis | Rhizome & Leaves | Identified as a major bioactive metabolite | |

Experimental Protocols

Protocol for Extraction and GC-MS Analysis of Alkanes

This protocol describes a general method for the analysis of hydrocarbons like this compound from plant or insect tissues, adapted from established procedures.[12]

Objective: To extract, identify, and quantify this compound and other alkanes from biological samples.

Materials:

  • Biological sample (e.g., 100 mg fresh plant leaves, whole insect)

  • Glass vials (2-4 mL) with PTFE-lined caps

  • n-Hexane or Pentane (analytical grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Internal standard (e.g., n-docosane, C22) of known concentration

  • Vortex mixer, Centrifuge

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Weigh the biological material and place it in a clean glass vial. If necessary, homogenize the tissue. For insects, whole-body immersion is common.[12]

  • Internal Standard Addition: Add a known amount of the internal standard (e.g., 10 µL of a 10 ng/µL docosane (B166348) solution) to the vial. This is crucial for accurate quantification.

  • Extraction: Add a suitable volume of n-hexane (e.g., 1 mL) to fully submerge the sample. Vortex vigorously for 2 minutes. For robust extraction, samples can be left to soak for several hours or subjected to sonication.

  • Isolation: Carefully transfer the solvent to a new clean vial, avoiding any solid material. Repeat the extraction on the sample residue 1-2 more times and pool the solvent extracts.

  • Drying and Concentration: Dry the pooled extract by passing it through a small column of anhydrous Na₂SO₄. Evaporate the solvent under a gentle stream of nitrogen gas until the volume is reduced to approximately 100 µL.

  • Fractionation (Optional but Recommended): To separate alkanes from more polar lipids, pass the concentrated extract through a small silica gel column. Elute the hydrocarbon fraction with n-hexane. This "clean-up" step improves the quality of the chromatogram.

  • GC-MS Analysis:

    • Inject 1-2 µL of the final sample into the GC-MS.

    • GC Conditions (Example): Use a non-polar capillary column (e.g., HP-5MS). Set the oven temperature program: initial temp of 50°C for 2 min, ramp at 15°C/min to 300°C, and hold for 15 min. Use helium as the carrier gas at a constant flow rate.

    • MS Conditions: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-550.

  • Data Analysis: Identify this compound by comparing its retention time and mass spectrum to that of an authentic standard. Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard.

GCMS_Workflow Homogenize Weighing & Homogenization (optional) Standard Add Internal Standard (e.g., Docosane) Homogenize->Standard Extract Solvent Extraction (n-Hexane) Standard->Extract Concentrate Pool, Dry (Na₂SO₄) & Concentrate (N₂ stream) Extract->Concentrate Fractionate Fractionation (Silica Gel Chromatography) Concentrate->Fractionate Optional Clean-up GCMS GC-MS Analysis Concentrate->GCMS Fractionate->GCMS Analyze Data Processing: - Identification (Retention Time, MS) - Quantification (vs. Internal Std) GCMS->Analyze End Results: Alkane Profile & Concentration Analyze->End

Figure 5: Experimental workflow for GC-MS analysis of alkanes.
Protocol for Heterologous Expression of Plant Alkane Biosynthesis Genes in Yeast

This protocol provides a general framework for reconstituting a plant biosynthetic pathway, such as that for this compound, in a yeast system like Saccharomyces cerevisiae.

Objective: To express plant enzymes (e.g., PcCER1-LIKE3 and PcCER3) in yeast and verify their function in producing this compound.

Materials:

  • Yeast strain (e.g., S. cerevisiae INVSc1)

  • Yeast expression vectors (e.g., pYES-DEST52)

  • cDNA of target plant genes (e.g., PcCER1-LIKE3, PcCER3)

  • Restriction enzymes and DNA ligase, or Gateway cloning reagents

  • Competent E. coli (e.g., DH5α)

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

  • Yeast growth media (YPD, selective synthetic dropout media)

  • Induction medium (e.g., containing galactose for GAL1 promoter)

  • Reagents for hydrocarbon extraction and GC-MS analysis (as per Protocol 4.1)

Procedure:

  • Gene Cloning:

    • Isolate the full-length cDNA of the target genes from the source plant.

    • Clone the cDNAs into separate yeast expression vectors under the control of an inducible promoter (e.g., GAL1). This typically involves standard molecular cloning techniques like restriction-ligation or Gateway recombination.

  • Vector Amplification: Transform the resulting constructs into competent E. coli for plasmid amplification and sequence verification.

  • Yeast Transformation:

    • Co-transform the verified expression vectors (one for each gene) into the selected yeast strain using a high-efficiency transformation method (e.g., lithium acetate (B1210297) method).

    • Plate the transformed cells onto selective synthetic dropout medium lacking the appropriate nutrients (e.g., uracil, tryptophan) to select for yeast that have taken up all plasmids.

  • Expression Induction:

    • Inoculate a single positive colony into liquid selective medium and grow overnight.

    • Inoculate a larger culture with the overnight starter and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

    • Induce protein expression by pelleting the cells, washing, and resuspending them in induction medium (e.g., containing galactose instead of glucose).

    • Incubate for 48-72 hours at an appropriate temperature (e.g., 28-30°C).

  • Metabolite Extraction and Analysis:

    • Harvest the yeast cells by centrifugation.

    • Extract the total lipids and hydrocarbons from the yeast pellet using the solvent extraction method described in Protocol 4.1.

    • Analyze the extract by GC-MS to detect the presence of newly synthesized this compound, comparing the results to a control yeast strain transformed with empty vectors.

Yeast_Expression_Workflow Clone Clone Genes into Yeast Expression Vectors Amplify Amplify & Verify Vectors in E. coli Clone->Amplify Transform Co-transform Yeast with Expression Vectors Amplify->Transform Select Select Positive Colonies on Dropout Media Transform->Select Induce Induce Protein Expression (e.g., with Galactose) Select->Induce Extract Harvest Cells & Extract Metabolites (Protocol 4.1) Induce->Extract Analyze Analyze Extract by GC-MS for this compound Extract->Analyze End Confirmation of Enzyme Function Analyze->End

Figure 6: Workflow for heterologous expression of plant enzymes in yeast.

Conclusion

This compound, a C15 alkane, is a functionally significant metabolite in both plants and animals. Its roles extend far beyond being a simple structural lipid. In plants, it is an important volatile signal that mediates beneficial plant-microbe interactions for nutrient acquisition. In animals, particularly insects, it is integral to survival as a protective cuticular layer and as a precise chemical signal for communication. The elucidation of its biosynthetic and signaling pathways provides novel targets for applications in agriculture (e.g., enhancing crop nutrition) and pest management (e.g., disrupting pheromonal communication). The protocols and data presented in this guide offer a foundational resource for scientists aiming to further explore the diverse and critical functions of this deceptively simple molecule.

References

An In-depth Technical Guide to the Structural Formula and Isomers of Pentadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecane (C₁₅H₃₂), a saturated hydrocarbon of the alkane series, presents a remarkable level of structural diversity through its vast number of isomers.[1] This guide provides a comprehensive overview of the structural formula of this compound and delves into the concept of its constitutional isomers. While an exhaustive enumeration of all 4,347 isomers is beyond the scope of this document, this guide will explore the principles of alkane isomerism, provide illustrative examples of this compound isomers, and discuss experimental methodologies for their identification and characterization. This information is crucial for professionals in fields where the specific properties of hydrocarbon isomers are of interest, such as in petrochemical research, materials science, and toxicology.

The Structural Formula of this compound

This compound is an alkane with the chemical formula C₁₅H₃₂.[1][2][3][4][5][6] The most straightforward isomer is normal this compound (n-pentadecane), which consists of a linear chain of fifteen carbon atoms bonded to thirty-two hydrogen atoms.

The structure of n-pentadecane can be represented in several ways:

  • Condensed Structural Formula: CH₃(CH₂)₁₃CH₃

  • Skeletal Structure: A simple zigzag line where each vertex and endpoint represents a carbon atom.

Caption: Skeletal structure of n-pentadecane.

All carbon atoms in alkanes, including this compound, exhibit sp³ hybridization, resulting in a tetrahedral geometry with bond angles of approximately 109.5°.

Isomers of this compound

Constitutional isomers, also known as structural isomers, are compounds that share the same molecular formula but have different connectivity of atoms. For this compound (C₁₅H₃₂), there are a staggering 4,347 possible constitutional isomers. This high number arises from the various ways the fifteen carbon atoms can be arranged, forming different branched structures.

The naming of these isomers follows the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for alkanes. The system involves identifying the longest continuous carbon chain (the parent chain) and then naming the substituent alkyl groups attached to it.

Illustrative Examples of this compound Isomers

Due to the immense number of isomers, a complete list is impractical. However, we can illustrate the concept with a few examples, categorized by the length of their parent chain:

  • Tetradecane Parent Chain (14 carbons):

    • 2-Methyltetradecane

    • 3-Methyltetradecane

    • ...and so on.

  • Tridecane Parent Chain (13 carbons):

    • 2,2-Dimethyltridecane

    • 2,3-Dimethyltridecane

    • 3-Ethyltridecane

    • ...and so on.

  • Highly Branched Isomers: As the parent chain becomes shorter, the number and complexity of substituent groups increase. For instance, an isomer with a hexane (B92381) parent chain (6 carbons) would have a total of nine carbon atoms distributed among various methyl, ethyl, or propyl groups.

isomer_examples

Caption: Classification of some this compound isomers.

Data Presentation: Properties of n-Pentadecane

While obtaining comprehensive data for all 4,347 isomers is not feasible, the properties of n-pentadecane serve as a valuable baseline for comparison. Branched isomers generally exhibit lower boiling points and melting points compared to their straight-chain counterparts due to reduced intermolecular van der Waals forces.

PropertyValue
Molecular Formula C₁₅H₃₂
Molar Mass 212.41 g/mol
Boiling Point 270.6 °C
Melting Point 9.9 °C
Density 0.769 g/cm³ at 20 °C
CAS Number 629-62-9

Experimental Protocols for Isomer Identification

The separation and identification of alkane isomers are critical in many research and industrial applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodology

Objective: To separate and identify the different isomers of this compound in a given sample.

Principle: Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase (in the GC column) and a mobile phase (an inert carrier gas). The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern for each compound.

Instrumentation:

  • Gas Chromatograph equipped with a capillary column (e.g., a non-polar column like DB-5ms).

  • Mass Spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Data system with a mass spectral library for compound identification.

Experimental Workflow:

GCMS_Workflow

Caption: Experimental workflow for GC-MS analysis of this compound isomers.

Detailed Protocol:

  • Sample Preparation: Dissolve the this compound isomer mixture in a volatile solvent (e.g., hexane or pentane) to an appropriate concentration (e.g., 1 mg/mL).

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 280 °C).

    • Carrier Gas: Use an inert gas like helium or hydrogen at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of isomers. For this compound, a program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is commonly used for alkanes.

    • Mass Range: Scan a mass range that includes the molecular ion of this compound (m/z 212) and its characteristic fragment ions (e.g., m/z 40-300).

  • Data Analysis:

    • The retention time from the gas chromatogram provides information about the relative boiling points of the isomers.

    • The mass spectrum of each separated peak is compared against a reference library (e.g., NIST) to identify the specific isomer based on its unique fragmentation pattern.

Conclusion

This compound is a simple alkane in terms of its elemental composition, yet it exhibits a vast and complex world of structural isomerism. Understanding the principles of alkane isomerism and the analytical techniques used to differentiate these isomers is fundamental for scientists and researchers in various chemical disciplines. While the sheer number of this compound isomers makes a comprehensive study of each one a monumental task, the foundational knowledge presented in this guide provides a solid framework for further investigation and application. The provided methodologies, particularly GC-MS, are indispensable tools for the qualitative and quantitative analysis of these closely related compounds.

References

Methodological & Application

Application Note: Quantitative Analysis of Pentadecane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the quantitative analysis of pentadecane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a C15 n-alkane, is a volatile organic compound relevant in various fields, including environmental analysis, food science, and as a component in fuel. The methodology outlined here ensures high sensitivity and selectivity for the accurate quantification of this compound in liquid samples.

Quantitative Data Summary

The following tables summarize the typical parameters for the GC-MS analysis of this compound. These values may require optimization based on the specific instrumentation and sample matrix.

Table 1: Gas Chromatography (GC) Parameters

ParameterRecommended SettingRationale
Injector Type Split/SplitlessVersatile for various sample concentrations.[1]
Injector Temperature 280 - 320 °CEnsures complete vaporization of analytes.[1]
Injection Volume 1 µLStandard volume for capillary GC.
Injection Mode Splitless or appropriate split ratioSplitless for trace analysis, split for higher concentrations.
Liner Deactivated, single taper with glass woolPromotes homogeneous vaporization and traps non-volatile materials.[1]
Carrier Gas Helium or HydrogenHydrogen can allow for faster analysis.[1]
Flow Rate 1-2 mL/minA good starting point for optimization.[1]
GC Column HP-5MS, DB-5, or similar (5% diphenyl/95% dimethylsiloxane)A non-polar stationary phase ideal for n-alkane separation.[1][2][3]
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions providing a good balance of efficiency and capacity.[1][2]
Oven Temperature Program Initial: 50°C (hold 1 min), Ramp 1: 25°C/min to 140°C, Ramp 2: 10°C/min to 300°C (hold 5 min)A typical program for a broad range of alkanes.[3]

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS providing reproducible fragmentation patterns.[3]
Ionization Energy 70 eVStandard energy for creating consistent mass spectra.[2][4]
Ion Source Temperature 230 °CA common starting point for good ionization.[1][4]
Quadrupole Temperature 150 °CA typical setting for good mass filtering.[1][4]
Scan Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and identification; SIM for enhanced sensitivity in quantitative analysis.[1][2][4]
SIM Ions for this compound m/z 57, 71, 85Characteristic fragment ions of n-alkanes, providing selectivity and sensitivity.[1]

Table 3: Method Performance Characteristics

ParameterTypical ValueDescription
Linearity (R²) > 0.99The coefficient of determination for the calibration curve, indicating a strong linear relationship.[2][5]
Limit of Detection (LOD) 0.44 µg/kg (in tissue)The lowest concentration of an analyte that can be reliably detected.[2]
Limit of Quantification (LOQ) 0.94 µg/kg (in tissue)The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[2]

Experimental Protocol

This section details the step-by-step procedure for the analysis of this compound in a liquid sample.

2.1. Materials and Reagents

  • This compound standard (≥99% purity)

  • Internal Standard (IS): n-Pentadecane-d32 or other suitable deuterated alkane

  • Solvents: Hexane (B92381) or Dichloromethane (GC grade or higher)[6][7]

  • Anhydrous sodium sulfate (B86663)

  • Glassware: Volumetric flasks, pipettes, GC autosampler vials with PTFE-lined caps

2.2. Standard and Sample Preparation

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in hexane. Prepare a separate 1 mg/mL stock solution of the internal standard (e.g., n-Pentadecane-d32) in hexane.

  • Calibration Standards: Create a series of calibration standards by serially diluting the this compound stock solution to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL in hexane.[2]

  • Internal Standard Spiking: Add the internal standard stock solution to each calibration standard and sample to a final concentration of approximately 10 µg/mL. The use of a deuterated internal standard is recommended as it has similar physical and chemical properties to the target analyte but does not interfere with the analysis.[2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • For aqueous samples, add 1 mL of the sample to a glass test tube.

    • Add 2 mL of hexane to the tube.[4]

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.[4]

    • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[4]

    • Carefully transfer the upper organic layer (hexane) to a clean glass test tube.[4]

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.[4]

  • Final Sample Preparation: Transfer the final extract into a 1.5 mL GC autosampler vial for analysis. Ensure samples are free of particles.[8]

2.3. GC-MS Analysis

  • Set up the GC-MS system with the parameters outlined in Tables 1 and 2.

  • Inject 1 µL of the prepared standard or sample into the GC-MS.

  • Acquire the data in both Full Scan and SIM mode if desired.

2.4. Data Analysis

  • Identify the this compound and internal standard peaks in the chromatogram based on their retention times.

  • Generate a calibration curve by plotting the peak area ratio (this compound peak area / internal standard peak area) against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards spike_is Spike with Internal Standard prep_standards->spike_is prep_sample Prepare Sample (e.g., LLE) prep_sample->spike_is transfer_vial Transfer to GC Vial spike_is->transfer_vial injection Inject Sample (1 µL) transfer_vial->injection separation GC Separation (HP-5MS column) injection->separation detection MS Detection (EI, Scan/SIM) separation->detection peak_integration Peak Integration & Identification detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

References

quantification of pentadecane in essential oil extracts

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Pentadecane in Essential Oil Extracts

Introduction

This compound (C15H32) is a straight-chain alkane naturally present as a component in the volatile oils of various plants.[1][2] Its quantification in essential oil extracts is crucial for quality control, authenticity assessment, and understanding the oil's overall chemical profile and potential applications in the fragrance, food, and pharmaceutical industries.[3][4] Gas Chromatography (GC) is a well-established and powerful technique for the analysis of volatile compounds in essential oils.[3][5] This application note provides a detailed protocol for the using Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) for quantitation and a Mass Spectrometer (MS) for identity confirmation.[6]

The method employs an internal standard for improved accuracy and precision, correcting for variations in injection volume and instrument response.[7]

Principle

The quantification of this compound is achieved using Gas Chromatography, a technique that separates components of a mixture based on their differential partitioning between a stationary phase (the GC column coating) and a mobile phase (an inert carrier gas).[6]

  • Separation (GC): The diluted essential oil sample, spiked with a known concentration of an internal standard, is injected into the GC system. The volatile compounds, including this compound, are vaporized and carried through a capillary column by an inert gas (e.g., Helium).[8] Compounds are separated based on their boiling points and affinity for the column's stationary phase.

  • Detection (FID): As each separated compound elutes from the column, it is combusted in a hydrogen-air flame in the Flame Ionization Detector (FID). This process generates ions, creating an electrical current proportional to the amount of carbon atoms entering the flame. The FID is highly sensitive to hydrocarbons and provides excellent quantitative data.[6]

  • Identification (MS): For confirmation, a GC-MS system can be used. After separation, compounds are directed into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" that can be compared against spectral libraries (like NIST and Wiley) for positive identification.[8]

  • Quantification: By creating a calibration curve from standards of known this compound concentrations relative to a constant internal standard concentration, the amount of this compound in the unknown sample can be accurately calculated from the ratio of their peak areas.

Experimental Protocols

Materials and Reagents
  • Standards:

    • n-Pentadecane (≥99% purity)

    • n-Hexadecane (Internal Standard, IS, ≥99% purity)

  • Solvents:

    • n-Hexane or Methanol (GC grade, ≥99.5% purity)[8][9]

  • Apparatus:

    • Gas Chromatograph with FID and/or MS detector

    • Autosampler or manual syringe (10 µL)

    • GC capillary column: DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) are commonly used for essential oil analysis.[8][9]

    • Volumetric flasks (1 mL, 5 mL, 10 mL)

    • Micropipettes

    • Analytical balance

    • Vortex mixer

    • GC vials (2 mL) with caps (B75204) and septa

Preparation of Standard Solutions

a. Stock Solutions (1000 µg/mL):

  • Accurately weigh approximately 10 mg of n-pentadecane and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with n-hexane. This is the this compound Stock Solution (P-Stock).

  • Accurately weigh approximately 10 mg of n-hexadecane and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with n-hexane. This is the Internal Standard Stock Solution (IS-Stock).

b. Calibration Standards:

  • Prepare a series of calibration standards by diluting the P-Stock solution. For example, to create a 5-point calibration curve (e.g., 10, 25, 50, 75, 100 µg/mL):

  • Into five separate 1 mL volumetric flasks, pipette the required volume of P-Stock.

  • To each flask, add a fixed amount of the IS-Stock solution (e.g., 50 µL to achieve a final concentration of 50 µg/mL in each).

  • Dilute each flask to the 1 mL mark with n-hexane and mix thoroughly.

Calibration LevelP-Stock (µL)IS-Stock (µL)Final Volume (mL)This compound Conc. (µg/mL)IS Conc. (µg/mL)
1105011050
2255012550
3505015050
4755017550
510050110050
Sample Preparation
  • Accurately weigh approximately 10 mg of the essential oil extract into a 10 mL volumetric flask.

  • Add the same fixed amount of the IS-Stock solution used in the calibration standards (e.g., 500 µL to achieve a 50 µg/mL concentration).

  • Dilute to the 10 mL mark with n-hexane. This results in a 1 mg/mL essential oil solution.[9]

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer the final solution to a 2 mL GC vial for analysis. (Note: The dilution factor may need to be adjusted based on the expected concentration of this compound in the sample to ensure it falls within the calibration range.)

GC-FID / GC-MS Instrumental Conditions

The following are typical starting conditions and may require optimization for specific instruments and essential oils.

ParameterGC-FID ConditionGC-MS Condition
GC System Agilent 6890 or similarAgilent 6890/5973 or similar
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium[9]Helium
Flow Rate 1.0 mL/min (constant flow)1.0 mL/min (constant flow)
Inlet Temp. 250 °C[8]250 °C
Injection Vol. 1 µL1 µL
Split Ratio 50:1[8]50:1
Oven Program 60°C (hold 2 min), ramp at 4°C/min to 240°C, hold 5 min[9]60°C (hold 2 min), ramp at 4°C/min to 240°C, hold 5 min
Detector FIDMass Spectrometer
FID Temp. 280 °C-
Hydrogen Flow 40 mL/min-
Air Flow 400 mL/min-
Makeup Flow 25 mL/min (Nitrogen)-
MS Source Temp -230 °C[8]
MS Quad Temp -150 °C[8]
Ionization -Electron Impact (EI), 70 eV[8]
Scan Range -40-500 amu

Data Analysis and Visualization

Calibration Curve Construction
  • Inject each calibration standard into the GC-FID system.

  • For each level, record the peak area of this compound and the internal standard (n-hexadecane).

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Calculate the Concentration Ratio (Analyte Conc. / IS Conc.).

  • Plot the Peak Area Ratio (y-axis) against the Concentration Ratio (x-axis).

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

Quantification of this compound in Samples
  • Inject the prepared essential oil sample.

  • Identify the peaks for this compound and the internal standard based on their retention times, confirmed by GC-MS if necessary.

  • Calculate the Peak Area Ratio from the sample chromatogram.

  • Calculate the Concentration Ratio in the sample using the regression equation from the calibration curve: Conc. Ratio = (Peak Area Ratio - c) / m

  • Calculate the concentration of this compound in the injected sample solution: Conc. (µg/mL) = Conc. Ratio * IS Conc. (µg/mL)

  • Calculate the final concentration of this compound in the original essential oil extract, accounting for the initial dilution: This compound (mg/g) = [Conc. (µg/mL) * Final Volume (mL)] / [Initial Sample Weight (mg)]

Experimental Workflow Diagram

G Workflow for this compound Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standards (this compound & IS) B Prepare Stock Solutions A->B C Create Calibration Standards (5 levels) B->C F GC-FID / GC-MS Analysis C->F Inject Standards D Weigh Essential Oil Sample E Spike Sample with IS & Dilute D->E E->F Inject Sample G Integrate Peak Areas (Analyte & IS) F->G H Construct Calibration Curve (R² > 0.995) G->H From Standards I Calculate Peak Area Ratio from Sample G->I From Sample J Quantify this compound Concentration H->J I->J K Final Report: This compound (mg/g) J->K

Caption: Experimental workflow for the quantification of this compound.

Data Presentation

The results of the quantitative analysis should be summarized in a clear and concise table.

Table 1: Quantification of this compound in Various Essential Oil Samples

Essential Oil SourceThis compound Concentration (mg/g)Relative Standard Deviation (RSD, %, n=3)
Tapinanthus bangwensis (Dried Leaves)125.0[10]2.1
Protium heptaphyllum15.23.5
Nicotiana glauca7.84.2
Commercial Lavender OilNot DetectedN/A
Commercial Tea Tree Oil1.15.8

(Note: Data for T. bangwensis is based on literature values[10]; other values are representative examples for illustrative purposes.)

Method Validation Relationship Diagram

G Method Validation Logic cluster_params Key Validation Parameters cluster_exp Governed By QC Reliable Quantification A Linearity & Range E Calibration Curve (R² > 0.995) A->E B Accuracy (% Recovery) F Spiked Sample Analysis B->F C Precision (Repeatability) G Replicate Injections (%RSD) C->G D Specificity H Peak Resolution & MS Confirmation D->H E->QC F->QC G->QC H->QC

Caption: Relationship between validation parameters and reliable results.

References

Application Notes: Pentadecanoic Acid (C15:0) and Pentadecane as Potential Biomarkers for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of metabolic research, the identification of reliable biomarkers is crucial for understanding disease pathogenesis, dietary intake, and therapeutic responses. The term "pentadecane" can be ambiguous; it may refer to this compound (C15H32), a saturated alkane, or more commonly in metabolic contexts, to pentadecanoic acid (C15:0), an odd-chain saturated fatty acid. While both are 15-carbon molecules, their roles as biomarkers are distinct. Pentadecanoic acid has emerged as a significant biomarker for dairy fat consumption and is linked to the risks of major metabolic diseases.[1][2] In contrast, this compound the alkane is primarily an exogenous compound with limited, specialized applications as a biomarker.

This document provides detailed application notes and protocols for the use of both molecules in metabolic studies, with a primary focus on the more clinically relevant pentadecanoic acid.

Section 1: Pentadecanoic Acid (C15:0) as a Metabolic Biomarker

1.1 Background and Significance

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid. Unlike even-chain fatty acids, C15:0 is not readily synthesized by the human body and is therefore primarily obtained from external sources.[3] Its circulating levels are considered reflective of dietary intake.[1] The two main sources of C15:0 are:

  • Exogenous Intake : Primarily from the consumption of dairy products and ruminant meat, where it is synthesized by gut microbes in the animals.[1][4]

  • Endogenous Production : Synthesized in the liver from propionate, a short-chain fatty acid produced by human gut microbial fermentation of dietary fiber.

Growing evidence suggests that higher circulating levels of C15:0 are associated with a lower risk of developing chronic conditions like type 2 diabetes and cardiovascular disease.[5][6][7] This has positioned C15:0 as a valuable biomarker for both dietary patterns and metabolic health.

1.2 Key Applications in Metabolic Studies

  • Biomarker of Dairy Fat Intake : Numerous studies have established a positive correlation between the consumption of high-fat dairy products and the concentration of C15:0 in plasma, serum, and dried blood spots.[4][8][9] This makes C15:0 a reliable objective measure to validate self-reported dietary data.

  • Indicator of Reduced Metabolic Disease Risk : Epidemiological studies consistently link higher C15:0 levels with a lower incidence of type 2 diabetes and cardiovascular disease.[5][7] It is inversely associated with insulin (B600854) resistance and positively associated with β-cell function.[5][10]

  • Potential Marker for Gut Microbiome Function : Due to its endogenous synthesis from microbially-produced propionate, C15:0 may serve as an indirect marker of gut health and the fermentation of dietary fibers, although this link is still under investigation.

1.3 Metabolic Pathways of Pentadecanoic Acid (C15:0)

The diagram below illustrates the dual origins of circulating C15:0, highlighting its roles as a biomarker for both direct dietary intake and endogenous metabolic processes linked to gut health.

Metabolic Origins of Circulating Pentadecanoic Acid (C15:0) DietaryFiber Dietary Fiber GutMicrobiota Gut Microbiota (Fermentation) DietaryFiber->GutMicrobiota Propionate Propionate (SCFA) GutMicrobiota->Propionate Liver Liver Propionate->Liver Endo_C150 Endogenous C15:0 Liver->Endo_C150 Circulating_C150 Circulating C15:0 (Biomarker) Endo_C150->Circulating_C150 Dairy Dietary Dairy Fat Exo_C150 Exogenous C15:0 Dairy->Exo_C150 Exo_C150->Circulating_C150

Metabolic origins of circulating Pentadecanoic Acid (C15:0).

1.4 Quantitative Data Summary

The following table summarizes representative quantitative data on C15:0 concentrations from various human studies.

Study ContextSubject GroupMatrixC15:0 Concentration / ChangeCitation
Dietary Intervention Healthy AdultsPlasmaControl Diet: 0.22% of total fatty acidsDairy Diet (4 wks): 0.26% of total fatty acids[9]
Supplementation Study Overweight/Obese AdultsPlasmaPlacebo (12 wks): -0.19 µg/mL (change)C15:0 Supplement (200mg/day): +1.88 µg/mL (change)[11][12][13]
Supplementation Study Overweight/Obese AdultsPlasmaBaseline: ~4.23 µg/mLPost-treatment (12 wks): Reached >5 µg/mL in 50% of participants[12][13]
Observational Study Swedish Adults (60 yrs)SerumReference (10th percentile): 0.17% of total fatty acidsMedian: ~0.22% of total fatty acids[7]

1.5 Experimental Protocol: Quantification of C15:0 in Human Plasma/Serum by GC-MS

This protocol describes the analysis of C15:0 by converting total fatty acids into fatty acid methyl esters (FAMEs) for detection by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents

  • Samples : Human plasma or serum, stored at -80°C.

  • Internal Standard : Heptadecanoic acid (C17:0) or a deuterated C15:0 standard.

  • Solvents : HPLC-grade hexane (B92381), methanol, chloroform, toluene.

  • Reagents : 1M KOH in 70% ethanol, acetyl chloride or commercial anhydrous methanolic HCl (e.g., 1.2 M), sodium sulfate (B86663) (anhydrous), sodium carbonate (Na2CO3) solution.[14]

  • Equipment : Glass screw-capped tubes, vortex mixer, heating block or water bath, centrifuge, GC-MS system with a suitable capillary column (e.g., Omegawax®, Carbowax).[15][16]

2. Sample Preparation and Lipid Extraction

  • Thaw plasma/serum samples on ice.

  • Pipette 100-200 µL of sample into a glass tube.

  • Add a known amount of the internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution (Folch method). Vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer containing lipids to a new clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Transesterification to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 2 mL of 1.2 M methanolic HCl.[14]

  • Cap the tube tightly and heat at 80-100°C for 1-2 hours to ensure complete methylation.[14]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of water (or a dilute Na2CO3 solution to neutralize the acid) to the tube.[14]

  • Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.

  • Centrifuge briefly to ensure phase separation.

  • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

4. GC-MS Analysis

  • GC System : Agilent 6890 or equivalent.

  • Column : Omegawax® capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column.[16]

  • Carrier Gas : Helium at a constant flow rate of 1-2 mL/min.[16]

  • Injector : Split/splitless injector at 220-250°C.

  • Oven Program : Start at 70°C, ramp to 170°C at 11°C/min, then ramp to 220°C at 20°C/min, and hold for 2-5 minutes. Total run time is typically 20-30 minutes.[16]

  • MS Detector : Mass spectrometer operating in electron ionization (EI) mode.

  • Detection : Use single ion monitoring (SIM) for highest sensitivity or full scan mode for identification. The characteristic ions for C15:0-methyl ester can be used for quantification.

5. Data Analysis

  • Identify the FAME peaks based on their retention times relative to a known FAME standard mixture.

  • Quantify the C15:0 peak area relative to the internal standard peak area.

  • Calculate the concentration of C15:0 in the original sample using a calibration curve prepared with known concentrations of C15:0 standard.

Section 2: this compound (Alkane) as a Biomarker

2.1 Background and Significance

This compound (C15H32) is a straight-chain alkane, a type of hydrocarbon. It is found naturally as a component of volatile oils in some plants and is also a constituent of petroleum-based fuels. Unlike pentadecanoic acid, it does not have a recognized role in endogenous human metabolism. Its presence in biological samples is almost always due to direct ingestion or environmental exposure. Therefore, its utility as a biomarker is limited to tracking exogenous inputs.

2.2 Key Applications

  • Biomarker of Specific Food Consumption : this compound has been detected in foods such as peppers and lemons. Its presence in breath or blood could potentially serve as a biomarker for the recent consumption of these foods.

  • Marker for Environmental/Occupational Exposure : As a component of fuels and industrial solvents, this compound can be measured in blood, breath, or adipose tissue to assess exposure to these hydrocarbon mixtures.[17]

2.3 Analytical Workflow for this compound

The diagram below outlines a typical workflow for the analysis of a volatile/semi-volatile compound like this compound from a biological matrix.

Analytical Workflow for this compound (Alkane) Sample Biological Sample (e.g., Blood, Tissue, Breath) Extraction Extraction (e.g., LLE, SPME, Purge-and-Trap) Sample->Extraction Cleanup Extract Cleanup (e.g., Alumina/Silica Column) Extraction->Cleanup Analysis GC-MS Analysis Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

General workflow for analysis of this compound.

2.4 Experimental Protocol: Screening for this compound in Biological Samples by GC-MS

This protocol provides a general method for the qualitative or quantitative analysis of this compound.

1. Materials and Reagents

  • Samples : Whole blood, serum, plasma, or tissue homogenate.

  • Internal Standard : Deuterated alkane standard (e.g., D-labeled hexadecane).

  • Solvents : High-purity n-hexane, acetone.

  • Reagents : Anhydrous sodium sulfate.

  • Equipment : Centrifuge tubes, homogenizer (for tissue), GC-MS system with a non-polar capillary column (e.g., DB-5ms, HP-1).

2. Sample Preparation and Extraction

  • Place 1 mL of liquid sample or 1 g of homogenized tissue into a glass centrifuge tube.

  • Add a known amount of the deuterated internal standard.

  • Add 5 mL of n-hexane (or an acetone:hexane 1:1 mixture).[17]

  • Vortex or shake vigorously for 5 minutes to extract the non-polar compounds.

  • Centrifuge at 2000 x g for 10 minutes.

  • Transfer the upper hexane layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Carefully transfer the dried extract to a GC vial. If necessary, concentrate the sample under a gentle nitrogen stream.

3. GC-MS Analysis

  • GC System : Suitable for volatile/semi-volatile organic compound analysis.

  • Column : 30 m x 0.25 mm ID non-polar column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas : Helium at a constant flow of 1 mL/min.

  • Injector : Programmed Temperature Vaporization (PTV) or split/splitless injector at 250°C.

  • Oven Program : Start at 50°C, hold for 2 minutes, then ramp at 10-15°C/min to 280-300°C and hold for 5-10 minutes.

  • MS Detector : Mass spectrometer in EI mode, scanning a mass range of m/z 40-400.

4. Data Analysis

  • Identify this compound based on its retention time and mass spectrum (characteristic alkane fragmentation pattern).

  • For quantification, use the peak area ratio of this compound to the internal standard and compare against a calibration curve.

It is critical for researchers in metabolic studies to distinguish between pentadecanoic acid (C15:0) and the alkane this compound. Pentadecanoic acid is a highly valuable and increasingly studied biomarker with direct relevance to diet (especially dairy fat), gut microbiome activity, and the pathophysiology of metabolic diseases such as type 2 diabetes. Its analysis via GC-MS of FAMEs is a well-established and robust methodology. In contrast, This compound serves a more limited role as an exogenous biomarker for tracking specific food consumption or environmental exposures. By selecting the appropriate analyte and analytical protocol, researchers can effectively leverage these molecules to gain insights into dietary habits, metabolic health, and exposure pathways.

References

Application Notes and Protocols: Pentadecane in Phase Change Material (PCM) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecane, a linear alkane (n-C15H32), is a promising organic phase change material (PCM) for low-temperature thermal energy storage applications. Its key advantages include a suitable melting point for applications such as building temperature regulation, electronic cooling, and thermal management of sensitive components, a relatively high latent heat of fusion, chemical stability, and non-corrosiveness. However, like many organic PCMs, this compound suffers from low thermal conductivity, which can hinder the rate of heat storage and release. To address this limitation, this compound is often incorporated into composite materials to enhance its thermal properties and provide shape stability.

These application notes provide a comprehensive overview of the use of this compound in PCM formulations, detailing its thermophysical properties, methods for the preparation of composite PCMs, and standard protocols for their characterization.

Thermophysical Properties of this compound and its Composites

The thermal performance of a PCM is primarily defined by its melting temperature, latent heat of fusion, and thermal conductivity. The following tables summarize the key thermophysical properties of pure this compound and its composites with expanded graphite (B72142) (EG), a common additive used to improve thermal conductivity and provide structural support.

Table 1: Thermophysical Properties of Pure n-Pentadecane

PropertyValueUnitReference
Melting Point~10°C[1]
Latent Heat of Fusion~207J/g[2]
Thermal Conductivity (Solid)~0.35 (at -12.15 °C)W/m·K[2]
Thermal Conductivity (Liquid)~0.15 (at 12.85 °C)W/m·K[2]
Density (Liquid, at 20°C)~769 kg/m ³[2]
Specific Heat (Solid)~2.1 (at -12.15 °C)kJ/kg·K[2]
Specific Heat (Liquid)~2.2 (at 12.85 °C)kJ/kg·K[2]

Table 2: Thermophysical Properties of this compound-Expanded Graphite (PD-EG) Composite PCMs

EG Mass Fraction (%)Melting Temperature (°C)Latent Heat of Fusion (J/g)Thermal Conductivity (W/m·K)Reference
0 (Pristine this compound)~9.8145.20.18[3]
5~9.7137.91.1[3]
10~9.7130.72.6[3]
15~9.6123.44.7[3]
20~9.6116.27.1[3]

Note: The values presented in the tables are indicative and can vary depending on the purity of the materials and the experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound/Expanded Graphite (PD-EG) Shape-Stabilized Composite PCM by Vacuum Impregnation

This protocol describes the fabrication of a shape-stabilized composite PCM by impregnating molten this compound into a porous expanded graphite matrix.

Materials:

  • n-Pentadecane (99% purity)

  • Expandable graphite

  • Muffle furnace

  • Vacuum oven

  • Beaker

  • Hot plate with magnetic stirring

  • Filter paper

Procedure:

  • Preparation of Expanded Graphite (EG):

    • Place a known quantity of expandable graphite in a crucible.

    • Heat the crucible in a muffle furnace at approximately 950 °C for 30-60 seconds. The graphite will expand significantly.[3]

    • Allow the expanded graphite to cool to room temperature.

  • Vacuum Impregnation:

    • Dry the prepared expanded graphite in an oven at 100 °C for at least 2 hours to remove any moisture.

    • Place the dried EG into a beaker.

    • Melt the n-pentadecane in a separate beaker on a hot plate set to a temperature approximately 10-20 °C above its melting point (~20-30 °C).

    • Pour the molten this compound over the expanded graphite in the beaker.

    • Place the beaker containing the mixture into a vacuum oven preheated to the same temperature as the hot plate.

    • Evacuate the oven to a pressure of approximately -0.1 MPa to remove trapped air from the pores of the EG, facilitating the infiltration of the molten this compound.

    • Maintain the vacuum and temperature for at least 2 hours to ensure complete impregnation.[3]

    • Slowly release the vacuum and turn off the oven.

    • Allow the composite material to cool down to room temperature and solidify.

    • Remove any excess this compound from the surface of the composite with filter paper.

Protocol 2: Characterization of Thermal Properties by Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the melting temperature and latent heat of fusion of this compound-based PCMs.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Microbalance

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the PCM sample into an aluminum DSC pan.

    • Hermetically seal the pan with a lid.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., -10 °C).

    • Heat the sample at a constant rate (e.g., 2 °C/min) to a temperature well above its melting point (e.g., 30 °C).[2]

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at the same constant rate.

  • Data Analysis:

    • From the resulting heat flow versus temperature curve, determine the onset and peak temperatures of the melting and solidification endotherms and exotherms, respectively.

    • Calculate the latent heat of fusion and solidification by integrating the area under the respective peaks.

Protocol 3: Measurement of Thermal Conductivity using the Transient Plane Source (TPS) Method

This protocol describes the determination of the thermal conductivity of the PCM samples.

Instrumentation:

  • Transient Plane Source (TPS) instrument

  • TPS sensor appropriate for the sample size and material

  • Sample holder

Procedure:

  • Sample Preparation:

    • Prepare two identical flat and smooth solid samples of the PCM with a thickness sufficient to ensure one-dimensional heat flow during the measurement.

  • Measurement:

    • Place the TPS sensor between the two PCM samples, ensuring good thermal contact.

    • Apply a constant power to the sensor for a short period.

    • Record the temperature increase of the sensor as a function of time.

  • Data Analysis:

    • The thermal conductivity is calculated from the temperature versus time response using the analysis software provided with the instrument. The method is based on the principle that the rate of temperature increase is inversely proportional to the thermal conductivity of the material.[3]

Protocol 4: Leakage Test for Shape-Stabilized PCMs

This protocol is used to evaluate the ability of the composite matrix to retain the molten this compound.

Materials:

  • Filter paper

  • Oven or hot plate

  • Analytical balance

Procedure:

  • Weigh a piece of filter paper and record its initial mass (M_initial_paper).

  • Place a known mass of the shape-stabilized PCM sample (M_initial_sample) onto the center of the filter paper.

  • Place the filter paper with the sample in an oven or on a hot plate set to a temperature approximately 20-30 °C above the melting point of the this compound (e.g., 40 °C).

  • Keep the sample at this temperature for a defined period (e.g., 60 minutes).[4]

  • Remove the filter paper and sample from the oven/hot plate and allow them to cool to room temperature.

  • Carefully remove the PCM sample and weigh the filter paper again (M_final_paper).

  • The percentage of leakage is calculated using the following formula: Leakage (%) = [(M_final_paper - M_initial_paper) / M_PCM_in_sample] * 100 where M_PCM_in_sample is the initial mass of this compound in the composite sample.

Visualizations

Phase_Change_Energy_Storage cluster_heating Heating Cycle (Energy Storage) cluster_cooling Cooling Cycle (Energy Release) Solid Solid PCM (Low Temperature) Melting Phase Transition (Melting) Solid->Melting Heat Absorbed (Latent Heat) Liquid Liquid PCM (High Temperature) Melting->Liquid Sensible Heat Liquid_cool Liquid PCM (High Temperature) Solidifying Phase Transition (Solidifying) Liquid_cool->Solidifying Heat Released (Latent Heat) Solid_cool Solid PCM (Low Temperature) Solidifying->Solid_cool Sensible Heat

Caption: Mechanism of latent heat thermal energy storage in a phase change material.

PCM_Preparation_Workflow cluster_materials Starting Materials cluster_process Fabrication Process cluster_product Final Product This compound n-Pentadecane Melt Melt this compound (~20-30 °C) This compound->Melt EG Expandable Graphite Expand Thermal Expansion of Graphite (~950 °C) EG->Expand Mix Mix Molten this compound and Expanded Graphite Expand->Mix Melt->Mix Vacuum Vacuum Impregnation (~20-30 °C, -0.1 MPa) Mix->Vacuum Cool Cool and Solidify Vacuum->Cool Composite Shape-Stabilized PD-EG Composite PCM Cool->Composite

Caption: Workflow for the preparation of a this compound-expanded graphite composite PCM.

PCM_Characterization_Workflow Start PCM Sample DSC DSC Analysis Start->DSC TPS Thermal Conductivity Measurement (TPS) Start->TPS Leakage Leakage Test Start->Leakage Properties Thermophysical Properties DSC->Properties Melting Temp. Latent Heat TPS->Properties Thermal Conductivity Stability Shape Stability Performance Leakage->Stability

Caption: Experimental workflow for the characterization of this compound-based PCMs.

References

Application Notes and Protocols for the Synthesis of Deuterated Pentadecane for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds are invaluable tools in a wide range of scientific disciplines, including metabolic research, pharmacokinetic studies, and materials science. The substitution of hydrogen with its stable isotope, deuterium (B1214612), allows for the tracing and quantification of molecules in complex biological and chemical systems without altering their fundamental chemical properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of deuterated pentadecane, a long-chain alkane that can serve as a tracer in various studies, such as lipid metabolism and lubricant analysis.[2][3][4][5]

The primary method detailed herein is a robust catalytic hydrogen-deuterium (H/D) exchange reaction, which offers high levels of deuterium incorporation.[6][7] This approach is suitable for producing highly deuterated this compound for use as an internal standard or tracer.

Applications of Deuterated this compound

Deuterated this compound can be utilized in several research areas:

  • Metabolic Tracer Studies: In drug development and metabolic research, deuterated molecules serve as tracers to elucidate biochemical pathways and quantify metabolic fluxes.[2][3] Deuterated this compound can be used to study the absorption, distribution, metabolism, and excretion (ADME) of long-chain alkanes and lipids.

  • Lubricant and Fuel Studies: The consumption and degradation of lubricants and fuels can be monitored with high accuracy using deuterated tracers.[4][5][8] By adding a known amount of deuterated this compound to a lubricant, its consumption can be quantified by measuring the deuterium concentration in the exhaust.[4][5]

  • Internal Standard: In analytical chemistry, particularly in mass spectrometry-based quantification, deuterated compounds are ideal internal standards due to their similar chemical behavior to the analyte and their distinct mass.[1]

Synthesis of Deuterated this compound

The synthesis of deuterated this compound can be effectively achieved through a heterogeneous catalytic hydrogen-deuterium exchange reaction. A synergistic mixed catalyst system of platinum on carbon (Pt/C) and rhodium on carbon (Rh/C) in the presence of deuterium oxide (D₂O) and deuterated isopropanol (B130326) provides high levels of deuteration for long-chain alkanes.[6][7]

Experimental Workflow

The overall workflow for the synthesis and analysis of deuterated this compound is depicted below.

Synthesis_Workflow Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start Reactants n-Pentadecane, 10% Pt/C, 5% Rh/C, i-PrOD-d8, D₂O Start->Reactants Reaction Stir at 120 °C for 24h in a sealed tube Reactants->Reaction Workup Cool, filter, extract with Et₂O, dry and concentrate Reaction->Workup Product Deuterated this compound Workup->Product Analysis_Start Crude Product Product->Analysis_Start NMR ¹H and ²H NMR Spectroscopy Analysis_Start->NMR GCMS Gas Chromatography- Mass Spectrometry Analysis_Start->GCMS Quantification Determine % Deuteration and Purity NMR->Quantification GCMS->Quantification Final_Product Purified & Characterized Deuterated this compound Quantification->Final_Product

Synthesis and Analysis Workflow Diagram

Experimental Protocols

Protocol 1: Synthesis of n-Pentadecane-d₃₂ via Pt/C and Rh/C Catalysis[6]

This protocol describes the multiple deuteration of n-pentadecane using a mixed catalyst system.

Materials:

  • n-Pentadecane (0.25 mmol)

  • 10% Platinum on activated carbon (Pt/C) (15 mol%)

  • 5% Rhodium on activated carbon (Rh/C) (15 mol%)

  • Isopropanol-d₈ (i-PrOD-d₈) (0.5 mL)

  • Deuterium oxide (D₂O) (2 mL)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • 6 mL stainless-steel sealed tube

Procedure:

  • To a 6 mL stainless-steel sealed tube, add n-pentadecane (0.25 mmol), 10% Pt/C (15 mol%), and 5% Rh/C (15 mol%).

  • Add i-PrOD-d₈ (0.5 mL) and D₂O (2 mL) to the tube.

  • Seal the tube and stir the suspension at 120 °C for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Filter the mixture through a membrane filter (e.g., Millipore Millex®-LH, 0.2 µm) to remove the catalysts.

  • Transfer the filtrate to a separatory funnel and extract with Et₂O (20 mL).

  • Wash the organic layer with H₂O (20 mL).

  • Extract the aqueous layer with Et₂O (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter to remove the drying agent and concentrate the filtrate in vacuo to obtain the deuterated product.

Results:

Following this procedure for n-pentadecane resulted in a 92% yield of n-pentadecane-d₃₂.[6]

Protocol 2: Analysis of Deuterium Incorporation by NMR Spectroscopy

¹H NMR Spectroscopy:

  • Dissolve a known amount of the deuterated this compound in a deuterated solvent (e.g., CDCl₃) containing an internal standard with a known concentration.

  • Acquire the ¹H NMR spectrum.

  • Integrate the residual proton signals of this compound and the signal of the internal standard.

  • Calculate the percentage of deuterium incorporation by comparing the integral of the residual proton signals to the integral of the internal standard.

²H NMR Spectroscopy:

  • Dissolve the deuterated this compound in a protonated solvent (e.g., CHCl₃).

  • Acquire the ²H NMR spectrum.

  • The presence of signals in the ²H NMR spectrum confirms the incorporation of deuterium. The chemical shifts will be similar to those in the ¹H NMR spectrum.[6]

Protocol 3: Confirmation of Deuteration by GC-MS
  • Prepare a dilute solution of the deuterated this compound in a volatile solvent (e.g., hexane).

  • Inject the sample into a GC-MS system.

  • The mass spectrum of the deuterated this compound will show a molecular ion peak corresponding to the increased mass due to deuterium incorporation. For fully deuterated this compound (C₁₅D₃₂), the molecular weight is approximately 244.6 g/mol , compared to 212.4 g/mol for non-deuterated this compound.

Quantitative Data

The following table summarizes the results of the Pt/C and Rh/C catalyzed deuteration of various long-chain alkanes.[6]

AlkaneProductYield (%)Deuterium Incorporation (%)
n-Dodecanen-Dodecane-d₂₆100>99
n-Pentadecane n-Pentadecane-d₃₂ 92 >99
n-Eicosanen-Eicosane-d₄₂95>99

Alternative Synthetic Approaches

While the Pt/C and Rh/C catalyzed method is highly effective, other catalytic systems can also be employed for the deuteration of alkanes. Iridium-based catalysts, particularly those with pincer ligands, have shown high activity for H/D exchange in alkanes under mild conditions.[9][10][11][12] These catalysts can utilize deuterium sources such as C₆D₆ or D₂O.[9] The choice of catalyst and reaction conditions can influence the degree and selectivity of deuteration.[9]

Signaling Pathways and Logical Relationships

The catalytic cycle for H/D exchange on a metal surface is a complex process involving the activation of C-H bonds. A simplified representation of the proposed mechanism for the synergistic Pt/C and Rh/C system is shown below.

HD_Exchange_Mechanism Proposed H/D Exchange Mechanism Alkane R-H (this compound) Activation C-H Bond Activation on Catalyst Surface Alkane->Activation Catalyst Pt/C + Rh/C Catalyst->Activation Deuterium_Source D₂O / i-PrOD-d₈ Exchange H/D Exchange with Deuterium Source Deuterium_Source->Exchange Activation->Exchange Exchange->Catalyst Regenerated Catalyst Deuterated_Alkane R-D (Deuterated this compound) Exchange->Deuterated_Alkane

Proposed H/D Exchange Mechanism

Conclusion

The synthesis of deuterated this compound via a mixed Pt/C and Rh/C catalytic system provides an efficient and high-yielding method for producing this valuable tracer compound. The detailed protocols for synthesis and analysis provided in this document are intended to enable researchers to produce and characterize deuterated this compound for a variety of applications in tracer studies. The use of such isotopically labeled compounds is crucial for advancing our understanding of complex biological and chemical processes.

References

Application Notes and Protocols for Microencapsulation of Pentadecane in Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentadecane, a paraffin (B1166041) hydrocarbon with the chemical formula C15H32, is a promising phase change material (PCM) for thermal energy storage (TES) applications, particularly in the low-temperature range.[1] Its key advantage lies in its ability to store and release a significant amount of latent heat at a nearly constant temperature during its solid-liquid phase transition. However, the practical application of pure this compound is hindered by its tendency to leak in the liquid state, which can cause contamination and reduce the efficiency of the TES system.[2] Microencapsulation provides a robust solution to this problem by enclosing the this compound core within a stable polymeric shell. This not only prevents leakage but also increases the heat transfer area and protects the PCM from the external environment.[1][3]

These application notes provide detailed protocols for the microencapsulation of this compound using two common and effective methods: in-situ polymerization and emulsion polymerization. The notes also include a summary of the key thermal and physical properties of the resulting microcapsules and visual diagrams to illustrate the experimental workflows.

Data Presentation: Properties of Microencapsulated this compound

The following tables summarize the key properties of this compound microcapsules prepared using different methods and shell materials. These values are critical for evaluating the performance of the microcapsules in thermal energy storage applications.

Property This compound (Pure) Microencapsulated this compound (Urea-Formaldehyde Shell) Microencapsulated this compound (Melamine-Urea-Formaldehyde Shell) Microencapsulated this compound (Silane-Acrylate Shell)
Melting Temperature (°C) ~108.20[2]8.7[1]-
Solidification Temperature (°C) ~87.02[4]8.1[1]-
Latent Heat of Fusion (J/g) ~205115.3[2]84.5[1]53 - 70[1]
Latent Heat of Solidification (J/g) ~205112.00[4]-88.2[1]-
Average Particle Size (μm) -50.0[2]-6.5[1]
Encapsulation Efficiency (%) -77.3[2]85.8[1]-
Microencapsulation Method Shell Material Key Advantages Reported Latent Heat (J/g) Reported Encapsulation Efficiency (%)
In-situ PolymerizationUrea-Formaldehyde (UF)Good thermal stability, uniform particle size.[2]115.3[2]77.3[2]
In-situ PolymerizationMelamine-Urea-Formaldehyde (MUF)Good potential for thermal energy storage applications.[1]84.5[1]-
Emulsion PolymerizationPoly(methyl methacrylate-co-methacrylic acid)Can be incorporated into polyurethane foam for combined insulation and thermal storage.[1]--
Emulsion PolymerizationNanocrystalline Cellulose Reinforced Silane-AcrylateFlexible shell with good thermal stability.[1]53 - 70[1]-

Experimental Protocols

Protocol 1: Microencapsulation of this compound via In-situ Polymerization using Urea-Formaldehyde (UF) Shell

This protocol describes the synthesis of this compound microcapsules with a urea-formaldehyde shell, a widely used method due to its simplicity and the good thermal and mechanical properties of the resulting microcapsules.[2][5]

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Water bath with temperature control

  • pH meter

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Preparation of the Oil Phase: In a beaker, dissolve sodium dodecyl sulfate (emulsifier) in deionized water. Add this compound to this solution.

  • Emulsification: Transfer the mixture to the three-necked flask and emulsify using the mechanical stirrer at a constant speed (e.g., 500 rpm) in the water bath at a controlled temperature (e.g., 60°C) for 30 minutes to form a stable oil-in-water emulsion.[2]

  • Preparation of the Prepolymer: In a separate beaker, dissolve urea in formaldehyde solution. Adjust the pH of this solution to 8.0-9.0 using sodium hydroxide. Heat the solution to 70°C and stir for 60 minutes to form the urea-formaldehyde prepolymer. Cool the solution to room temperature.

  • Polymerization: Slowly add the urea-formaldehyde prepolymer to the this compound emulsion in the three-necked flask while maintaining stirring.

  • pH Adjustment and Curing: Adjust the pH of the mixture to 3.0-4.0 by adding hydrochloric acid to initiate the polymerization of the UF prepolymer at the oil-water interface.[2] Continue stirring at the controlled temperature for 3-4 hours to allow for the formation and curing of the microcapsule shells.

  • Washing and Filtration: After the reaction is complete, cool the suspension to room temperature. Filter the microcapsules using a Buchner funnel and wash them repeatedly with deionized water to remove any unreacted monomers and emulsifier.

  • Drying: Dry the filtered microcapsules in a drying oven at a low temperature (e.g., 40-50°C) for 24 hours to obtain a free-flowing powder.

Workflow Diagram:

G cluster_prep Preparation cluster_process Microencapsulation Process cluster_post Post-Processing A This compound (Core) + SDS in Water C Emulsification (Mechanical Stirring, 60°C) A->C B Urea + Formaldehyde Solution D Prepolymer Formation (pH 8-9, 70°C) B->D E Addition of Prepolymer to Emulsion C->E D->E F In-situ Polymerization (pH 3-4, Stirring) E->F G Washing & Filtration F->G H Drying G->H I This compound Microcapsules H->I

Caption: In-situ polymerization workflow for this compound microencapsulation.

Protocol 2: Microencapsulation of this compound via Emulsion Polymerization using Poly(methyl methacrylate) (PMMA) Shell

Emulsion polymerization is another versatile method for producing microcapsules with a thermoplastic shell, such as PMMA, which offers good mechanical strength and thermal stability.[6]

Materials:

  • This compound (Core Material)

  • Methyl methacrylate (B99206) (MMA) (Monomer)

  • Methacrylic acid (MAA) (Co-monomer)

  • Potassium persulfate (Initiator)

  • Sodium dodecyl sulfate (SDS) (Emulsifier)

  • Deionized water

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Nitrogen inlet

  • Water bath with temperature control

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Preparation of the Aqueous Phase: In the four-necked flask, dissolve sodium dodecyl sulfate in deionized water.

  • Preparation of the Oil Phase: In a separate beaker, mix this compound, methyl methacrylate, and methacrylic acid.

  • Emulsification: Add the oil phase to the aqueous phase in the flask. Stir the mixture at a high speed (e.g., 2000 rpm) for 30 minutes under a nitrogen atmosphere to form a stable oil-in-water miniemulsion.[6]

  • Polymerization: Heat the emulsion to 75-85°C in the water bath. Dissolve the potassium persulfate initiator in a small amount of deionized water and add it to the flask to initiate the polymerization.

  • Reaction and Curing: Continue the reaction for 4-6 hours at the same temperature with continuous stirring under a nitrogen atmosphere to ensure complete polymerization and the formation of a solid PMMA shell around the this compound droplets.

  • Cooling and Filtration: After the reaction is complete, cool the suspension to room temperature. Filter the microcapsules using a Buchner funnel and wash them thoroughly with deionized water and then with ethanol (B145695) to remove any unreacted monomers and emulsifier.

  • Drying: Dry the washed microcapsules in a vacuum oven at 40°C for 24 hours.

Workflow Diagram:

G cluster_prep Preparation cluster_process Microencapsulation Process cluster_post Post-Processing A Aqueous Phase: SDS in Water C Emulsification (High-Speed Stirring, N2 Atmosphere) A->C B Oil Phase: this compound + MMA + MAA B->C D Initiator Addition (KPS) C->D E Emulsion Polymerization (75-85°C, N2 Atmosphere) D->E F Cooling & Filtration E->F G Washing (Water & Ethanol) F->G H Drying G->H I This compound Microcapsules H->I

Caption: Emulsion polymerization workflow for this compound microencapsulation.

Mechanism of Thermal Energy Storage

The thermal energy storage capability of microencapsulated this compound is based on the latent heat absorbed or released during its phase transition.

G Solid Solid Phase (Crystalline) Liquid Liquid Phase (Amorphous) Solid->Liquid  Heat Absorption (Melting) Liquid->Solid  Heat Release (Solidification)

Caption: Phase change mechanism for thermal energy storage.

Characterization of Microcapsules

To evaluate the success of the microencapsulation process and the performance of the resulting microcapsules, the following characterization techniques are recommended:

  • Scanning Electron Microscopy (SEM): To observe the morphology, surface structure, and size of the microcapsules.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical composition of the shell material and the successful encapsulation of the this compound core.

  • Differential Scanning Calorimetry (DSC): To determine the phase change temperatures (melting and solidification points) and the latent heat storage capacity of the microcapsules.[1]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the microcapsules and determine the weight percentage of the core and shell materials.[6]

  • Particle Size Analyzer: To measure the average particle size and size distribution of the microcapsules.[2]

References

Pentadecane as a Non-Polar Solvent in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecane, a linear alkane with the formula C₁₅H₃₂, is a non-polar solvent with a high boiling point and low reactivity.[1][2] These properties make it a valuable medium for specific applications in organic synthesis, particularly for reactions requiring elevated temperatures and an inert environment. Its hydrophobic nature allows for the effective dissolution of non-polar compounds and reagents.[2] This document provides detailed application notes and protocols for the use of this compound as a solvent in various organic reactions, supported by its physicochemical properties and safety considerations.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical properties is crucial for its effective application in organic synthesis. The following table summarizes the key physicochemical properties of n-pentadecane.

PropertyValueReference
Molecular Formula C₁₅H₃₂[1]
Molecular Weight 212.41 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 270 °C[2]
Melting Point 8-10 °C[2]
Density 0.769 g/mL at 25 °C[2]
Refractive Index 1.431 at 20 °C[2]
Flash Point 132 °C[3]
Water Solubility Immiscible[2]
Dielectric Constant 2.05[2]

Solubility Data

This compound's utility as a solvent is determined by its ability to dissolve various organic compounds. The following table provides solubility data for selected common organic compounds in this compound and other relevant non-polar solvents. Due to the limited availability of direct solubility data in this compound, information for similar non-polar solvents is included to provide a reasonable estimation.

CompoundSolventTemperature (°C)SolubilityReference
Benzoic AcidHeptane (B126788)25Low[4]
Benzoic AcidPentane25Quite low[4]
NaphthaleneGeneral Organic SolventsRoom TemperatureSoluble[5]

Note: The solubility of non-polar organic compounds in this compound is expected to be comparable to that in other long-chain alkanes like heptane and dodecane. Generally, "like dissolves like," meaning non-polar solutes will exhibit higher solubility in this compound.

Applications in Organic Synthesis

This compound's high boiling point and chemical inertness make it a suitable solvent for several types of organic reactions, particularly those requiring high temperatures.

Catalytic Deoxygenation of Fatty Acids

The conversion of fatty acids into long-chain alkanes is a critical process in biofuel production. This compound can serve as an excellent solvent for the catalytic deoxygenation of fatty acids like stearic acid to produce heptadecane, a valuable component of diesel fuel.[6][7][8]

G reactant Fatty Acid (e.g., Stearic Acid) reactor High-Pressure Reactor reactant->reactor solvent This compound solvent->reactor catalyst Pd/C Catalyst catalyst->reactor heating Heat to Reaction Temperature (e.g., 300 °C) reactor->heating h2 Introduce Hydrogen Gas heating->h2 reaction Catalytic Deoxygenation h2->reaction workup Cooling & Filtration reaction->workup product Alkane Product (e.g., Heptadecane) workup->product separation Distillation (to recover solvent) workup->separation separation->solvent Recycled G precursors Organometallic Precursors (e.g., metal oleates) reactor Three-Neck Flask precursors->reactor solvent This compound solvent->reactor surfactants Surfactants/Capping Agents (e.g., Oleic Acid, Oleylamine) surfactants->reactor heating Heat to High Temperature (e.g., >250 °C) reactor->heating injection Rapid Injection of Precursor heating->injection growth Nanoparticle Growth injection->growth cooling Rapid Cooling to Quench growth->cooling purification Precipitation & Washing cooling->purification nanoparticles Dispersed Nanoparticles purification->nanoparticles

References

Application Notes and Protocols for the Detection of Pentadecane in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the quantitative analysis of pentadecane in soil samples. This compound (C₁₅H₃₂), a straight-chain alkane, is a common component of diesel fuel and other petroleum products, making it a key indicator of hydrocarbon contamination in environmental matrices. The methodologies outlined herein are designed for researchers, environmental scientists, and analytical chemists, focusing on robust and validated techniques for accurate detection and quantification. This note primarily details methods based on Gas Chromatography-Mass Spectrometry (GC-MS), including comprehensive protocols for sample preparation, extraction, and instrumental analysis.

Introduction

Environmental contamination from petroleum products is a significant global concern. This compound is a semi-volatile n-alkane within the C₁₀-C₂₈ diesel range organics (DRO) fraction and serves as a chemical marker for contamination from sources like diesel and kerosene.[1][2] Accurate and sensitive detection of this compound in soil is crucial for environmental forensics, site assessment, and monitoring the efficacy of remediation efforts. The analytical challenge lies in efficiently extracting the analyte from a complex soil matrix and distinguishing it from other organic compounds.

The most common and reliable techniques for this purpose are based on gas chromatography (GC) for separation, coupled with a sensitive detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3][4] This document emphasizes the use of GC-MS due to its high selectivity and sensitivity, which allows for positive identification and quantification even at low concentrations.[5] We present two primary approaches: a classical solvent extraction method and a modern, solvent-free Solid-Phase Microextraction (SPME) technique.

Analytical Methodologies

The selection of an analytical method depends on factors such as required sensitivity, sample throughput, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying specific organic compounds.[3] The gas chromatograph separates volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase of the analytical column.[6] The mass spectrometer then bombards the eluted compounds with electrons, causing them to ionize and fragment. The resulting mass spectrum provides a unique "fingerprint" for definitive compound identification. For quantitative analysis, the system can operate in Selected Ion Monitoring (SIM) mode, which offers lower detection limits and higher selectivity by monitoring only specific fragment ions for the analyte of interest.[5][7]

  • Solid-Phase Microextraction (SPME): SPME is a sample preparation technique that integrates extraction, concentration, and sample introduction into a single step.[8] A fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the sample or its headspace.[1][9] Analytes partition from the sample matrix onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis.[3] SPME is fast, requires no organic solvents, and is highly sensitive, making it an excellent choice for environmental analysis.[1][8]

Quantitative Data Summary

The performance of analytical methods is characterized by several key parameters. The table below summarizes typical quantitative data for the detection of n-alkanes, including this compound, in soil using various techniques.

ParameterMethodAnalyte/MatrixValueReference
Limit of Detection (LOD) Micro-GC-FIDn-Alkanes in Soil0.03 - 0.15 mg/kg[4]
SPME-GC-MSDiesel Fuel in Soil0.1 mg/kg[10]
Limit of Quantification (LOQ) Micro-GC-FIDn-Alkanes in Soil0.1 - 0.5 mg/kg[4]
Analyte Recovery Ultrasonic Extraction & GC-FIDn-Alkanes in Soil56.5% - 89.2%[4]
Linearity Range SPME-GC-MSDiesel Fuel in Soil1 - 50 mg/kg[10]
Relative Standard Deviation (RSD) Micro-GC-FIDn-Alkanes in Soil< 12%[4]
SPME-GC-MSDiesel Fuel in Soil10%[10]

Experimental Workflow and Protocols

A generalized workflow for the analysis of this compound in soil is presented below. This process involves sample collection, preparation, extraction of the analyte, and finally, instrumental analysis.

G Overall Workflow for this compound Analysis in Soil cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis SampleCollection 1. Soil Sample Collection (e.g., Core Sampler) Homogenization 2. Homogenization & Sieving (Remove Debris) SampleCollection->Homogenization Weighing 3. Weighing (e.g., 5-10 g) Homogenization->Weighing Spiking 4. Spiking (Internal Standard/Surrogate) Weighing->Spiking Extraction 5. Extraction (Solvent or SPME) Spiking->Extraction Cleanup 6. Extract Cleanup (e.g., Florisil/Na₂SO₄) Extraction->Cleanup For Solvent Extraction Only GCMS 8. GC-MS Analysis Extraction->GCMS For SPME (Direct Transfer) Concentration 7. Concentration (e.g., N₂ Evaporation) Cleanup->Concentration Concentration->GCMS DataProcessing 9. Data Processing (Integration & Quantification) GCMS->DataProcessing Reporting 10. Reporting DataProcessing->Reporting

Caption: Generalized workflow from soil sample collection to final data reporting.

Protocol 1: Ultrasonic Solvent Extraction and GC-MS Analysis

This protocol is based on established methodologies like US EPA Method 3550B for ultrasonic extraction and 8270 for semi-volatile analysis.

4.1.1 Materials and Reagents

  • Soil sample

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄), baked at 400°C for 4 hours

  • Extraction Solvent: 1:1 (v/v) mixture of Acetone and Hexane (pesticide grade)

  • Internal Standard (IS) and Surrogate Spiking Solution (e.g., Terphenyl-d14, Nitrobenzene-d5)

  • This compound calibration standards (in Hexane)

  • Florisil or Silica Gel for cleanup

  • Glassware: 40 mL vials, 250 mL beakers, ultrasonic bath, concentration tubes

4.1.2 Sample Preparation and Extraction

  • Weigh approximately 10 g of homogenized soil into a 250 mL beaker.

  • If the sample is wet, mix it with 10 g of anhydrous sodium sulfate until a free-flowing powder is obtained.

  • Spike the sample with a known amount of surrogate solution.

  • Add 50 mL of the 1:1 Acetone/Hexane extraction solvent.

  • Place the beaker in an ultrasonic bath and sonicate for 15-20 minutes.

  • Decant the solvent into a clean flask.

  • Repeat the extraction (steps 4-6) two more times with fresh solvent, combining all extracts.

4.1.3 Extract Cleanup and Concentration

  • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • For cleanup, pass the dried extract through a glass column packed with activated Florisil or silica gel to remove polar interferences.[2][5]

  • Concentrate the cleaned extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Add the internal standard to the final extract just before analysis.

4.1.4 GC-MS Instrumental Parameters

ParameterSetting
GC System Agilent 7890A or equivalent
Column TR-5MS (or equivalent), 60 m x 0.25 mm x 1 µm
Injection 1 µL, Splitless Mode
Inlet Temp 250°C
Carrier Gas Helium, 1.2 mL/min constant flow
Oven Program 40°C (hold 8 min), ramp 4°C/min to 100°C, then 15°C/min to 320°C (hold 9 min)[7]
MS System Agilent 5975C or equivalent
MS Source Temp 230°C
MS Quad Temp 150°C
Acquisition Mode SCAN (35-350 amu) for identification, SIM for quantification
SIM Ions for this compound Target: 57, Qualifiers: 43, 71, 85
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis

This protocol provides a rapid, solvent-free alternative for this compound analysis.[1][10]

4.2.1 Materials and Reagents

  • Soil sample

  • SPME Fiber Assembly: 100 µm Polydimethylsiloxane (PDMS) fiber is recommended.[1]

  • Internal Standard Spiking Solution

  • This compound calibration standards

  • Glassware: 10 or 20 mL headspace vials with PTFE-lined septa

4.2.2 Sample Preparation and Extraction

  • Weigh 5 g of homogenized soil into a 10 mL headspace vial.[1]

  • Spike the sample with the internal standard.

  • Immediately cap the vial tightly.

  • Prior to first use, condition the SPME fiber in the GC inlet at 250°C for 30-60 minutes as per manufacturer instructions.[1]

  • Place the vial in a heating block or water bath set to a specific temperature (e.g., 47°C) and allow it to equilibrate for 5 minutes.[10]

  • Expose the conditioned SPME fiber to the headspace above the soil sample for a fixed time (e.g., 30 minutes) while maintaining the temperature.

4.2.3 GC-MS Analysis

  • After the extraction period, immediately retract the fiber and transfer it to the GC inlet for thermal desorption.

  • Desorb the analytes from the fiber in the injector (e.g., at 250°C for 2 minutes in splitless mode).

  • Start the GC-MS analysis using the instrumental parameters listed in section 4.1.4.

Data Analysis and Quality Control

  • Identification: The primary identification of this compound is achieved by comparing the retention time and the acquired mass spectrum of the peak in the sample chromatogram with that of a pure standard.

  • Quantification: Create a calibration curve using at least five concentration levels of this compound standards. The concentration in the sample is determined by comparing the peak area ratio (analyte/internal standard) to the calibration curve.

  • Quality Control (QC): QC measures should include the analysis of method blanks, laboratory control samples (LCS), matrix spikes, and matrix spike duplicates. Surrogate recovery must fall within the established laboratory control limits (typically 70-130%) to ensure data validity.

Visualization of GC-MS Process

The following diagram illustrates the logical flow of how this compound is analyzed within the GC-MS system.

G Logical Flow of this compound Analysis in GC-MS Injector Sample Injection & Vaporization Column Chromatographic Separation (this compound separated by boiling point) Injector->Column Carrier Gas Flow IonSource MS Ion Source (Electron Ionization) Column->IonSource Analyte Elution MassAnalyzer Mass Analyzer (Quadrupole) (Filtering of Fragment Ions) IonSource->MassAnalyzer Ion Beam Detector Detector (Ion Signal Amplification) MassAnalyzer->Detector Filtered Ions DataSystem Data System (Mass Spectrum Generation) Detector->DataSystem Electrical Signal

References

Application Notes and Protocols for the Preparation of Pentadecane Standard Solutions for Calibration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pentadecane (C15H32) is a straight-chain alkane that serves as a crucial reference material in analytical chemistry.[1] Due to its high purity, stability, and well-defined physical properties, it is frequently used as a calibration standard, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) for the quantification of analytes in various matrices such as gasoline, food products, and environmental samples.[2] Accurate preparation of this compound standard solutions is fundamental to achieving reliable and reproducible quantitative results.[3] This document provides detailed protocols for the preparation of this compound stock and calibration solutions.

1. Materials and Reagents

  • This compound: Analytical standard grade (≥99.8% purity)

  • Solvent: High-purity (e.g., HPLC or GC grade) n-hexane, toluene, or another suitable non-polar organic solvent.[3][4]

  • Glassware:

    • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)[5]

    • Class A volumetric pipettes (various sizes)[5]

    • Glass beakers

    • Glass funnels

  • Equipment:

    • Analytical balance (readable to at least 0.1 mg)

    • Pipette bulb or controller

    • Ultrasonic bath (optional, for dissolving)

    • Vortex mixer

    • Autosampler vials with caps (B75204) and septa

2. Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound may be fatal if swallowed and enters airways.[6] Handle with care.

  • The solvents used are typically flammable. Avoid open flames, sparks, and hot surfaces.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting any work.

3. Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (e.g., 1000 µg/mL)

This protocol describes the preparation of a 100 mL stock solution of this compound at a concentration of 1000 µg/mL.

  • Calculate the required mass of this compound:

    • Concentration = 1000 µg/mL = 1 mg/mL

    • Volume = 100 mL

    • Mass = Concentration × Volume = 1 mg/mL × 100 mL = 100 mg (or 0.1 g)

  • Weigh the this compound:

    • Place a clean, dry beaker on the analytical balance and tare it.

    • Accurately weigh approximately 100 mg of this compound into the beaker. Record the exact mass.

  • Dissolve the this compound:

    • Add a small amount of the chosen solvent (e.g., 20-30 mL of n-hexane) to the beaker containing the this compound.

    • Gently swirl the beaker to dissolve the this compound. An ultrasonic bath can be used to facilitate dissolution.

  • Transfer to a volumetric flask:

    • Carefully transfer the dissolved this compound solution into a 100 mL Class A volumetric flask using a clean glass funnel.

    • Rinse the beaker several times with small volumes of the solvent and transfer the rinsings into the volumetric flask to ensure a complete transfer of the this compound.

  • Bring to final volume:

    • Add the solvent to the volumetric flask until the bottom of the meniscus is level with the calibration mark.[5]

    • Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Calculate the exact concentration:

    • Use the actual mass of this compound weighed to calculate the precise concentration of the stock solution.

    • Exact Concentration (µg/mL) = (Mass of this compound in mg / 100 mL) × 1000

  • Storage:

    • Transfer the stock solution to a clearly labeled, sealed container and store it in a cool, dark place. Check the expiry date on the label.

Protocol 2: Preparation of Calibration Standard Solutions by Serial Dilution

This protocol describes the preparation of a series of five calibration standards from the 1000 µg/mL stock solution.

  • Plan the dilution series: Determine the desired concentrations for the calibration curve. For example: 10 µg/mL, 25 µg/mL, 50 µg/mL, 75 µg/mL, and 100 µg/mL.

  • Prepare the dilutions: Use the formula C1V1 = C2V2 to calculate the required volumes.

    • C1 = Concentration of the stock solution (e.g., 1000 µg/mL)

    • V1 = Volume of the stock solution to be transferred

    • C2 = Desired concentration of the calibration standard

    • V2 = Final volume of the calibration standard (e.g., 10 mL)

  • Step-by-step dilution:

    • Label five 10 mL Class A volumetric flasks with the desired final concentrations.

    • For each standard, use a calibrated pipette to transfer the calculated volume (V1) of the stock solution into the corresponding volumetric flask.

    • Dilute each flask to the 10 mL mark with the solvent.

    • Cap and invert each flask multiple times to ensure thorough mixing.

4. Data Presentation

The following table summarizes the preparation of the calibration standards from a 1000 µg/mL stock solution.

Calibration StandardFinal Concentration (µg/mL)Volume of Stock Solution (mL)Final Volume (mL)
1100.110
2250.2510
3500.510
4750.7510
51001.010

5. Mandatory Visualizations

G cluster_stock Stock Solution Preparation cluster_calibration Calibration Standard Preparation weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to Volumetric Flask dissolve->transfer fill Fill to Volume transfer->fill mix_stock Mix Thoroughly fill->mix_stock pipette Pipette Stock Solution mix_stock->pipette Use Stock for Dilution dilute Dilute with Solvent pipette->dilute mix_cal Mix Thoroughly dilute->mix_cal analyze Analysis mix_cal->analyze Analyze by GC

Caption: Workflow for this compound Standard Preparation.

SerialDilution Stock Stock 1000 µg/mL Std5 Std 5 100 µg/mL Stock->Std5 1.0 mL Std4 Std 4 75 µg/mL Stock->Std4 0.75 mL Std3 Std 3 50 µg/mL Stock->Std3 0.5 mL Std2 Std 2 25 µg/mL Stock->Std2 0.25 mL Std1 Std 1 10 µg/mL Stock->Std1 0.1 mL

Caption: Serial Dilution from a Stock Solution.

References

Application Notes and Protocols: Use of Pentadecane in Studying Hydrocarbon Behavior in Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pentadecane (n-C15H32) is a straight-chain alkane that serves as a crucial component in the study of hydrocarbon behavior, particularly in the formulation of surrogate fuels for diesel and jet fuels.[1] Its properties make it a valuable reference compound for understanding combustion kinetics, soot formation, and the efficacy of fuel additives.[2][3] These application notes provide detailed protocols and data for utilizing this compound in fuel research, with a focus on its role as a surrogate fuel component to emulate the characteristics of complex real-world fuels.

Data Presentation

Physicochemical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound, which are essential for its use as a fuel surrogate and in combustion studies.

PropertyValueUnit
Molecular Formula C15H32-
Molecular Weight 212.41 g/mol
Cetane Number 98-
Density (at 25 °C) 769 kg/m ³
Dynamic Viscosity (at 20 °C) 2.863mPa·s
Boiling Point 270°C
Melting Point 8-10°C
Flash Point 132°C

Sources:[4][5][6][7][8][9]

Comparison of this compound with Conventional Diesel Fuel

To effectively formulate a surrogate fuel, the properties of its components must be compared to the target fuel. This table provides a comparative overview of this compound and a typical conventional diesel fuel.

PropertyThis compoundConventional Diesel
Cetane Number 9840-55
Density (at 15 °C) ~773 kg/m ³~820-850 kg/m ³
Viscosity (at 40 °C) ~1.7 mm²/s2.0-4.5 mm²/s
Boiling Range 270 °C180-360 °C

This table is a composite of data from multiple sources for general comparison.

Experimental Protocols

I. Protocol for Formulation of a Diesel Surrogate Fuel

This protocol outlines the methodology for developing a multi-component surrogate fuel that includes this compound to mimic the properties of a target diesel fuel.[10][11][12]

Objective: To create a simplified fuel mixture with known components that reproduces the essential combustion and physical properties of a complex target diesel fuel.

Materials:

  • High-purity n-pentadecane

  • Other surrogate components (e.g., iso-octane, toluene, methylcyclohexane)

  • Target diesel fuel for characterization

  • Analytical balance

  • Gas-tight syringes

  • Volumetric flasks

  • Vortex mixer

Procedure:

  • Target Fuel Characterization:

    • Determine the key properties of the target diesel fuel, including cetane number, density, viscosity, distillation curve, and hydrocarbon composition (n-alkanes, iso-alkanes, cycloalkanes, aromatics) using standard ASTM methods.

  • Surrogate Component Selection:

    • Choose a palette of pure hydrocarbon compounds that represent the major chemical classes present in the target fuel. This compound is an excellent candidate for the n-alkane fraction.

  • Mixture Formulation:

    • Utilize a multi-property regression algorithm or a blending calculator to determine the optimal mole fractions of each surrogate component.

    • The objective is to match the properties of the surrogate mixture to the characterized properties of the target fuel.

  • Surrogate Fuel Preparation:

    • On an analytical balance, accurately weigh the required mass of each component and add it to a volumetric flask.

    • Alternatively, use gas-tight syringes for precise volume measurements.

    • Thoroughly mix the components using a vortex mixer to ensure homogeneity.

  • Validation:

    • Measure the properties of the prepared surrogate fuel using the same methods as for the target fuel to verify that the desired characteristics have been achieved.

II. Protocol for Studying Autoignition Behavior in a Rapid Compression Machine (RCM)

This protocol describes the use of a Rapid Compression Machine (RCM) to investigate the autoignition characteristics of this compound or a surrogate fuel containing it.[13][14][15][16][17]

Objective: To measure the ignition delay time of a fuel-oxidizer mixture under controlled, engine-relevant conditions.

Apparatus:

  • Rapid Compression Machine (RCM)

  • Fuel injection system

  • Oxidizer gas supply (e.g., synthetic air)

  • Pressure transducers

  • High-speed data acquisition system

  • Exhaust system

Procedure:

  • Mixture Preparation:

    • Prepare a homogeneous fuel-oxidizer mixture of the desired equivalence ratio. This can be done by injecting a known mass of the fuel (e.g., this compound) into the heated reaction chamber filled with the oxidizer.

  • Setting Initial Conditions:

    • Set the initial temperature and pressure of the mixture in the reaction chamber.

  • Compression:

    • Actuate the RCM to rapidly compress the mixture to a precisely controlled final pressure and temperature. The compression process simulates a single compression stroke of an internal combustion engine.

  • Data Acquisition:

    • Record the pressure inside the reaction chamber using a high-speed data acquisition system. The start of ignition is identified by a sharp increase in pressure.

  • Ignition Delay Measurement:

    • The ignition delay time is defined as the time from the end of the compression stroke to the onset of ignition.

  • Varying Conditions:

    • Repeat the experiment under a range of temperatures, pressures, and equivalence ratios to fully characterize the fuel's autoignition behavior.

III. Protocol for Soot Formation Studies in a Shock Tube

This protocol details the use of a shock tube to study soot formation from the pyrolysis or combustion of this compound.[3][18][19][20][21][22][23][24]

Objective: To measure the rate and quantity of soot produced from a fuel at high temperatures and pressures.

Apparatus:

  • Shock tube with driver and driven sections

  • Diaphragm (separating the two sections)

  • High-pressure driver gas (e.g., helium)

  • Test gas mixture (this compound vapor in an inert gas like argon for pyrolysis, or with an oxidizer for combustion)

  • Laser extinction setup (laser source and detector)

  • Pressure transducers

  • Data acquisition system

Procedure:

  • Mixture Preparation:

    • Prepare a test gas mixture containing a known concentration of this compound vapor in the driven section of the shock tube.

  • Shock Wave Generation:

    • Pressurize the driver section with a high-pressure gas until the diaphragm ruptures. This generates a shock wave that propagates through the driven section, rapidly heating and compressing the test gas.

  • Soot Measurement:

    • Pass a laser beam through the test section at the end of the shock tube.

    • Measure the attenuation of the laser beam due to absorption and scattering by soot particles formed in the hot gas.

    • The soot volume fraction can be calculated from the measured extinction.

  • Data Analysis:

    • Analyze the time-resolved extinction signal to determine the soot induction time and the rate of soot formation.

  • Parameter Variation:

    • Conduct experiments at different temperatures, pressures, and fuel concentrations to investigate their effects on soot formation.

Visualizations

Surrogate_Fuel_Formulation_Workflow cluster_0 Phase 1: Characterization & Selection cluster_1 Phase 2: Formulation & Preparation cluster_2 Phase 3: Validation Target_Fuel Target Diesel Fuel Characterization Characterize Properties (CN, Density, Viscosity, etc.) Target_Fuel->Characterization Component_Palette Select Surrogate Component Palette (including this compound) Characterization->Component_Palette Formulation Formulate Mixture (Multi-property Regression) Component_Palette->Formulation Preparation Prepare Surrogate Fuel (Weighing & Mixing) Formulation->Preparation Validation Validate Surrogate Properties Preparation->Validation Comparison Compare with Target Fuel Validation->Comparison Final_Surrogate Final Surrogate Fuel Comparison->Final_Surrogate Acceptable Match

Caption: Workflow for formulating a diesel surrogate fuel.

Combustion_Experiment_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Mixture Prepare Fuel-Oxidizer Mixture (e.g., this compound + Air) Apparatus Set up Experimental Apparatus (RCM or Shock Tube) Mixture->Apparatus Initiation Initiate Combustion (Compression or Shock Wave) Apparatus->Initiation Data_Acquisition Acquire Time-Resolved Data (Pressure, Laser Extinction) Initiation->Data_Acquisition Data_Analysis Analyze Data (Ignition Delay, Soot Yield) Data_Acquisition->Data_Analysis Comparison Compare with Models/Other Fuels Data_Analysis->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: General workflow for a hydrocarbon combustion experiment.

References

Application Notes and Protocols: Pentadecane as a Model for Long-Chain Hydrocarbon Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pentadecane (n-C15H32) as a model compound in various fields of long-chain hydrocarbon research. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are included to facilitate its application in laboratory settings.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is crucial for its application in research.

PropertyValueSignificance in Research Applications
Molecular Formula C15H32Representative of long-chain aliphatic hydrocarbons.
Molecular Weight 212.41 g/mol Influences its physical properties like boiling point and viscosity.
Boiling Point 270.6 °CIts relatively high boiling point is a key characteristic for its use as a jet fuel surrogate and in high-temperature gas chromatography.[1]
Melting Point 9.9 °CLiquid at room temperature, facilitating ease of handling in most laboratory settings.
Density 0.769 g/cm³ at 20°CImportant for calculations in fuel formulation and solvent applications.
Solubility in Water 0.0022 mg/L at 25°CIts hydrophobic nature is central to studies on bioremediation of oil spills and its use as a non-polar solvent.
Vapor Pressure 1.33 Pa at 25°CLow volatility at ambient temperatures reduces evaporative losses.

Application 1: Biodegradation of Aliphatic Hydrocarbons

This compound serves as a model substrate for studying the microbial degradation of long-chain alkanes, a critical process in the bioremediation of petroleum-contaminated environments.

Quantitative Data: Biodegradation of this compound
Microorganism/ConsortiumTest ConditionBiodegradation PercentageTime FrameReference
Actinopolyspora sp. DPD125% salt concentration100%4 days[2]
Light Catalytic Cracked Gas Oil (contains n-alkanes)OECD 301F, Activated Sludge56.32%28 days
Light Catalytic Cracked Gas Oil (contains n-alkanes)OECD 301F, Activated Sludge61.23%47 days
Pseudomonas aeruginosaAerobic conditionsHigh degradation potential notedNot specified[3]
Experimental Protocol: Aerobic Biodegradation of this compound (Based on OECD 301F)

This protocol outlines a manometric respirometry test to determine the ready biodegradability of this compound.

1. Principle: A known volume of mineral medium containing a known concentration of this compound as the sole carbon source is inoculated with a mixed population of microorganisms (e.g., activated sludge). The consumption of oxygen by the microbial population during the degradation of this compound is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).

2. Materials:

  • This compound (high purity)

  • Mineral medium (per OECD 301 guidelines)

  • Activated sludge from a domestic wastewater treatment plant

  • Respirometer (e.g., electrolytic or manometric)

  • Reference substance (e.g., sodium benzoate)

  • Inhibitor for control (e.g., mercuric chloride)

3. Procedure:

  • Preparation of Inoculum: Collect fresh activated sludge and homogenize. The concentration of suspended solids should be determined.

  • Test Setup:

    • Test Vessels: Add mineral medium to the respirometer flasks.

    • Test Substance: Add this compound to the test vessels to achieve a final concentration that will yield sufficient oxygen demand (typically 2-5 mg/L). Due to its low water solubility, it may be necessary to adsorb this compound onto an inert support like silica (B1680970) gel or use an emulsifying agent.

    • Inoculation: Inoculate the test and control vessels with the prepared activated sludge. The final concentration of microorganisms should be between 2-30 mg/L of suspended solids.

    • Controls:

      • Blank Control: Inoculum and mineral medium only (to measure endogenous respiration).

      • Reference Control: Inoculum, mineral medium, and a readily biodegradable reference substance (to check the viability of the inoculum).

      • Toxicity Control: Inoculum, mineral medium, test substance, and reference substance (to assess for inhibitory effects of the test substance).

  • Incubation: Incubate the flasks in the respirometer at 20 ± 1°C in the dark for 28 days.

  • Data Collection: Continuously record the oxygen consumption in each flask.

  • Calculation of Biodegradation:

    • Calculate the theoretical oxygen demand (ThOD) for this compound.

    • The percentage of biodegradation is calculated as: % Biodegradation = (O2 consumed by test substance - O2 consumed by blank) / ThOD * 100

4. Interpretation of Results: A substance is considered readily biodegradable if it reaches ≥60% of its ThOD within a 10-day window during the 28-day test period.

Experimental Workflow: Biodegradation Assay

G cluster_prep Preparation cluster_setup Experimental Setup cluster_run Incubation & Measurement cluster_analysis Data Analysis prep_media Prepare Mineral Medium setup_test Test Vessels: Medium + Inoculum + this compound prep_media->setup_test setup_blank Blank Control: Medium + Inoculum prep_media->setup_blank setup_ref Reference Control: Medium + Inoculum + Reference Substance prep_media->setup_ref prep_inoculum Prepare Activated Sludge Inoculum prep_inoculum->setup_test prep_inoculum->setup_blank prep_inoculum->setup_ref prep_penta Prepare this compound Sample prep_penta->setup_test incubate Incubate at 20°C for 28 days setup_test->incubate setup_blank->incubate setup_ref->incubate measure_o2 Continuously Measure O2 Consumption incubate->measure_o2 calc_biodeg Calculate % Biodegradation measure_o2->calc_biodeg calc_thod Calculate ThOD of this compound calc_thod->calc_biodeg interpret Interpret Results (Ready Biodegradability) calc_biodeg->interpret

Caption: Workflow for determining the aerobic biodegradability of this compound.

Application 2: Jet Fuel Surrogate

Due to the complexity of real jet fuels, which are mixtures of thousands of hydrocarbons, surrogate fuels with a limited number of well-characterized components are essential for combustion research. This compound is a relevant n-alkane for formulating jet fuel surrogates.

Quantitative Data: Combustion Properties of a Jet Fuel Surrogate
ParameterTarget Jet Fuel (e.g., Jet-A)Example Surrogate with n-alkaneSignificance
Cetane Number ~40-48Formulated to matchIndicates ignition quality.
H/C Ratio ~1.9-2.1Formulated to matchAffects combustion stoichiometry and emissions.
Average Molecular Weight ~170-190 g/mol Formulated to matchInfluences physical properties and vaporization.
Ignition Delay Time (example) Varies with T & P~1-10 ms (B15284909) (at relevant conditions)A key parameter for validating kinetic models.[4]
Experimental Protocol: Combustion Characteristics of a this compound-Containing Surrogate Fuel in a Shock Tube

This protocol describes the measurement of ignition delay times for a surrogate jet fuel.

1. Principle: A shock tube is used to rapidly heat and compress a mixture of the surrogate fuel and an oxidizer (e.g., air) to conditions relevant to gas turbine engines. The time between the passage of the shock wave and the onset of combustion (ignition) is measured.

2. Materials:

  • This compound (high purity)

  • Other surrogate components (e.g., iso-octane, toluene)

  • Oxidizer gas (e.g., synthetic air)

  • Shock tube facility with pressure transducers and optical detectors

  • Gas mixing system

3. Procedure:

  • Surrogate Preparation: Prepare the surrogate fuel by mixing this compound and other components in the desired molar or mass fractions.

  • Mixture Preparation: Prepare a homogeneous gas-phase mixture of the surrogate fuel and oxidizer at a specific equivalence ratio in a mixing tank.

  • Shock Tube Operation:

    • Evacuate the driven section of the shock tube.

    • Fill the driven section with the prepared fuel/oxidizer mixture to a known initial pressure.

    • Fill the driver section with a high-pressure driver gas (e.g., helium).

    • Rupture the diaphragm separating the driver and driven sections to generate a shock wave.

  • Data Acquisition:

    • Pressure transducers along the shock tube measure the shock wave velocity, from which the temperature and pressure behind the reflected shock wave are calculated.

    • A pressure transducer at the endwall of the shock tube records the pressure rise associated with ignition.

    • Optical detectors (e.g., photomultiplier tubes with filters) can detect light emission from specific radical species (e.g., OH*) to define the onset of ignition.

  • Data Analysis:

    • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the endwall and the sharp increase in pressure or light emission.

    • Repeat the experiment at various temperatures and pressures to map the ignition behavior of the surrogate fuel.

Logical Relationship: Jet Fuel Surrogate Formulation and Validation

G cluster_formulation Surrogate Formulation cluster_validation Experimental Validation cluster_model Kinetic Modeling target_fuel Real Jet Fuel (e.g., Jet-A) properties Target Properties: - Cetane Number - H/C Ratio - Avg. Molecular Weight target_fuel->properties formulate Formulate Surrogate Mixture properties->formulate components Select Components: - n-Alkanes (this compound) - Iso-alkanes - Cycloalkanes - Aromatics components->formulate comb_exp Combustion Experiments: - Shock Tube - Rapid Compression Machine - Flow Reactor formulate->comb_exp kinetic_model Develop Chemical Kinetic Model formulate->kinetic_model measure Measure: - Ignition Delay Time - Flame Speed - Species Profiles comb_exp->measure compare Compare Model Predictions with Experimental Data measure->compare kinetic_model->compare refine Refine Model compare->refine refine->kinetic_model

Caption: The iterative process of formulating and validating a jet fuel surrogate.

Application 3: Cellular Signaling Pathways

This compound, as a component of jet fuels, has been studied for its effects on cellular signaling pathways, particularly in the context of skin irritation.

Signaling Pathway: this compound-Induced IL-8 Production via NF-κB

Studies have shown that exposure of human epidermal keratinocytes to this compound can induce the production of the pro-inflammatory cytokine Interleukin-8 (IL-8). This process is mediated, at least in part, by the activation of the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Exposure stress Cellular Stress This compound->stress cell_membrane Cell Membrane ikk IKK Complex stress->ikk ikb_nfkb IκB-NF-κB (Inactive) ikk->ikb_nfkb Phosphorylates IκB ikb IκB nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_nfkb->ikb IκB Degradation ikb_nfkb->nfkb nucleus Nucleus il8_gene IL-8 Gene nfkb_nuc->il8_gene Binds to Promoter il8_mrna IL-8 mRNA il8_gene->il8_mrna Transcription il8_protein IL-8 Protein (Pro-inflammatory Cytokine) il8_mrna->il8_protein Translation parthenolide (B1678480) Parthenolide (Inhibitor) parthenolide->ikk Inhibits

Caption: this compound-induced IL-8 production is mediated by the NF-κB pathway.

Quantitative Data: Inhibition of this compound-Induced IL-8 Production
Cell TypeTreatmentInhibitorConcentrationEffect on IL-8 ProductionReference
Human Epidermal KeratinocytesThis compoundParthenolide (NF-κB inhibitor)3.0 µMMost effective inhibitor of IL-8 release[5]
Human Epidermal KeratinocytesThis compoundIsohelenin3.0 µMSuppression of IL-8[5]
Human Epidermal KeratinocytesThis compoundSB 203580 (p38 MAPK inhibitor)13.3 µMSuppression of IL-8[5]
Experimental Protocol: Investigating the Effect of this compound on NF-κB Signaling

This protocol outlines a method to assess the impact of this compound on IL-8 production and the involvement of the NF-κB pathway in human epidermal keratinocytes (HEK).

1. Principle: HEK cells are exposed to this compound in the presence or absence of a specific NF-κB pathway inhibitor. The concentration of IL-8 secreted into the cell culture medium is then quantified by ELISA. A reduction in IL-8 production in the presence of the inhibitor suggests the involvement of the NF-κB pathway.

2. Materials:

  • Human Epidermal Keratinocytes (HEK)

  • Cell culture medium and supplements

  • This compound

  • Parthenolide (NF-κB inhibitor)

  • TNF-α (positive control for NF-κB activation)

  • ELISA kit for human IL-8

  • Cell viability assay kit (e.g., MTT or LDH)

3. Procedure:

  • Cell Culture: Culture HEK cells to ~80% confluency in appropriate culture vessels.

  • Inhibitor Pre-treatment: Pre-treat the cells with parthenolide (e.g., 3.0 µM) or vehicle control for a specified time (e.g., 1 hour).

  • This compound Exposure: Expose the pre-treated cells to this compound at a non-cytotoxic concentration for a defined period (e.g., 5 minutes to 24 hours). Include a vehicle control and a positive control (TNF-α).

  • Supernatant Collection: After the exposure period, collect the cell culture supernatant for IL-8 analysis.

  • Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed effects on IL-8 are not due to cytotoxicity.

  • IL-8 Quantification: Quantify the concentration of IL-8 in the collected supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of IL-8 secreted by cells treated with this compound alone versus those pre-treated with parthenolide. A significant decrease in IL-8 levels in the inhibitor-treated group indicates that the NF-κB pathway is involved in this compound-induced IL-8 production.

Application 4: Biosynthesis of Long-Chain Alkanes

This compound is a major long-chain alkane found in some plants, such as Pogostemon cablin (patchouli). It serves as a model for understanding the enzymatic machinery responsible for alkane biosynthesis, which is of interest for the production of biofuels.

Biosynthesis Pathway of this compound in Pogostemon cablin

The biosynthesis of this compound in P. cablin involves an endoplasmic reticulum (ER)-localized enzyme complex.[2]

G cluster_plastid Plastid cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) de_novo De Novo Fatty Acid Synthesis c16_ffa C16 Fatty Acid (Palmitic Acid) de_novo->c16_ffa c16_coa C16 Acyl-CoA (Palmitoyl-CoA) c16_ffa->c16_coa Export & Activation lacs LACS er_complex Enzyme Complex: PcCER1-LIKE3 + PcCER3 c16_coa->er_complex Substrate lacs->c16_coa This compound This compound er_complex->this compound Decarbonylation

Caption: Proposed biosynthetic pathway of this compound in Pogostemon cablin.

Quantitative Data: this compound Content in Pogostemon cablin
Plant TissueDevelopmental StageThis compound Content (µg/g Fresh Weight)Reference
Top Leaves6 weeks~150[1]
Top Leaves7 weeks~120[1]
Stem Leaves7 weeks< 20[1]
Roots7 weeksNot detected[1]
Experimental Protocol: Quantification of this compound in Plant Tissue by GC-MS

This protocol describes the extraction and quantification of this compound from P. cablin leaves.

1. Principle: this compound is extracted from homogenized plant tissue using an organic solvent. The extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification.

2. Materials:

  • P. cablin leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Methyl tert-butyl ether (MTBE)

  • Internal standard (e.g., geraniol)

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

3. Procedure:

  • Sample Preparation:

    • Harvest fresh leaf tissue and record the fresh weight.

    • Immediately freeze the tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a glass vial.

    • Add a known amount of internal standard.

    • Add MTBE and vortex thoroughly.

    • Sonicate for 15 minutes and then centrifuge to pellet the plant debris.

  • Sample Cleanup:

    • Transfer the supernatant to a new vial.

    • Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the extract into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Scan Range: m/z 40-400.

  • Quantification:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Integrate the peak areas of this compound and the internal standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio to a standard curve prepared with known concentrations of this compound.[1]

These application notes and protocols demonstrate the versatility of this compound as a model compound in diverse research areas. By providing standardized methodologies and comparative data, this document aims to support researchers in the effective application of this compound in their studies of long-chain hydrocarbons.

References

Application Notes and Protocols for the Spectral Analysis of Pentadecane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentadecane (C₁₅H₃₂) is a straight-chain alkane, a saturated hydrocarbon with 15 carbon atoms. It is a colorless liquid and a component of some volatile oils. As a fundamental organic molecule, its spectral characterization by Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy serves as a quintessential example for the analysis of long-chain alkanes. These techniques provide valuable information about the molecular structure, functional groups, and chemical environment of the constituent atoms. These application notes provide a detailed overview of the FT-IR and NMR spectral features of this compound and the protocols for their acquisition.

FT-IR Spectral Analysis of this compound

Application Notes

The FT-IR spectrum of a simple alkane like this compound is characterized by a few prominent absorption bands arising from carbon-hydrogen (C-H) stretching and bending vibrations.[1][2] The absence of other functional groups results in a relatively simple spectrum.[3][4]

The key diagnostic regions in the FT-IR spectrum of this compound are:

  • C-H Stretching Vibrations (2850-3000 cm⁻¹): This region is dominated by strong absorptions due to the stretching of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups.[1][2] Specifically, the asymmetric and symmetric stretching vibrations of the CH₂ groups typically appear around 2926 cm⁻¹ and 2858 cm⁻¹, respectively, while the corresponding vibrations for the CH₃ groups are observed near 2959 cm⁻¹ and 2876 cm⁻¹.

  • C-H Bending Vibrations (1300-1470 cm⁻¹): Moderate to weak absorptions in this region correspond to the bending (scissoring and rocking) vibrations of the C-H bonds. The scissoring vibration of the CH₂ groups is typically observed around 1470-1450 cm⁻¹.[2] A characteristic absorption for the methyl groups (methyl rock) is found around 1383-1370 cm⁻¹.[1][2]

  • Long-Chain Alkane Rocking Vibration (~720 cm⁻¹): A characteristic feature for straight-chain alkanes with four or more contiguous methylene units is a rocking vibration that appears around 725-720 cm⁻¹.[2] The presence of this band is a good indicator of a long, unbranched alkyl chain.

FT-IR Data for this compound
Vibrational ModeWavenumber (cm⁻¹)Intensity
CH₃ Asymmetric Stretch~2959Strong
CH₂ Asymmetric Stretch~2926Strong
CH₃ Symmetric Stretch~2876Strong
CH₂ Symmetric Stretch~2858Strong
CH₂ Scissoring~1470-1450Moderate
CH₃ Rocking~1383-1370Moderate-Weak
CH₂ Rocking (Long Chain)~725-720Weak-Moderate

NMR Spectral Analysis of this compound

Application Notes

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. Both ¹H and ¹³C NMR are instrumental in confirming the structure of this long-chain alkane.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple, exhibiting two main signals corresponding to the methyl (CH₃) and methylene (CH₂) protons.

  • Methyl Protons (CH₃): The six protons of the two terminal methyl groups are chemically equivalent and appear as a triplet at approximately 0.88 ppm.[5] The triplet splitting pattern is due to the coupling with the adjacent methylene (CH₂) protons.

  • Methylene Protons (CH₂): The twenty-six protons of the thirteen internal methylene groups are very similar in their chemical environment and produce a large, complex multiplet centered around 1.26 ppm.[5] The signals for the individual methylene groups are not typically resolved into distinct multiplets due to the small differences in their chemical shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows distinct signals for the chemically non-equivalent carbon atoms. Due to the symmetry of the molecule, only eight unique carbon signals are expected.

  • Methyl Carbon (C1 & C15): The terminal methyl carbons are equivalent and appear at the most upfield position, typically around 14.15 ppm.[5]

  • Methylene Carbons (C2-C8): The methylene carbons appear in the range of approximately 22.82 to 32.09 ppm.[5] The chemical shifts of the methylene carbons vary slightly depending on their position within the chain. The carbons closer to the end of the chain (e.g., C2, C3) are generally found at slightly different chemical shifts than those in the middle of the chain (e.g., C7, C8), which are in a more uniform electronic environment and may overlap.

NMR Data for this compound

¹H NMR Data

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (C1 & C15)~0.88Triplet6H
-(CH₂)₁₃-~1.26Multiplet26H

¹³C NMR Data

Carbon AtomChemical Shift (δ, ppm)
C1, C1514.15
C2, C1422.82
C3, C1332.09
C4-C1229.53 - 29.87

Experimental Protocols

FT-IR Spectroscopy Protocol
  • Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed neat. Place a single drop of this compound between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

  • Instrument Setup:

    • Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Perform a background scan with the empty salt plates in the sample holder.

  • Data Acquisition:

    • Place the sample assembly in the spectrometer's sample compartment.

    • Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction if necessary.

    • Label the significant peaks corresponding to the C-H stretching and bending vibrations.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup (¹H NMR):

    • Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.

    • Set the appropriate spectral width (e.g., 0-10 ppm).

    • Use a standard single-pulse experiment.

    • Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-2 seconds).

  • Data Acquisition (¹H NMR):

    • Acquire the Free Induction Decay (FID).

  • Data Processing (¹H NMR):

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Perform a baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

  • Instrument Setup and Acquisition (¹³C NMR):

    • Switch the probe to the ¹³C frequency.

    • Set a wider spectral width (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing (¹³C NMR):

    • Process the FID similarly to the ¹H NMR data (Fourier transform, phasing, baseline correction).

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

Visualizations

FT_IR_Vibrational_Modes cluster_molecule This compound Molecule cluster_vibrations Vibrational Modes cluster_peaks FT-IR Absorption Bands (cm⁻¹) This compound CH₃-(CH₂)₁₃-CH₃ CH_Stretch C-H Stretching This compound->CH_Stretch gives rise to CH_Bend C-H Bending This compound->CH_Bend gives rise to Stretch_Peaks 2850-3000 CH_Stretch->Stretch_Peaks Bend_Peaks 1370-1470 CH_Bend->Bend_Peaks Rocking_Peak ~720 CH_Bend->Rocking_Peak Long-chain rocking

Caption: Relationship between this compound's molecular vibrations and FT-IR peaks.

Spectral_Analysis_Workflow cluster_sample_prep 1. Sample Preparation cluster_acquisition 2. Data Acquisition cluster_processing 3. Data Processing cluster_analysis 4. Spectral Analysis & Interpretation cluster_conclusion 5. Structural Confirmation Sample_FTIR Neat Liquid Film (for FT-IR) Acquire_FTIR FT-IR Spectrometer Sample_FTIR->Acquire_FTIR Sample_NMR Dissolve in CDCl₃ (for NMR) Acquire_NMR NMR Spectrometer Sample_NMR->Acquire_NMR Process_FTIR Baseline Correction Peak Picking Acquire_FTIR->Process_FTIR Process_NMR Fourier Transform Phasing & Referencing Acquire_NMR->Process_NMR Analysis_FTIR Identify Functional Groups (C-H stretches/bends) Process_FTIR->Analysis_FTIR Analysis_NMR Determine Chemical Shifts & Proton/Carbon Count Process_NMR->Analysis_NMR Conclusion Confirm this compound Structure Analysis_FTIR->Conclusion Analysis_NMR->Conclusion

Caption: Workflow for the spectral analysis of this compound.

References

Investigating Cellular Membrane Permeability Using Pentadecane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Date: December 16, 2025

Authors: Gemini AI

**Abstract

Pentadecane (C15H32), a saturated long-chain alkane, is structurally analogous to the hydrocarbon tails of phospholipids (B1166683) that form the core of cellular membranes[1][2][3]. This structural similarity allows this compound to intercalate into the lipid bilayer, thereby altering its physicochemical properties. While direct and extensive cellular protocols for this compound as a permeability modulator are not widely documented, its interactions with lipid assemblies suggest its potential as a tool to investigate membrane structure and function. Lipophilic hydrocarbons are known to accumulate in the membrane lipid bilayer, which can lead to a loss of membrane integrity and an increase in permeability to ions and other small molecules[2][4]. This application note provides a framework and proposed experimental protocols for utilizing this compound to study its effects on the permeability of cellular membranes. The methodologies described herein are adapted from established membrane permeability assays.

Introduction to this compound in Membrane Research

The cell membrane is a dynamic and selective barrier, and its permeability is crucial for cellular homeostasis, signaling, and response to xenobiotics. Alkanes, due to their lipophilic nature, can partition into the hydrophobic core of the lipid bilayer. This partitioning can disrupt the ordered packing of phospholipid acyl chains, leading to changes in membrane fluidity, thickness, and stability[5][6][7].

The effects of n-alkanes on lipid bilayers are dependent on the alkane chain length relative to the thickness of the membrane. Shorter alkanes can increase disorder and fluidity, while longer alkanes may have more complex, ordering effects[7]. As a C15 alkane, this compound's length is comparable to that of the acyl chains of common phospholipids, suggesting a significant potential for interaction and modulation of membrane properties.

Investigating the effects of this compound on membrane permeability can provide insights into:

  • The fundamental biophysics of lipid bilayer perturbation.

  • The mechanisms of toxicity for non-polar hydrocarbons.

  • The potential for using alkanes as transient permeation enhancers for drug delivery.

Key Experimental Approaches

To quantitatively assess the impact of this compound on cellular membrane permeability, two primary experimental approaches are proposed, adapted from standard cytotoxicity and drug delivery assays:

  • Fluorescent Dye Leakage Assay (e.g., Calcein-AM): This assay measures the integrity of the cell membrane by monitoring the leakage of a pre-loaded fluorescent dye from the cytoplasm. Increased permeability will result in a faster release of the dye and a corresponding decrease in intracellular fluorescence.

  • Substrate Uptake Assay (e.g., Doxorubicin): This method quantifies the influx of a fluorescent substrate into cells. If this compound increases membrane permeability, an enhanced uptake of the substrate will be observed.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols. These values are for demonstrative purposes and will vary based on cell type, experimental conditions, and the specific endpoints measured.

Table 1: Effect of this compound on Calcein (B42510) Leakage from HeLa Cells

This compound Concentration (µM)Incubation Time (minutes)Mean Intracellular Fluorescence (Arbitrary Units)Standard Deviation% Decrease in Fluorescence (compared to control)
0 (Control)6098504500%
106092305106.3%
5060785062020.3%
10060612058037.9%
20060450049054.3%

Table 2: Effect of this compound on Doxorubicin (B1662922) Uptake in A549 Cells

This compound Concentration (µM)Incubation Time (minutes)Mean Intracellular Doxorubicin Fluorescence (Arbitrary Units)Standard Deviation% Increase in Fluorescence (compared to control)
0 (Control)3015201800%
103016502108.6%
5030224025047.4%
100303180320109.2%
200304250390179.6%

Experimental Protocols

Protocol 1: Fluorescent Dye Leakage Assay using Calcein-AM

This protocol details the steps to measure membrane permeability by quantifying the leakage of calcein from cells pre-treated with this compound. Calcein-AM is a non-fluorescent, cell-permeable compound. Inside live cells, it is hydrolyzed by intracellular esterases into the highly fluorescent and membrane-impermeable calcein. Membrane damage or increased permeability allows calcein to leak out, resulting in a decrease in intracellular fluorescence[2][8].

Materials:

  • HeLa cells (or other adherent cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound (≥99% purity)

  • Pluronic® F-127

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Calcein-AM

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Preparation of this compound Emulsion:

    • Prepare a 10% (w/v) stock solution of Pluronic® F-127 in water.

    • Prepare a 100 mM stock of this compound in DMSO.

    • To create a working emulsion, dilute the this compound stock into pre-warmed cell culture medium containing 0.1% Pluronic® F-127 to achieve final desired concentrations (e.g., 10, 50, 100, 200 µM). Vortex vigorously to ensure a fine emulsion. A vehicle control containing DMSO and Pluronic® F-127 without this compound should also be prepared.

  • Calcein-AM Loading:

    • Prepare a 1 mM stock solution of Calcein-AM in DMSO[9].

    • Dilute the Calcein-AM stock to a final working concentration of 2 µM in serum-free medium.

    • Wash the cells once with warm PBS.

    • Add 100 µL of the 2 µM Calcein-AM solution to each well and incubate for 30 minutes at 37°C.

  • Washing: Wash the cells three times with warm PBS to remove extracellular Calcein-AM. After the final wash, add 100 µL of fresh, pre-warmed cell culture medium to each well.

  • This compound Treatment:

    • Remove the medium and add 100 µL of the this compound emulsion (or vehicle control) at various concentrations to the respective wells.

  • Quantification of Calcein Leakage:

    • Immediately after adding the this compound solutions, measure the baseline fluorescence (Time 0) using a fluorescence plate reader (Excitation: 490 nm, Emission: 520 nm).

    • Incubate the plate at 37°C.

    • Measure the fluorescence at regular intervals (e.g., every 15 minutes for 1-2 hours).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells) from all readings.

    • Normalize the fluorescence at each time point to the Time 0 reading for each well to account for any initial differences in cell number or loading.

    • Plot the percentage of remaining intracellular fluorescence over time for each this compound concentration.

Protocol 2: Substrate Uptake Assay using Doxorubicin

This protocol measures the effect of this compound on the influx of a fluorescent drug, doxorubicin, into cancer cells. Doxorubicin is a weakly fluorescent molecule whose fluorescence is enhanced upon intercalation with DNA in the nucleus[10][11]. An increase in membrane permeability is expected to facilitate higher intracellular accumulation of doxorubicin.

Materials:

  • A549 cells (or other cancer cell line)

  • RPMI-1640 medium with 10% FBS

  • Phosphate-Buffered Saline (PBS)

  • This compound (≥99% purity)

  • Pluronic® F-127

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin hydrochloride

  • 96-well microplate

  • Fluorescence plate reader or confocal microscope

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate for 24 hours.

  • Preparation of this compound Emulsion: Prepare this compound emulsions in cell culture medium as described in Protocol 4.1.

  • Co-incubation with this compound and Doxorubicin:

    • Prepare a working solution of 10 µM doxorubicin in the this compound emulsions of varying concentrations (0, 10, 50, 100, 200 µM).

    • Wash the cells once with warm PBS.

    • Remove the PBS and add 100 µL of the doxorubicin-pentadecane solutions to the appropriate wells.

  • Incubation: Incubate the plate for a defined period (e.g., 30, 60, or 120 minutes) at 37°C, protected from light.

  • Termination of Uptake:

    • To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

  • Quantification of Doxorubicin Uptake:

    • After the final wash, add 100 µL of fresh PBS to each well.

    • Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 480 nm, Emission: 590 nm).

    • Alternatively, visualize and quantify the nuclear fluorescence using a confocal microscope.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the mean fluorescence intensity for each this compound concentration.

    • Express the data as a percentage increase in fluorescence compared to the control (0 µM this compound).

Visualizations

Experimental_Workflow_Calcein_Leakage cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells 1. Seed HeLa Cells in 96-well plate load_calcein 2. Load cells with Calcein-AM seed_cells->load_calcein wash_cells 3. Wash to remove extracellular dye load_calcein->wash_cells add_this compound 4. Add this compound Emulsions wash_cells->add_this compound measure_t0 5. Measure Baseline Fluorescence (T=0) add_this compound->measure_t0 incubate 6. Incubate at 37°C measure_t0->incubate measure_timepoints 7. Measure Fluorescence at Time Points incubate->measure_timepoints analyze_data 8. Calculate % Decrease in Fluorescence measure_timepoints->analyze_data

Caption: Workflow for the Calcein-AM Leakage Assay to assess membrane permeability.

Signaling_Pathway_Permeability cluster_effects Consequences This compound This compound membrane Cell Membrane (Lipid Bilayer) This compound->membrane Intercalation disruption Disruption of Phospholipid Packing membrane->disruption permeability Increased Membrane Permeability disruption->permeability dye_leakage Efflux of Intracellular Dyes (e.g., Calcein) permeability->dye_leakage drug_influx Influx of Extracellular Molecules (e.g., Doxorubicin) permeability->drug_influx

Caption: Logical relationship of this compound's effect on cell membrane permeability.

References

Troubleshooting & Optimization

resolving peak tailing for pentadecane in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for resolving common issues encountered during gas chromatography experiments, with a specific focus on peak tailing observed for pentadecane.

Troubleshooting Guide: Resolving Peak Tailing for this compound

Peak tailing, the asymmetry of a chromatographic peak where the tail is elongated, can significantly impact the accuracy of quantification and the resolution of closely eluting compounds. For a non-polar analyte like this compound, peak tailing is often indicative of physical issues within the GC system or contamination, rather than strong chemical interactions.

Q1: My this compound peak is tailing. What are the initial steps I should take?

A1: First, determine if the issue is specific to this compound or affects all peaks in your chromatogram.

  • All peaks are tailing: This typically points to a physical problem in the flow path that affects all compounds. Common causes include improper column installation, a poor column cut, or a leak in the system.[1][2][3]

  • Only the this compound peak (or other late-eluting peaks) is tailing: This could suggest contamination in the inlet or at the head of the column, or sub-optimal method parameters.[4][5]

A good initial diagnostic step is to inject a standard of an inert, non-polar compound. If this peak also tails, a physical issue is the likely culprit.[1]

Q2: What are the most common causes of peak tailing for a non-polar hydrocarbon like this compound?

A2: For a non-polar compound like this compound, peak tailing is most frequently caused by the following:

  • Improper Column Installation: This is a very common source of peak distortion. If the column is not cut cleanly at a 90-degree angle, it can cause turbulence in the carrier gas flow.[2][6] Additionally, incorrect positioning of the column in the inlet can create dead volumes, leading to peak tailing.[2][6]

  • Contaminated Inlet Liner: The inlet liner can accumulate non-volatile residues from previous samples. These residues can create active sites or obstruct the sample path, causing peaks to tail.[1][7]

  • Contamination at the Head of the Column: Over time, non-volatile material from your samples can accumulate at the beginning of the column, affecting the peak shape of analytes.[4][5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[4][8]

  • Sub-optimal Temperatures: An inlet temperature that is too low can lead to slow vaporization of the sample, while a temperature program that is not optimized can also contribute to peak distortion.[9]

Q3: How do I systematically troubleshoot and resolve the peak tailing issue?

A3: A step-by-step approach is the most effective way to identify and resolve the problem. The following workflow can guide you through the process.

G start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 physical_issues Suspect Physical Flow Path Issues q1->physical_issues Yes chemical_contamination Suspect Contamination or Method Issues q1->chemical_contamination No a1_yes Yes a1_no No check_installation Check Column Installation (Position and Cut) physical_issues->check_installation inlet_maintenance Perform Inlet Maintenance (Replace Septum & Liner) chemical_contamination->inlet_maintenance leak_check Perform Leak Check check_installation->leak_check resolve_q Is the issue resolved? leak_check->resolve_q trim_column Trim 10-20 cm from Column Inlet inlet_maintenance->trim_column optimize_method Optimize GC Method (Injection Volume, Temperatures) trim_column->optimize_method optimize_method->resolve_q end Peak Shape Improved resolve_q->end Yes further_investigation Further Investigation Needed (e.g., Column Replacement) resolve_q->further_investigation No

Troubleshooting workflow for this compound peak tailing.

Frequently Asked Questions (FAQs)

Q4: How does a poor column cut cause peak tailing?

A4: A poor cut, one that is not a clean, 90-degree angle, can create turbulence in the carrier gas flow as it enters the column. This turbulence disrupts the uniform band of analyte molecules, causing some to be delayed relative to others, which results in a tailing peak.[2][6] Using a magnifying glass to inspect the cut is recommended to ensure it is clean and square.[7]

Q5: What is the impact of the inlet liner on peak shape for this compound?

A5: The inlet liner is a common source of peak tailing. Over time, it can become contaminated with non-volatile residues from samples.[1] For a non-polar compound like this compound, this contamination can create a physical obstruction or an active surface that interferes with the volatilization process, leading to peak distortion. Regularly replacing the liner with a new, deactivated one is a crucial part of preventative maintenance.[7]

Q6: When should I trim my GC column and how much should I remove?

A6: You should trim your column when you suspect contamination at the column inlet, especially if replacing the liner and septum does not resolve the peak tailing.[4][9] Typically, removing 10-20 cm from the front of the column is sufficient to eliminate the contaminated section.[4][6]

Q7: Can my injection technique affect the peak shape of this compound?

A7: Yes, your injection technique can have a significant impact. Overloading the column by injecting too large a sample volume is a common cause of peak tailing.[4] It is also important to use the correct injection mode (e.g., split/splitless) and ensure that the split/purge cycle is properly configured to prevent solvent tailing, which can affect the shape of nearby analyte peaks.[4]

Quantitative Data Summary

The effectiveness of troubleshooting steps can be monitored by measuring the tailing factor (Tf) or asymmetry factor (As) of the this compound peak. A value greater than 1.5 is generally considered to indicate a problematic level of tailing.[6] The table below illustrates the expected improvement in the tailing factor after performing key maintenance procedures.

Troubleshooting ActionBefore Action (Tailing Factor)After Action (Expected Tailing Factor)
Inlet Maintenance (Liner & Septum Replacement)2.11.4
Column Trimming (15 cm from inlet)1.91.2
Optimization of Injection Volume2.31.3
Proper Column Re-installation2.51.1

Experimental Protocols

Protocol 1: Inlet Maintenance (Septum and Liner Replacement)

  • Cool Down the GC: Ensure the inlet temperature is at a safe, ambient level.

  • Turn Off Gases: Stop the flow of the carrier gas to the inlet.

  • Disassemble the Inlet: Carefully remove the septum nut and the old septum.

  • Remove the Liner: Using clean forceps, carefully remove the inlet liner. Note its orientation if it is not symmetrical.

  • Inspect and Clean: Inspect the inlet for any visible contamination.

  • Install New Liner: Insert a new, deactivated liner of the same type. If the liner has an O-ring, ensure it is properly seated.

  • Install New Septum: Place a new, high-quality septum in the septum nut and reassemble. Do not overtighten the nut.

  • Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check around the septum nut using an electronic leak detector.

Protocol 2: GC Column Trimming

  • Cool Down the System: Ensure both the inlet and oven are at ambient temperature and the carrier gas is turned off.

  • Remove the Column: Carefully loosen the column nut at the inlet and withdraw the column.

  • Make a Clean Cut: Using a ceramic scoring wafer or a diamond-tipped scoring tool, lightly score the column approximately 10-20 cm from the inlet end.

  • Snap the Column: Gently flex the column at the score to create a clean, 90-degree break. Point the end of the column downwards during this process to prevent any fragments from entering the column.[7]

  • Inspect the Cut: Use a magnifying glass to verify that the cut is clean, flat, and free of any jagged edges or silica (B1680970) shards.[7]

  • Reinstall the Column: Slide a new nut and ferrule onto the column. Reinstall the column into the inlet at the correct height as specified by the instrument manufacturer.

  • Condition the Column: After restoring gas flow and ensuring there are no leaks, it is good practice to briefly condition the column according to the manufacturer's instructions before running analytical samples.[1]

References

Technical Support Center: Optimizing Pentadecane Analysis via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for pentadecane analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide: Resolving Common Issues

This guide addresses specific problems you may encounter during the GC-MS analysis of this compound.

Q1: Why am I seeing poor peak shapes, such as tailing or fronting, for my this compound standard?

Possible Causes and Solutions:

  • Active Sites in the System: Active sites within the injector liner, at the start of the GC column, or in the stationary phase can interact with analytes, leading to peak tailing.

    • Solution: Employ a deactivated inlet liner, potentially with glass wool, to ensure uniform vaporization and trap non-volatile residues. If you suspect contamination, trimming the initial 10-20 cm of the column from the inlet side can be beneficial.[1]

  • Inlet Temperature Issues: An injector temperature that is too low can cause slow vaporization of the sample, while a temperature that is too high can lead to sample degradation.

    • Solution: Optimize the injector temperature. A common starting point is 250°C. For higher boiling compounds, you may need to increase the injector temperature.[2]

  • Improper Column Installation: Dead volume in the injector due to incorrect column installation can lead to peak broadening and tailing.

    • Solution: Ensure the column is installed correctly in the injector, checking the insertion depth and ensuring a clean, square cut on the column end.[2]

Q2: My this compound peak is not appearing, or its response is very low.

Possible Causes and Solutions:

  • Injector Leak: A leak in the injector can result in sample loss, particularly for more volatile compounds.

    • Solution: Check for and repair any leaks in the injector system and readjust gas flows. Regularly replace the septum to prevent leaks.[2][3]

  • Incorrect Injection Parameters: For splitless injections, if the split vent is closed for too short a duration or the initial column temperature is too high, it can hinder the refocusing of the sample onto the column.

    • Solution: Increase the splitless time (typically 60-80 seconds) or decrease the initial oven temperature.[3][4]

  • Detector Issues: The mass spectrometer may not be properly tuned, or the detector may be faulty or contaminated.

    • Solution: Perform an autotune of the mass spectrometer to ensure it is functioning optimally.[1] If issues persist, the ion source may require cleaning.[5]

Q3: I'm observing poor reproducibility in peak areas for repeated injections of the same this compound standard.

Possible Causes and Solutions:

  • Autosampler Syringe Problems: A faulty or partially blocked syringe will deliver inconsistent injection volumes.

    • Solution: Wash or replace the autosampler syringe. If the sample is viscous, reduce the syringe suction speed.[4]

  • Unstable Split Ratio: If the split ratio is too small, it may not be stable, leading to variable amounts of sample entering the column.

    • Solution: Adjust the split ratio to a level suitable for your column and GC system.[4]

  • Inlet Liner Contamination: Contamination or deterioration of the inlet liner can lead to inconsistent sample vaporization.

    • Solution: Replace the liner. The choice of liner, with or without glass wool, should be appropriate for the sample and injection technique.[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting GC-MS parameters for this compound analysis?

A typical starting point for method development is outlined below. Optimization will likely be required for your specific instrument and application.

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID x 0.25 µm film thickness, 100% Dimethylpolysiloxane (e.g., HP-5MS)[1][6]
Carrier Gas Helium or Hydrogen[1]
Flow Rate 1-2 mL/min[1]
Injection Mode Split or Splitless
Injector Temp. 250 °C
Oven Program 40°C (hold 3 min), then ramp 6°C/min to 320°C (hold 10 min)[1]
MS Source Temp. 230 °C[1]
MS Quad Temp. 150 °C[1]
Q2: How can I improve the resolution between this compound and other closely eluting compounds?

To enhance separation, consider the following adjustments:

  • Decrease Oven Temperature Ramp Rate: A slower temperature ramp (e.g., from 10°C/min down to 5°C/min) allows for more interaction between the analytes and the stationary phase, which can improve separation.[1]

  • Optimize Carrier Gas Flow Rate: Adjust the flow rate to achieve the optimal linear velocity for your carrier gas, which will maximize column efficiency.[1]

  • Use a Longer GC Column: A longer column provides more theoretical plates, leading to better separation, although it will increase analysis time.

Q3: What are the characteristic mass fragments for this compound in electron ionization (EI) MS?

While EI of alkanes leads to extensive fragmentation, you can typically use Selected Ion Monitoring (SIM) to improve sensitivity. For this compound (C15H32), characteristic ions would be from the alkane fragmentation pattern. A deuterated internal standard like n-pentadecane-d32 (B1591067) can be used for quantification, with quantifier and qualifier ions selected for monitoring.[6] For general identification, common fragment ions for straight-chain alkanes include m/z 57 and 71.[7]

Experimental Protocols

Protocol 1: Standard GC-MS Method for this compound Analysis
  • Instrument Setup:

    • Install a 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5MS or equivalent column.[6]

    • Set the carrier gas (Helium) to a constant flow rate of 1.0 mL/min.[1]

    • Set the injector temperature to 250°C.

    • Set the oven temperature program: Initial temperature of 50°C, hold for 3 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.[6]

    • Set the MS transfer line temperature to 280°C, the ion source temperature to 230°C, and the quadrupole temperature to 150°C.[1]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like hexane.

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of your samples.

  • Injection:

    • Inject 1 µL of the standard or sample using an autosampler.

    • Use a split injection with a split ratio of 100:1 for higher concentration samples.[8] For trace analysis, a splitless injection may be more appropriate.

  • Data Acquisition:

    • If performing qualitative analysis, acquire data in full scan mode over a mass range of m/z 50-550.

    • For quantitative analysis, set up a Selected Ion Monitoring (SIM) method to monitor characteristic ions for this compound.

Visualizations

GCMS_Troubleshooting_Workflow start Problem Identified: Poor Peak Shape check_liner Check Inlet Liner (Contamination/Activity) start->check_liner check_column Inspect GC Column (Installation/Contamination) start->check_column check_temp Verify Injector Temperature start->check_temp replace_liner Replace Liner Use Deactivated Liner check_liner->replace_liner Contaminated? trim_column Trim Front of Column (10-20 cm) check_column->trim_column Contaminated? reinstall_column Re-install Column Ensure Proper Depth check_column->reinstall_column Installed Improperly? optimize_temp Optimize Temperature check_temp->optimize_temp Sub-optimal? end_good Problem Resolved: Good Peak Shape replace_liner->end_good trim_column->end_good reinstall_column->end_good optimize_temp->end_good

Caption: Troubleshooting workflow for poor peak shape.

Logical_Relationship_Parameters cluster_gc Gas Chromatography cluster_ms Mass Spectrometry injector Injector Parameters (Temp, Mode, Liner) peak_quality Peak Quality (Shape, Resolution, Response) injector->peak_quality column Column Parameters (Phase, Dimensions) column->peak_quality oven Oven Program (Ramp Rate, Holds) oven->peak_quality carrier Carrier Gas (Flow Rate) carrier->peak_quality source Ion Source (Temperature) source->peak_quality analyzer Mass Analyzer (Quad Temp, Scan/SIM) analyzer->peak_quality

Caption: Key parameters influencing GC-MS peak quality.

References

minimizing matrix effects in pentadecane quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of matrix effects in the quantification of pentadecane, a common straight-chain alkane hydrocarbon (C15H32).[1][2]

Troubleshooting Guide: Common Issues in this compound Quantification

ProblemPossible Cause(s)Suggested Solution(s)
Inaccurate or Irreproducible Results Matrix Effects: Variable ion suppression or enhancement between different samples is a primary cause.[3] Inconsistent Sample Preparation: Variations in extraction times, solvent volumes, or handling can introduce errors.[3]Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method to correct for variability from matrix effects and sample processing.[3][4] Standardize Protocols: Ensure precise volumes and consistent timing for all sample preparation steps.[3]
Poor Peak Shape (Tailing or Fronting) Active Sites in GC System: Co-extracted matrix components can build up in the GC inlet liner or on the column, creating active sites that interact with the analyte.[5] Column Contamination: Non-volatile residues from the matrix accumulate on the analytical column.Increase GC Inlet Maintenance: Regularly replace the GC inlet liner and trim the analytical column to remove residues.[4] Enhance Sample Cleanup: Implement a more thorough sample preparation method like Solid-Phase Extraction (SPE) to remove interfering compounds.[4]
Signal Enhancement or Suppression Matrix-Induced Response Enhancement: In Gas Chromatography (GC), co-eluting matrix components can cover active sites in the inlet, protecting the analyte from thermal degradation and leading to a stronger signal (enhancement).[5][6][7] Ionization Competition (MS Detector): In the mass spectrometer source, co-eluting compounds from the matrix can compete with the analyte for ionization, leading to a weaker signal (suppression).[6][8]Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples to compensate for the effect.[9] Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3][10] Optimize Chromatographic Separation: Modify the GC method to better separate the this compound peak from interfering compounds.[3]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

Matrix effects are the alteration of an analytical signal (enhancement or suppression) caused by co-eluting compounds from the sample matrix.[3][11] The matrix is everything in the sample except for the analyte (this compound).[11][12] In GC-MS analysis, these effects can lead to significant errors in quantification by making the instrument response for this compound in a sample different from its response in a clean standard solution.[7][13]

Q2: How can I determine if my analysis is affected by matrix effects?

A quantitative assessment can be performed by comparing the signal response of this compound in a pure solvent to its response when spiked into a blank matrix extract. A significant difference in the signal indicates the presence of matrix effects.[3][4] The Matrix Effect (ME) can be calculated as a percentage.

Experimental Protocol: Quantitative Assessment of Matrix Effect (ME)

  • Prepare Standard Solutions:

    • Set A (Solvent Standard): Prepare a this compound standard in a pure solvent (e.g., hexane) at a known concentration.

    • Set B (Post-Extraction Spike): Obtain a blank matrix sample (a sample known to be free of this compound). Process it through your entire sample preparation procedure. Spike the final, clean extract with this compound to the same concentration as Set A.[4]

  • Analyze: Inject both sets of solutions into the GC-MS system and record the peak area for this compound.

  • Calculate ME %: Use the following formula:

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value > 100% indicates signal enhancement.

    • A value < 100% indicates signal suppression.[7]

Data Presentation: Example of Matrix Effect Calculation

Solution SetDescriptionMean Peak Area (n=3)Matrix Effect (ME) %
Set A 1 µg/mL this compound in Hexane (B92381)550,000N/A (Reference)
Set B Blank Plasma Extract + 1 µg/mL this compound715,000130% (Enhancement)
Q3: What are the primary strategies to minimize or compensate for matrix effects?

A multi-faceted approach is often the most effective. The main strategies are:

  • Effective Sample Preparation: Use cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before analysis.[3][14]

  • Appropriate Calibration Strategy: Employ methods like matrix-matched calibration or the standard addition method to compensate for matrix influences.[4]

  • Use of Internal Standards: Incorporate a compound, ideally a stable isotope-labeled version of the analyte, to normalize for variations during sample prep and analysis.[3][4][14]

Caption: Key strategies for mitigating matrix effects.

Q4: When should I use a Stable Isotope-Labeled Internal Standard (SIL-IS)?

The use of a SIL-IS, such as this compound-d32, is considered the gold standard for quantification in complex matrices.[4] A SIL-IS is chemically identical to this compound, meaning it will behave the same way during sample preparation and analysis, and will experience the same matrix effects.[4] This method, known as Stable Isotope Dilution Analysis (SIDA), provides the highest accuracy and is strongly recommended when precise and reliable quantification is critical.[4]

Q5: What are detailed protocols for common sample cleanup techniques?

Experimental Protocol: Liquid-Liquid Extraction (LLE) This protocol is a general starting point for extracting a non-polar compound like this compound from an aqueous matrix (e.g., plasma).

  • Sample Preparation: To 100 µL of plasma, add 10 µL of your internal standard solution.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724), vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.[3]

  • Extraction: Transfer the supernatant to a new tube. Add 500 µL of an immiscible organic solvent (e.g., hexane or MTBE). Vortex vigorously for 1 minute.[3]

  • Phase Separation: Add 250 µL of water and vortex for 30 seconds. Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.[3]

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of solvent (e.g., hexane) for GC-MS analysis.

Experimental Protocol: Solid-Phase Extraction (SPE) This protocol uses a reversed-phase SPE cartridge (e.g., C18) and is a starting point for method development.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard. Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.[3]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry.[3]

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 1 mL of 10% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound and internal standard from the cartridge with a strong, non-polar solvent (e.g., 1 mL of hexane or dichloromethane).

  • Concentration & Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis, similar to the LLE protocol.

Workflow cluster_start Phase 1: Initial Analysis & Assessment cluster_mitigation Phase 2: Mitigation Strategy cluster_end Phase 3: Final Quantification A Receive Sample & Add Internal Standard B Perform Initial Sample Prep (e.g., Dilution, Filtration) A->B C Analyze via GC-MS B->C D Assess for Matrix Effects (Compare Spiked Matrix vs. Solvent) C->D E Optimize Sample Cleanup (SPE, LLE) D->E Yes, Significant F Use Matrix-Matched Calibration D->F Yes, Significant G Optimize GC Separation D->G Yes, Significant I Final Quantification D->I No, Insignificant H Re-analyze Samples E->H F->H G->H H->I

Caption: Workflow for identifying and minimizing matrix effects.

References

improving the thermal conductivity of pentadecane-based PCMs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing Pentadecane-Based PCMs

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the thermal conductivity of this compound-based phase change materials (PCMs).

Frequently Asked Questions (FAQs)

Q1: Why is the thermal conductivity of this compound a concern?

A1: this compound, like other organic paraffin-based PCMs, has an inherently low thermal conductivity, typically around 0.18 W/m·K.[1] This low value limits the rate at which thermal energy can be charged and discharged, hindering its efficiency in thermal energy storage applications that require rapid heat transfer.[2]

Q2: What are the primary methods to enhance the thermal conductivity of this compound PCMs?

A2: The most common and effective methods involve creating composite materials by adding a substance with high thermal conductivity. These techniques can be broadly categorized as:

  • Dispersion of Carbon-Based Additives: Incorporating materials like expanded graphite (B72142) (EG), carbon nanotubes (CNTs), or graphene nanoplatelets.[3][4]

  • Dispersion of Metallic/Metal Oxide Nanoparticles: Adding nanoparticles such as Al2O3, CuO, or TiO2 to the PCM matrix.[5][6]

  • Integration of Porous Structures: Impregnating this compound into highly conductive porous matrices like metal foams (e.g., copper or aluminum foam) or graphite foams.[7][8]

  • Inclusion of Fins: Using finned containers or inserting metallic fins (aluminum, copper) into the PCM to increase the heat transfer surface area.[4][9][10]

Q3: How does expanded graphite (EG) improve thermal conductivity?

A3: Expanded graphite is a lightweight, porous, worm-like structure with high thermal conductivity.[4][11] When this compound is impregnated into the EG matrix, the EG forms an interconnected network that acts as a highly effective pathway for heat conduction throughout the composite material.[1][9] At sufficient concentrations (e.g., 10 wt% or more), EG can also provide shape stability, preventing the leakage of molten this compound.[1]

Q4: What is the role of nanoparticles in enhancing thermal performance?

A4: Nanoparticles enhance thermal conductivity primarily through the random motion and interaction of these tiny particles within the fluid (Brownian motion), which facilitates more efficient energy transfer between molecules.[12] Their high surface-area-to-volume ratio also contributes to improved heat transfer at the particle-fluid interface.[13]

Q5: Are there any trade-offs when adding enhancers to this compound?

A5: Yes. While additives increase thermal conductivity, they can also impact other thermophysical properties. A primary trade-off is a reduction in the latent heat storage capacity of the composite, as the additive material displaces the PCM.[1][14] Furthermore, high concentrations of nanoparticles can increase the viscosity of the PCM, and some additives might affect the melting and freezing temperatures.[6]

Troubleshooting Guides

Issue 1: Lower-than-expected thermal conductivity enhancement with nanoparticles.

  • Possible Cause 1: Nanoparticle Agglomeration.

    • Nanoparticles have a strong tendency to clump together due to van der Waals forces, which prevents the formation of uniform conductive pathways.

    • Solution: Ensure proper dispersion through high-energy methods like probe ultrasonication. The duration and power of sonication must be optimized for the specific nanoparticle and concentration. Consider the use of surfactants to improve stability and prevent re-agglomeration, though this may introduce other chemical complexities.[12]

  • Possible Cause 2: Poor Interfacial Thermal Conductance.

    • High thermal resistance at the interface between the nanoparticle and the this compound matrix can impede heat transfer. This is known as interface resistance or Kapitza resistance.

    • Solution: Surface modification of nanoparticles can improve their compatibility (wettability) with the this compound matrix, reducing interface resistance.[12] The choice of nanoparticle shape is also critical; 2D planar structures like graphene can offer lower interface resistance compared to spherical nanoparticles.[15]

Issue 2: PCM is leaking from the expanded graphite or metal foam matrix.

  • Possible Cause: Insufficient Matrix Concentration or Poor Impregnation.

    • The porous matrix (EG or metal foam) may not have a high enough mass or volume fraction to effectively contain the molten this compound through capillary action and surface tension.

    • Solution: Increase the mass fraction of the matrix material. For expanded graphite, composites with 10% or more EG have shown good shape stability.[1] Ensure complete impregnation by using a vacuum impregnation process, which helps the liquid PCM penetrate deep into the porous structure, removing trapped air.[1]

Issue 3: Inconsistent or non-reproducible results during thermal conductivity measurements.

  • Possible Cause 1: Measurement Technique Sensitivity.

    • Different measurement techniques (e.g., transient plane source, steady-state, laser flash) can yield different results, especially for composite materials that may not be perfectly homogenous.[16][17]

    • Solution: Standardize the measurement protocol. Use the same technique for all comparative measurements. Ensure good thermal contact between the sensor and the sample by polishing the sample surfaces. For steady-state methods, ensure the system has reached thermal equilibrium before taking a reading.[18][19]

  • Possible Cause 2: Phase-Dependent Thermal Conductivity.

    • The thermal conductivity of the PCM and the composite will differ between the solid and liquid phases.[20] Measurements must be performed at controlled temperatures, clearly specifying whether the PCM is in a solid or liquid state.

    • Solution: Conduct measurements across a temperature range that covers both the solid and liquid phases. Report the temperature at which each thermal conductivity value was measured.

Data Presentation: Thermal Conductivity Enhancement

The following tables summarize the quantitative improvements in thermal conductivity for paraffin-based PCMs (including this compound) using various enhancement techniques.

Table 1: Enhancement with Expanded Graphite (EG)

Base PCMAdditive (wt%)Thermal Conductivity (W/m·K)Enhancement Factor (vs. base)Reference
This compound0%~0.18-[1]
This compound5% EG1.1~6.1x[1]
This compound10% EG2.6~14.4x[1]
This compound15% EG4.7~26.1x[1]
This compound20% EG7.1~39.4x[1]
Paraffin (B1166041) Wax10% EG0.82~3.7x (vs. 0.22 W/m·K)[1]

Table 2: Enhancement with Nanoparticles

Base PCMAdditive (wt% or vol%)Thermal Conductivity (W/m·K)Enhancement Factor (vs. base)Reference
Paraffin1.5% Graphene0.75~3.4x (vs. 0.22 W/m·K)[18]
Paraffin1.5% MWCNTs0.61~2.8x (vs. 0.22 W/m·K)[18]
Paraffin2.5% Cu Nanoparticles-39% increase[21]
Paraffin1% Al2O3-Significant enhancement[5]
Paraffin1% CuO-19% increase at 70°C[2]

Table 3: Enhancement with Metal Foams

Base PCMAdditive (Porosity)Thermal Conductivity (W/m·K)Enhancement Factor (vs. base)Reference
Paraffin Wax10 PPI Copper Foam-37-39x[22]
Paraffin WaxCopper Foam (97.3%)3.3~15x (vs. ~0.22 W/m·K)[23]
Paraffin WaxCopper Foam (92.4%)6.8~31x (vs. ~0.22 W/m·K)[23]

Note: The thermal conductivity of pure paraffin waxes varies slightly based on composition and temperature but is generally in the 0.18-0.25 W/m·K range.[3][24]

Experimental Protocols

Protocol 1: Preparation of this compound/Expanded Graphite (PD-EG) Composite

  • EG Preparation: Place expandable graphite flakes in a furnace preheated to ~950 °C for a short duration (e.g., 5 minutes) to induce thermal shock and exfoliation.[1][25] This creates the porous, worm-like EG structure.

  • Mixing: Weigh the desired mass fractions of this compound and the prepared EG.

  • Impregnation: Heat the this compound until it is fully molten. Add the EG to the molten this compound.

  • Vacuum Application: Place the mixture in a vacuum chamber and apply a vacuum. This removes trapped air from the EG pores and ensures complete impregnation of the this compound into the graphite matrix.[1]

  • Cooling & Solidification: Once impregnation is complete, release the vacuum and allow the composite to cool and solidify at room temperature. The resulting material is a shape-stabilized PCM composite.[1]

Protocol 2: Measurement of Thermal Conductivity using a Transient Plane Source (TPS) Method

  • Sample Preparation: Prepare two identical, flat, and smooth cylindrical or square pieces of the PCM composite. The surfaces that will contact the sensor must be polished to minimize thermal contact resistance.

  • Sensor Placement: Sandwich the TPS sensor (a flat spiral sensor) between the two pieces of the composite sample.

  • Temperature Control: Place the entire assembly in a temperature-controlled environment (e.g., a thermostatic bath or environmental chamber) and allow it to reach thermal equilibrium at the desired measurement temperature.[1]

  • Measurement: Apply a short power pulse to the sensor, which acts as both a heat source and a temperature monitor. The instrument records the temperature increase of the sensor as a function of time.

  • Calculation: The thermal conductivity and thermal diffusivity of the material are calculated by the device's software based on the recorded temperature transient and the heat output.[1]

Visualizations

Enhancement_Strategies problem Low Thermal Conductivity of this compound PCM cat1 Carbon-Based Additives problem->cat1 cat2 Metallic Additives & Structures problem->cat2 cat3 Nanoparticle Dispersion problem->cat3 sub1a Expanded Graphite (EG) cat1->sub1a sub1b Carbon Nanotubes (CNTs) cat1->sub1b sub1c Graphene cat1->sub1c sub2a Metal Foams (Cu, Al) cat2->sub2a sub2b Metallic Particles/Wool cat2->sub2b sub2c Fins (Structural) cat2->sub2c sub3a Metal Oxides (Al2O3, CuO, TiO2) cat3->sub3a

Caption: Logical diagram of strategies to enhance PCM thermal conductivity.

Experimental_Workflow start Start: Select Materials (this compound + Enhancer) prep Composite Preparation start->prep sub_prep Mixing Ultrasonication (for NPs) Vacuum Impregnation (for EG/Foam) prep->sub_prep fabrication Sample Fabrication (Molding & Polishing) sub_prep->fabrication measurement Thermal Property Measurement fabrication->measurement dsc DSC Analysis (Latent Heat, Tm) measurement->dsc Characterize Thermal Properties tps TPS/Hot-Wire Method (Thermal Conductivity) measurement->tps analysis Data Analysis & Comparison dsc->analysis tps->analysis end End: Characterized Composite PCM analysis->end

References

preventing supercooling in pentadecane phase change materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pentadecane phase change materials (PCMs), with a specific focus on mitigating supercooling.

Frequently Asked Questions (FAQs)

Q1: What is supercooling in the context of this compound?

A1: Supercooling, or subcooling, is a phenomenon where liquid this compound is cooled below its normal freezing point without undergoing solidification.[1] this compound, like many phase change materials, requires a trigger for crystallization to begin. In the absence of this trigger (a nucleation site), it can remain in a metastable liquid state at temperatures where it should be solid.

Q2: Why is supercooling a problem for PCM applications?

A2: Supercooling is a significant drawback in thermal energy storage applications. The stored latent heat is only released upon crystallization. If the material remains in a supercooled liquid state, the energy cannot be retrieved when needed, leading to a failure of the thermal management system.[1] This unpredictable heat release makes it difficult to design reliable thermal storage and regulation systems.

Q3: What are the primary causes of supercooling in this compound?

A3: The main factors contributing to supercooling include:

  • High Purity: Pure substances lack the impurities that can act as nucleation sites, making it easier for them to supercool.

  • Homogeneous Nucleation: In a pure, smooth system, crystallization must begin through homogeneous nucleation, where molecules of this compound themselves form a stable crystal nucleus. This requires a higher energy barrier and thus a lower temperature to initiate.[1]

  • Container Surface: Very smooth container surfaces provide few sites for heterogeneous nucleation (crystallization starting on a foreign surface), which promotes supercooling.[1]

  • Cooling Rate: While the effect can vary, rapid cooling rates can sometimes increase the degree of supercooling by not allowing sufficient time for crystal nuclei to form.[2]

Troubleshooting Guide: Preventing Supercooling

Problem: My this compound sample shows significant supercooling during experimentation.

Here are several methods to mitigate this issue, ranging from the most common and effective to more specialized techniques.

Solution 1: Addition of Nucleating Agents

This is the most widely used and effective method. A nucleating agent is a substance added in small quantities that provides a template or seed for crystallization to begin at or very near the melting point.

  • How it Works: The nucleating agent has a crystal structure similar to that of solid this compound or a higher melting point, allowing it to solidify first and provide a surface for this compound crystals to grow on.[1][3] This facilitates heterogeneous nucleation, which requires less energy than homogeneous nucleation.

  • Recommended Agents: While research specifically on this compound is limited, nucleating agents effective for similar n-alkanes (like n-octadecane) are excellent candidates. These include:

    • Higher-Melting-Point Paraffins: A small amount (e.g., 1-5 wt%) of a paraffin (B1166041) with a higher melting point, such as n-octadecane or paraffin wax, can act as an effective nucleator.[4][5]

    • Long-Chain Alcohols: Compounds like 1-octadecanol have been shown to reduce supercooling in n-alkanes.[4][6]

    • Nanomaterials: Graphene and other carbon-based nanomaterials can serve as nucleation sites due to their high surface area.[3]

  • Action: Start by adding 1 wt% of a selected nucleating agent to your this compound sample. Disperse it thoroughly by heating the mixture above this compound's melting point and using sonication or mechanical stirring. Test the effect using Differential Scanning Calorimetry (DSC).

Solution 2: Modifying the Cooling Rate

  • How it Works: A slower cooling rate allows more time for the system's molecules to arrange into a stable crystal lattice. While studies show its effect can be complex and material-dependent, a very slow cooling rate is generally favorable for reducing supercooling.[2][7]

  • Action: In your experimental setup (e.g., a DSC), reduce the cooling rate. For instance, compare a rate of 10°C/min with a slower rate of 1°C/min or 0.5°C/min and observe the onset temperature of crystallization.

Solution 3: Increasing Surface Roughness

  • How it Works: A rougher surface on the container holding the this compound provides more nucleation sites, promoting heterogeneous nucleation.[1]

  • Action: If feasible for your application, use containers with a rougher internal surface. In some cases, adding abrasive powders or creating micro-scratches on the container surface can help, though this may introduce contamination risks.

Solution 4: Advanced Techniques

  • Ultrasonic Irradiation: Applying ultrasonic waves can induce cavitation and acoustic streaming, which promotes nucleation and breaks the supercooled state.[8]

  • Dynamic Pressure: Applying a sudden pressure change can trigger crystallization in a supercooled liquid.[8][9]

Experimental Protocols

Protocol: Evaluating Nucleating Agent Efficacy with DSC

This protocol details the steps to quantify the reduction in supercooling of this compound after adding a nucleating agent using Differential Scanning Calorimetry (DSC).

1. Sample Preparation: a. Prepare a stock of pure n-pentadecane. b. Prepare a mixture of n-pentadecane with a specific concentration of the chosen nucleating agent (e.g., 1 wt% 1-octadecanol). c. Heat the mixture to a temperature approximately 20°C above the melting point of this compound (Melting Point ≈ 10°C) in a sealed vial. d. Ensure homogeneity by vortexing or sonicating the mixture for 15-20 minutes. e. Accurately weigh 5-10 mg of the pure this compound and the this compound-nucleator mixture into separate standard aluminum DSC pans. f. Hermetically seal the pans to prevent any loss of mass during heating.

2. DSC Measurement Cycle: a. Place the sample pan and an empty, sealed reference pan into the DSC autosampler. b. Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min). c. Set the following thermal program: i. Isothermal: Hold at -20°C for 5 minutes to ensure a consistent starting state. ii. Heating Ramp: Heat from -20°C to 40°C at a controlled rate (e.g., 5 K/min). This will show the melting (endothermic) peak. iii. Isothermal: Hold at 40°C for 5 minutes to ensure complete melting and erase thermal history. iv. Cooling Ramp: Cool from 40°C back to -20°C at the same controlled rate (5 K/min). This will show the crystallization (exothermic) peak. d. Run the cycle for both the pure and the mixture samples. Repeat the measurement at least twice for reproducibility.

3. Data Analysis: a. From the heating curve, determine the onset melting temperature (T_m,onset) and the peak melting temperature (T_m,peak). b. From the cooling curve, determine the onset crystallization temperature (T_c,onset) and the peak crystallization temperature (T_c,peak). c. Calculate the degree of supercooling (ΔT_s) using the onset temperatures: ΔT_s = T_m,onset - T_c,onset . d. Compare the ΔT_s value for the pure this compound with that of the sample containing the nucleating agent. A smaller ΔT_s indicates successful mitigation of supercooling.

Data Presentation

The following tables summarize typical thermal properties of this compound and illustrate the expected effect of adding a nucleating agent.

Table 1: Thermal Properties of Pure n-Pentadecane

PropertySymbolTypical ValueSource
Melting Onset TemperatureT_m,onset~9.9 °C[10][11]
Latent Heat of FusionΔH_m~205-215 J/g[10][11]
Crystallization Onset Temperature (without nucleator)T_c,onset~ -2.0 to 2.0 °C[10]
Degree of SupercoolingΔT_s~ 8 to 12 °CCalculated

Note: Exact values can vary with purity and experimental conditions like cooling rate.

Table 2: Comparative Effect of Nucleating Agents on this compound Supercooling

SampleNucleating Agent (wt%)T_m,onset (°C)T_c,onset (°C)Degree of Supercooling (ΔT_s) (°C)
Pure this compoundNone9.91.58.4
Mixture 11% 1-Octadecanol9.88.11.7
Mixture 21% Paraffin Wax (60°C MP)9.98.51.4

Note: Data in Table 2 is representative and based on typical results for n-alkanes to illustrate the expected outcome of the troubleshooting steps.

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound supercooling.

Supercooling_Factors cluster_causes Causes of Supercooling cluster_solutions Prevention Methods cluster_phenomenon C1 High Purity P1 This compound Supercooling C1->P1 Promotes C2 Smooth Container Surface C2->P1 Promotes C3 Rapid Cooling Rate C3->P1 Promotes S1 Add Nucleating Agents S2 Control Cooling Rate S3 Increase Surface Roughness P1->S1 Mitigated by P1->S2 Mitigated by P1->S3 Mitigated by

Caption: Factors influencing and mitigating this compound supercooling.

DSC_Workflow start Start prep 1. Prepare Samples (Pure & Mixture) start->prep weigh 2. Weigh 5-10 mg into DSC Pans prep->weigh load 3. Load Pans into DSC weigh->load program 4. Run Thermal Program (Heat/Cool Cycle) load->program analyze 5. Analyze Thermograms program->analyze calculate 6. Calculate ΔTs (Tm,onset - Tc,onset) analyze->calculate compare 7. Compare ΔTs Values calculate->compare end End compare->end Evaluation Complete

Caption: Experimental workflow for DSC analysis of nucleating agents.

References

Technical Support Center: High-Purity Pentadecane Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity pentadecane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity this compound for experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial grades of this compound?

A1: Commercial this compound is typically derived from petroleum fractions.[1] Consequently, the most common impurities are other n-alkanes with similar boiling points, such as tetradecane (B157292) (C14) and hexadecane (B31444) (C16), as well as branched-chain alkanes and cycloalkanes. Aromatic hydrocarbons may also be present in trace amounts.[1] Technical grade this compound may have a purity of around 95% or higher.[2]

Q2: What is the recommended method for assessing the purity of this compound?

A2: Gas chromatography with a flame ionization detector (GC-FID) is the industry standard for assessing the purity of volatile and semi-volatile hydrocarbons like this compound.[3] This method offers high resolution and sensitivity for separating and quantifying the main component from its volatile impurities.[3] For a comprehensive analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify unknown impurities.[4]

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValueReference
Molecular FormulaC₁₅H₃₂[5]
Molecular Weight212.41 g/mol [5]
Boiling Point270 °C (at 760 mmHg)[5]
Melting Point8-10 °C[5]
Density0.769 g/mL at 25 °C[5]
SolubilityInsoluble in water; soluble in organic solvents like alcohol and ether.[6]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: While this compound is not classified as a hazardous substance, it is a combustible liquid and can be harmful if inhaled or ingested.[7][8] Standard laboratory safety practices should be followed, including working in a well-ventilated area, wearing personal protective equipment (PPE) such as safety goggles and gloves, and avoiding contact with strong oxidizing agents.[7]

Purification Method Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of this compound from adjacent alkanes (e.g., tetradecane, hexadecane).

  • Possible Cause: Insufficient column efficiency (too few theoretical plates).

  • Troubleshooting Steps:

    • Increase Column Length: A longer fractionating column provides more surface area for repeated vaporization-condensation cycles, leading to better separation.[9]

    • Use a More Efficient Packing Material: Structured packing or more efficient random packing (e.g., Raschig rings, metal sponges) can increase the number of theoretical plates.[10]

    • Optimize the Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) can improve separation but will increase the distillation time.

Issue: Bumping or uneven boiling in the distillation flask.

  • Possible Cause: Superheating of the liquid.

  • Troubleshooting Steps:

    • Add Boiling Chips or a Magnetic Stir Bar: These provide nucleation sites for smooth boiling.[3]

    • Ensure Even Heating: Use a heating mantle with a stirrer for uniform temperature distribution.[3]

Issue: No distillate is being collected.

  • Possible Cause:

    • Insufficient heating.

    • Heat loss from the column.

    • A leak in the system.

  • Troubleshooting Steps:

    • Increase Heat Input: Gradually increase the temperature of the heating mantle.[3]

    • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.[9]

    • Check for Leaks: Ensure all glass joints are properly sealed.[3]

Preparative High-Performance Liquid Chromatography (HPLC)

Issue: Poor resolution between this compound and impurities.

  • Possible Cause:

    • Inappropriate stationary phase.

    • Suboptimal mobile phase composition.

  • Troubleshooting Steps:

    • Select a Suitable Column: For non-polar compounds like this compound, a reversed-phase column (e.g., C18, C8) is typically used.[11]

    • Optimize the Mobile Phase: A mixture of a strong organic solvent (e.g., acetonitrile (B52724), methanol) and water is common for reversed-phase HPLC. Adjusting the ratio of these solvents can significantly impact resolution.[12] For alkanes, normal-phase HPLC with a non-polar mobile phase (e.g., hexane) and a polar stationary phase (e.g., silica) can also be effective.[13]

    • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will increase the run time.[14]

Issue: Peak fronting or tailing.

  • Possible Cause:

    • Column overload.

    • Interactions between the analyte and the stationary phase.

  • Troubleshooting Steps:

    • Reduce Sample Load: Inject a smaller amount of the sample to avoid overloading the column.[11]

    • Modify the Mobile Phase: Adding a small amount of a modifier to the mobile phase can sometimes improve peak shape.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Vacuum Distillation

This protocol is suitable for purifying this compound from other alkanes with different boiling points.[9]

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

  • Sample Preparation: Place the crude this compound into the round-bottom flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently.

    • Apply a vacuum to the system to lower the boiling point of the components and prevent thermal degradation.

    • Monitor the temperature at the distillation head. The first fraction to distill will be the component with the lowest boiling point.

    • Collect fractions in separate receiving flasks. The temperature should remain relatively constant during the distillation of a pure component.[9]

    • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

Fractional_Distillation_Workflow cluster_setup Setup cluster_distillation Distillation cluster_analysis Analysis A Assemble Fractional Distillation Apparatus B Add Crude this compound and Boiling Chips to Flask A->B C Apply Vacuum and Begin Heating B->C D Monitor Temperature at Distillation Head C->D E Collect Fractions D->E F Isolate Pure This compound Fraction E->F G Analyze Purity by GC-FID F->G

Fractional Distillation Workflow for this compound Purification.
Protocol 2: Purification of this compound by Preparative Reversed-Phase HPLC

This protocol is designed to separate this compound from impurities with different polarities.[15]

Methodology:

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method using a reversed-phase column (e.g., C18).

    • Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water) to achieve good separation of this compound from its impurities.

  • Scale-Up to Preparative Scale:

    • Select a preparative column with the same stationary phase as the analytical column but with a larger diameter.

    • Adjust the flow rate and injection volume according to the dimensions of the preparative column.

  • Purification:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent.

    • Inject the sample onto the preparative HPLC system.

    • Collect the fraction containing the purified this compound based on the retention time determined during method development.

  • Solvent Removal: Remove the mobile phase from the collected fraction, typically by rotary evaporation, to obtain the pure this compound.

Preparative_HPLC_Workflow cluster_development Method Development cluster_purification Purification cluster_analysis Analysis A Develop Analytical HPLC Method B Optimize Mobile Phase A->B C Scale-Up to Preparative HPLC B->C D Inject Sample and Collect Fractions C->D E Remove Solvent D->E F Obtain Pure This compound E->F G Analyze Purity by GC-FID F->G

Preparative HPLC Workflow for this compound Purification.
Protocol 3: Purification of this compound by Recrystallization

This protocol is suitable for purifying relatively pure, solid this compound (note: this compound's melting point is near room temperature).[16]

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve this compound when hot but not when cold. For non-polar compounds like this compound, solvent systems like heptane/ethyl acetate (B1210297) or methanol/water could be effective starting points for testing.[17]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent until the solid just dissolves.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, by air drying or in a vacuum oven.

Protocol 4: Purification of this compound by Zone Refining

Zone refining is a powerful technique for achieving ultra-high purity by repeatedly passing a molten zone along a solid sample.[18]

Methodology:

  • Sample Preparation: The this compound sample is placed in a suitable container, typically a long tube.

  • Zone Melting: A heater is used to create a narrow molten zone at one end of the sample.

  • Zone Movement: The heater is slowly moved along the length of the sample. As the molten zone travels, impurities, which are typically more soluble in the liquid phase, are carried along with it.[19]

  • Solidification: The purified this compound solidifies behind the moving molten zone.

  • Repetition: The process is repeated multiple times to move the impurities to one end of the sample.

  • Impurity Removal: The end of the sample containing the concentrated impurities is physically removed.

Zone_Refining_Logic Start Start with Impure This compound Rod CreateZone Create Molten Zone at One End Start->CreateZone MoveZone Slowly Move Molten Zone Along the Rod CreateZone->MoveZone ImpurityMigration Impurities Segregate into Molten Zone MoveZone->ImpurityMigration Solidification Pure this compound Solidifies Behind Zone ImpurityMigration->Solidification Repeat Repeat Process Multiple Times Solidification->Repeat Repeat->MoveZone No End Concentrated Impurities at One End Repeat->End Yes RemoveEnd Remove Impurity-Rich End End->RemoveEnd FinalProduct High-Purity This compound RemoveEnd->FinalProduct

Logical Flow of the Zone Refining Process.

References

Technical Support Center: Troubleshooting Baseline Noise in Pentadecane GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting baseline noise in your pentadecane gas chromatography (GC) analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of baseline noise in GC analysis?

A1: Baseline noise in gas chromatography can stem from a multitude of factors. The most common culprits include:

  • Contaminated Carrier Gas: Impurities such as moisture, oxygen, or hydrocarbons in the carrier gas can lead to an unstable baseline.[1][2]

  • System Leaks: Air leaking into the system, particularly at the injector or column fittings, can introduce oxygen and other contaminants, causing noise and column degradation.[3][4]

  • Septum Bleed: Degradation of the injector septum at high temperatures can release volatile siloxane compounds, resulting in a noisy baseline, especially during temperature programming.

  • Column Bleed: The natural degradation of the column's stationary phase at elevated temperatures contributes to a rising baseline. This is exacerbated by oxygen in the carrier gas and aggressive sample matrices.[5][6]

  • Contaminated Inlet and Detector: Residue from previous injections can accumulate in the inlet liner and detector, leading to baseline disturbances.[4][7][8]

  • Electronic Issues: Poor electrical grounding, loose connections, or interference from nearby electronic equipment can manifest as baseline noise or spikes.[9][10][11][12]

Q2: What is considered an acceptable baseline noise level for this compound analysis using a Flame Ionization Detector (FID)?

A2: While there isn't a universal standard, a well-maintained GC-FID system should exhibit a baseline noise level of approximately 5-20 picoamperes (pA).[13] For high-sensitivity analysis of this compound, aiming for the lower end of this range is ideal. The acceptable level ultimately depends on the required signal-to-noise ratio for your specific application.

Q3: What signal-to-noise ratio (S/N) is required for accurate quantification of this compound?

A3: The required signal-to-noise ratio (S/N) depends on the desired level of precision and the regulatory requirements of your analysis. Generally accepted values are:

  • Limit of Detection (LOD): A S/N ratio of 3:1 is widely considered the minimum for detecting the presence of an analyte.

  • Limit of Quantification (LOQ): A S/N ratio of 10:1 is typically required for reliable quantification with acceptable precision.

For trace analysis in drug development and other regulated environments, a higher S/N ratio may be necessary to ensure data accuracy and robustness.

Troubleshooting Guides

This section provides systematic approaches to pinpoint and resolve the root cause of baseline noise.

Guide 1: Systematic Troubleshooting of Baseline Noise

This guide follows a logical workflow to isolate the source of the noise.

start High Baseline Noise Observed check_gas 1. Check Carrier Gas Purity & Flow start->check_gas check_leaks 2. Perform Leak Check check_gas->check_leaks Gas OK inlet_maintenance 3. Inspect & Clean Inlet check_leaks->inlet_maintenance No Leaks column_conditioning 4. Condition GC Column inlet_maintenance->column_conditioning Inlet Clean detector_check 5. Check Detector Performance column_conditioning->detector_check Column Conditioned electronics_check 6. Investigate Electronic Noise detector_check->electronics_check Detector OK resolve Baseline Noise Resolved electronics_check->resolve No Electronic Issues

Caption: A step-by-step workflow for troubleshooting baseline noise.

Guide 2: Differentiating Noise Sources

Different types of baseline disturbances can point to specific problems.

Noise Characteristic Potential Causes Recommended Actions
High Frequency Noise (Fuzzy Baseline) Contaminated carrier or detector gases, detector contamination, electronic interference.[9][10]Check gas purity, clean the detector, check for sources of electronic noise.
Baseline Drift (Rising or Falling) Column bleed, temperature fluctuations, leaks, detector instability.[5][6]Condition the column, ensure stable oven temperature, perform a leak check, allow the detector to stabilize.
Spikes (Sharp, Random Peaks) Particulate matter in the detector, electrical interference, septum particles.[3][9]Clean the detector, check for electrical issues, replace the septum and inspect the inlet liner.
Wandering Baseline (Slow, Irregular Fluctuations) Contamination in the injector, column, or carrier gas; temperature or flow instability.Clean the injector and liner, condition the column, check gas purifiers, verify temperature and flow stability.

Experimental Protocols

Protocol 1: GC-FID Detector Cleaning

A clean detector is crucial for a stable baseline.

Materials:

  • Manufacturer-specific FID cleaning kit (or appropriate brushes and wires)

  • High-purity solvents (e.g., methanol (B129727), acetone, dichloromethane)

  • Ultrasonic bath

  • Clean, lint-free gloves

  • Safety glasses

Procedure:

  • Cooldown and Disassembly:

    • Turn off the detector heater and allow it to cool completely.

    • Turn off all detector gases (hydrogen, air, and makeup gas).

    • Carefully disassemble the FID according to the instrument manual, removing the collector, jet, and insulators.[14][15]

  • Cleaning:

    • Mechanical Cleaning: Gently scrub the components with the appropriate brushes to remove visible deposits. A fine wire can be used to clear the jet orifice, being careful not to scratch the surface.[15][16]

    • Solvent Rinsing: Rinse the parts with a sequence of solvents, such as dichloromethane, acetone, and finally methanol.

    • Ultrasonication (Optional but Recommended): Place the metal parts in a beaker with a cleaning solution (a mild detergent solution or a specialized detector cleaning solution) and sonicate for 10-15 minutes.[14][15][16]

    • Final Rinse: Thoroughly rinse the sonicated parts with deionized water and then with high-purity methanol to remove any residual cleaning solution.

  • Drying and Reassembly:

    • Dry the cleaned parts in an oven at a low temperature (e.g., 100 °C) or with a stream of clean, dry nitrogen.

    • Once completely dry, reassemble the detector, wearing clean gloves to prevent contamination.

    • Install the detector back into the GC.

  • Bakeout and Equilibration:

    • Heat the detector to its normal operating temperature and allow it to bake out for at least one hour to remove any remaining volatile contaminants.

    • Ignite the flame and allow the baseline to stabilize.

Protocol 2: Capillary Column Conditioning

Proper column conditioning is essential to minimize column bleed and achieve a stable baseline.[17][18][19][20][21]

Procedure:

  • Installation (Inlet Only):

    • Install the column into the injector port, but do not connect it to the detector.[18][20] This prevents bleed products from contaminating the detector.

  • Purge:

    • Set the carrier gas flow rate to the recommended value for your column diameter.

    • Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove any oxygen from the system.[17][18][19]

  • Temperature Program:

    • Set the initial oven temperature to 40 °C.

    • Program the oven to ramp at 10 °C/min to a final temperature that is 20 °C above your highest analytical temperature, but not exceeding the column's maximum isothermal temperature limit.[18][20]

    • Hold at the final temperature for 1-2 hours for most columns. Thicker film columns may require longer conditioning times.

  • Cooldown and Detector Connection:

    • Cool down the oven while maintaining carrier gas flow.

    • Connect the column to the detector.

  • Final Bakeout and Equilibration:

    • Heat the oven to the final temperature of your analytical method and hold until a stable baseline is achieved.

Preventive Maintenance

Regular maintenance is the most effective way to prevent baseline noise issues.

maintenance Preventive Maintenance Schedule daily Daily Checks - Gas Pressures - Septum Condition maintenance->daily weekly Weekly Checks - Inlet Liner Inspection - Leak Check maintenance->weekly monthly Monthly Maintenance - Replace Inlet Liner & O-ring - Clean Syringe maintenance->monthly quarterly Quarterly Maintenance - Replace Gas Purifiers - Detector Cleaning (as needed) maintenance->quarterly annual Annual Maintenance - Professional Service - Calibrate Flow/Pressure Sensors maintenance->annual

References

Technical Support Center: Optimizing Pentadecane Microcapsule Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of pentadecane microcapsule encapsulation efficiency. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a typical encapsulation efficiency I can expect for this compound microcapsules?

A1: With optimized conditions using in-situ polymerization with a urea-formaldehyde shell, an encapsulation efficiency of around 77.3% can be achieved.[1][2][3]

Q2: How is the encapsulation efficiency of this compound microcapsules calculated?

A2: The encapsulation efficiency is typically determined using Differential Scanning Calorimetry (DSC). The latent heat of the microcapsules is measured and compared to the latent heat of pure this compound. The formula is:

Encapsulation Efficiency (%) = (Latent Heat of Microcapsules / Latent Heat of Pure this compound) x 100

The analysis involves integrating the area under the melting peak of the DSC thermogram.[4]

Q3: What are the primary methods for encapsulating this compound?

A3: The most common methods for encapsulating this compound and other paraffin (B1166041) waxes are in-situ polymerization and interfacial polymerization.[5][6][7] In-situ polymerization involves the formation of the shell material in the continuous phase, which then deposits onto the surface of the core droplets. Interfacial polymerization involves the reaction of two monomers at the interface of the oil and water phases to form the shell.

Q4: How can I control the particle size of my this compound microcapsules?

A4: The particle size of the microcapsules is primarily controlled by the stirring speed during the emulsification step.[8][9][10][11] Higher stirring speeds create smaller droplets, resulting in smaller microcapsules. The concentration of the surfactant used can also influence particle size.[12][13][14][15]

Troubleshooting Guide

Low Encapsulation Efficiency

Q: My encapsulation efficiency is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low encapsulation efficiency can be attributed to several factors. Here are some common causes and their solutions:

Potential Cause Troubleshooting Steps
Suboptimal pH The pH of the polymerization medium is critical. For urea-formaldehyde systems, a pH of 3.5 has been shown to be optimal for this compound encapsulation.[1][2][3] Ensure your pH meter is calibrated and the pH is carefully controlled throughout the reaction.
Inadequate Stirring Speed Insufficient agitation can lead to poor emulsion stability and coalescence of droplets before the shell can fully form. For this compound with a urea-formaldehyde shell, a polymerization speed of 500 r/min has been found to be optimal.[1][2][3]
Incorrect Core-to-Shell Ratio An insufficient amount of shell material will result in incomplete encapsulation and leakage of the core material. Conversely, too much shell material can lead to thick, brittle shells that may not effectively encapsulate the core. For paraffin waxes, an optimal core-to-monomer ratio is often found to be around 3:1 to 4:1.[16] Experiment with different core-to-shell ratios to find the optimal balance for your system.
Inappropriate Surfactant Concentration The surfactant is crucial for stabilizing the emulsion. If the concentration is too low, the emulsion will be unstable. If it is too high, it can interfere with the polymerization process at the interface. The optimal surfactant concentration is dependent on the specific system and should be determined experimentally.[12][13][14][15]
Incorrect Polymerization Temperature or Heating Rate The temperature profile of the reaction is important for controlling the rate of polymerization. A slow and controlled heating rate allows for the uniform formation of the shell. For this compound encapsulation with a urea-formaldehyde resin, a heating rate of 1.0 °C/min has been identified as optimal.[1][2][3]
Particle Agglomeration

Q: My microcapsules are clumping together. How can I prevent agglomeration?

A: Agglomeration can be a common issue. Here are some strategies to prevent it:

Potential Cause Troubleshooting Steps
Insufficient Surfactant Ensure you are using an adequate concentration of a suitable surfactant to provide sufficient steric or electrostatic repulsion between the droplets.[17]
Inadequate Agitation While high stirring speeds can lead to smaller particles, insufficient agitation during polymerization can allow particles to collide and aggregate. Maintain a consistent and appropriate stirring speed throughout the process.
Incorrect pH The surface charge of the particles can be pH-dependent. Operating at a pH that promotes particle repulsion can help prevent agglomeration. Careful management of pH throughout the process is crucial.[18]
High Concentration of Microcapsules A high concentration of microcapsules in the reaction medium increases the likelihood of collisions and agglomeration. Consider performing the encapsulation at a lower solids concentration.
Use of Anti-Agglomeration Agents In some cases, the addition of specific anti-caking agents or stabilizers can help prevent agglomeration.[17]

Experimental Protocols

Protocol 1: In-Situ Polymerization of this compound with a Urea-Formaldehyde Shell

This protocol is based on optimized conditions for this compound microencapsulation.[1][2][3]

Materials:

Procedure:

  • Preparation of the Oil Phase: Melt the this compound at a temperature above its melting point.

  • Preparation of the Aqueous Phase: In a reaction vessel, dissolve the surfactant (e.g., SDS) in deionized water.

  • Emulsification: Add the molten this compound to the aqueous surfactant solution while stirring at a high speed (e.g., 1000-2000 rpm) to form a stable oil-in-water emulsion.

  • Preparation of the Prepolymer: In a separate beaker, dissolve urea in formaldehyde solution. Adjust the pH to 8.0-9.0 with sodium hydroxide and heat to 70°C for 1 hour to form the urea-formaldehyde prepolymer.

  • Polymerization:

    • Add the urea-formaldehyde prepolymer to the emulsion.

    • Add the catalyst (ammonium chloride) and resorcinol to the mixture.

    • Slowly adjust the pH of the solution to 3.5 using hydrochloric acid.

    • Begin heating the mixture at a controlled rate of 1.0 °C/min.

    • Maintain a constant stirring speed of 500 r/min.

    • Continue the reaction for 3-4 hours at the desired temperature (e.g., 55-65°C).

  • Washing and Drying:

    • Allow the microcapsule suspension to cool to room temperature.

    • Filter the microcapsules and wash them several times with deionized water and then with ethanol (B145695) to remove unreacted monomers and surfactant.

    • Dry the microcapsules in an oven at a low temperature (e.g., 40-50°C) or by freeze-drying.

Protocol 2: Interfacial Polymerization for Paraffin Encapsulation

This is a general protocol that can be adapted for this compound.

Materials:

  • This compound (core material)

  • Oil-soluble monomer (e.g., toluene (B28343) diisocyanate - TDI)

  • Water-soluble monomer (e.g., diethylenetriamine (B155796) - DETA)

  • Surfactant (e.g., polyvinyl alcohol - PVA)

  • Organic solvent (if necessary, to dissolve the oil-soluble monomer)

  • Deionized water

Procedure:

  • Preparation of the Oil Phase: Dissolve the oil-soluble monomer (e.g., TDI) in the molten this compound. If needed, a small amount of an organic solvent can be used to aid dissolution.

  • Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., PVA) in deionized water in a reaction vessel.

  • Emulsification: Add the oil phase to the aqueous phase while stirring at a high speed to form a stable oil-in-water emulsion.

  • Polymerization:

    • Once a stable emulsion is formed, add the water-soluble monomer (e.g., DETA) to the emulsion.

    • The polymerization reaction will begin at the oil-water interface.

    • Continue stirring at a moderate speed for several hours to allow the shell to fully form. The reaction can be carried out at room temperature or with gentle heating to accelerate the process.

  • Washing and Drying:

    • Filter the microcapsules from the reaction mixture.

    • Wash the microcapsules thoroughly with deionized water and an appropriate solvent (e.g., ethanol) to remove unreacted monomers and surfactant.

    • Dry the microcapsules using a suitable method such as oven drying at a low temperature or freeze-drying.

Data Presentation

Table 1: Influence of Process Parameters on this compound Microcapsule Properties (Urea-Formaldehyde Shell)

ParameterValueOutcomeReference
Heating Rate 1.0 °C/minOptimal for uniform shell formation[1][2][3]
Polymerization pH 3.5Optimal for high encapsulation efficiency[1][2][3]
Polymerization Speed 500 r/minAchieved 77.3% encapsulation efficiency[1][2][3]
Resulting Average Particle Size 50.0 µmUniform particle size distribution[1][2][3]
Resulting Latent Heat 115.3 J/gGood heat storage performance[1][2][3]

Table 2: General Influence of Stirring Speed on Microcapsule Particle Size

Stirring Speed (rpm)Resulting Particle Size (µm)Reference
500100 - 90[8]
750Not specified, but smaller than 500 rpm[8]
1000Not specified, but smaller than 750 rpm[8]
125030 - 20[8]
150025 - 15[8]
200020 - 15[8]

Visualizations

experimental_workflow_insitu cluster_prep Preparation cluster_process Process cluster_post Post-Processing oil_phase Melt this compound emulsify Emulsification (High Stirring) oil_phase->emulsify aq_phase Dissolve Surfactant in Water aq_phase->emulsify prepolymer Prepare Urea-Formaldehyde Prepolymer polymerize Polymerization (pH & Temp Control, Moderate Stirring) prepolymer->polymerize emulsify->polymerize wash Washing & Filtering polymerize->wash dry Drying wash->dry product Final Microcapsules dry->product

Caption: Experimental workflow for in-situ polymerization.

logical_relationships cluster_params Process Parameters cluster_outcomes Microcapsule Properties stirring Stirring Speed size Particle Size stirring->size inversely proportional stability Stability / Agglomeration stirring->stability ph pH efficiency Encapsulation Efficiency ph->efficiency ph->stability core_shell Core/Shell Ratio core_shell->efficiency morphology Morphology core_shell->morphology surfactant Surfactant Conc. surfactant->size surfactant->stability temp Temperature temp->efficiency temp->morphology

Caption: Key parameter relationships in microencapsulation.

References

challenges in the derivatization of pentadecane for analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the analysis of pentadecane. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical experiments involving this long-chain alkane.

Frequently Asked Questions (FAQs)

Q1: Why is the derivatization of this compound for analysis challenging?

This compound is a saturated alkane, a type of hydrocarbon with only single carbon-carbon and carbon-hydrogen bonds.[1] These bonds are strong and non-polar, making the molecule relatively inert. Standard derivatization techniques such as silylation, acylation, and alkylation target active hydrogen atoms on functional groups like hydroxyls (-OH), amines (-NH), or carboxylic acids (-COOH).[2][3][4] Since this compound lacks these functional groups, these common derivatization methods are not applicable.[5] The process of chemically modifying a saturated hydrocarbon, known as functionalization, is a significant challenge in synthetic chemistry and is not typically performed as a routine analytical derivatization step.[5][6]

Q2: Is derivatization of this compound ever performed for analytical purposes?

While not common in routine analysis, specialized techniques for the functionalization of saturated hydrocarbons do exist. These are often complex and used in specific research contexts rather than for general-purpose analysis. One such method involves nitrogen ion insertion in mass spectrometry, which is an in-situ derivatization technique to facilitate the ionization of saturated hydrocarbons.[7] Another area of research, known as "Gif chemistry," explores the selective oxidation of saturated hydrocarbons.[8] However, for most analytical applications, efforts are focused on optimizing the direct analysis of this compound without derivatization.

Q3: What are the main challenges in the direct analysis of this compound by Gas Chromatography (GC)?

The direct analysis of this compound by GC, while standard practice, presents several challenges:

  • Volatility: Although this compound is volatile enough for GC analysis, long-chain alkanes can have lower volatility compared to smaller molecules, requiring higher injector and oven temperatures for efficient vaporization and elution.[2]

  • Peak Shape and Resolution: this compound, being non-polar, should theoretically exhibit good peak shape. However, issues like peak tailing can occur due to active sites in the GC system.[9] Poor resolution can be a problem in complex mixtures containing other hydrocarbons with similar boiling points.

  • Sensitivity: Achieving low detection limits for this compound can be challenging, especially in complex matrices.[10]

Q4: How can I improve the sensitivity of my GC-MS analysis for this compound?

Several strategies can be employed to enhance the sensitivity of your analysis:[10][11]

  • Injection Technique: Use of a splitless injection or a reduced split ratio will introduce more of the sample onto the column.[10] Programmed Temperature Vaporizing (PTV) inlets can also be used for large-volume injections, which can increase sensitivity by one to two orders of magnitude compared to splitless injection.[11]

  • Column Dimensions: Using a capillary column with a smaller internal diameter can lead to sharper peaks and an improved signal-to-noise ratio.[10]

  • Mass Spectrometer Parameters: In GC-MS, operating in Selected Ion Monitoring (SIM) mode, focusing on characteristic alkane fragment ions (m/z 57, 71, 85), will significantly increase sensitivity compared to a full scan.[9]

  • Sample Preparation: Pre-concentration techniques like solid-phase microextraction (SPME) can increase the analyte concentration before injection.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the direct analysis of this compound by GC-MS.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Resolution Inadequate Temperature Program: A rapid temperature ramp may not effectively separate analytes with close boiling points.[9]Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min).[9]
Suboptimal Column: The column's length, internal diameter, or film thickness may not be suitable for the separation.[9]Use a longer column, a column with a smaller internal diameter, or one with a thinner stationary phase film to enhance resolution.[9]
Peak Tailing Active Sites in the System: Interaction of the analyte with active sites in the injector liner or on the column can cause peak tailing.[9]Use a deactivated inlet liner. If contamination is suspected at the head of the column, trim the first 10-20 cm.[9]
Incorrect Flow Rate: The carrier gas flow rate may not be optimal for the column and analytes.Optimize the carrier gas flow rate, typically in the range of 1-2 mL/min.[9]
Low or No Signal Incomplete Vaporization: The injector temperature may be too low for the complete vaporization of this compound.[9]Increase the injector temperature. For higher molecular weight alkanes, temperatures up to 350°C may be necessary, keeping in mind the column's thermal limit.[9]
Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for sensitivity.Ensure the MS source and quadrupole temperatures are optimized (a source temperature around 230°C is a good starting point). For targeted analysis, use SIM mode.[9]
High Baseline/Column Bleed Exceeding Column Temperature Limits: Operating the column above its maximum recommended temperature will cause the stationary phase to degrade.[9]Ensure the oven temperature program does not surpass the column's maximum operating temperature. Use a low-bleed column designed for MS applications.[9]
Oxygen in Carrier Gas: Oxygen can cause oxidative damage to the stationary phase.Use high-purity carrier gas and install and regularly replace oxygen traps.[9]

Visualizations

Derivatization_Logic cluster_this compound This compound (Alkane) cluster_derivatization Standard Derivatization This compound This compound (C15H32) no_functional_group No Active Hydrogens (e.g., -OH, -NH2, -COOH) This compound->no_functional_group Lacks requires_functional_group Requires Active Hydrogens for Reaction no_functional_group->requires_functional_group Incompatible result Direct Derivatization is Not Feasible derivatization_reagent Common Derivatization Reagents (e.g., Silylation, Acylation) derivatization_reagent->requires_functional_group Target

Figure 1. Incompatibility of this compound with Standard Derivatization.

GCMS_Optimization_Workflow start Start: This compound Analysis sample_prep Sample Preparation (e.g., Extraction, Pre-concentration) start->sample_prep injection Optimize Injection (Splitless, PTV, Temperature) sample_prep->injection separation Optimize GC Separation (Column Choice, Temp. Program, Flow Rate) injection->separation detection Optimize MS Detection (Source Temp., SIM mode) separation->detection data_analysis Data Analysis detection->data_analysis end End: Accurate Quantification data_analysis->end

Figure 2. Workflow for Optimizing Direct GC-MS Analysis of this compound.

References

Technical Support Center: Solvent Selection Strategies to Avoid Co-elution with Pentadecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals to effectively manage and resolve co-elution issues involving pentadecane in chromatographic analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I have an unknown peak co-eluting with my analyte. How can I determine if it is this compound?

A1: this compound is a non-polar, saturated hydrocarbon.[1][2][3] Its presence can be suspected under the following conditions:

  • In Reverse-Phase (RP) Chromatography: this compound, being highly non-polar, will be very strongly retained on the non-polar stationary phase (like C18) and will elute very late, often as a broad peak, especially with highly aqueous mobile phases.[4][5][6]

  • In Normal-Phase (NP) Chromatography: As a non-polar compound, this compound will have minimal interaction with the polar stationary phase (like silica) and will elute very early, close to the solvent front.[7][8][9]

  • Mass Spectrometry (MS) Detection: If your system is connected to a mass spectrometer, you can look for the characteristic molecular ion of this compound (C15H32) at m/z 212.4.

Q2: My analyte is co-eluting with a late-eluting peak in my reverse-phase method. What solvent adjustments can I make to resolve it from suspected this compound?

A2: In reverse-phase chromatography, non-polar compounds like this compound are strongly retained.[10][11] To resolve your analyte, you can either try to shift the analyte peak to elute earlier or increase the retention of the analyte relative to this compound.

  • Increase the Organic Modifier Concentration: Increasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase will decrease the retention time of all compounds, but it will have a more pronounced effect on the highly retained this compound. This may provide the necessary separation.

  • Change the Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities. If you are using methanol, switching to acetonitrile (or vice versa) can alter the elution order and resolve the co-elution.

  • Introduce a Stronger, Less Polar Solvent: For very strongly retained compounds, a small amount of a less polar solvent like isopropanol (B130326) or tetrahydrofuran (B95107) (THF) can be added to the mobile phase to decrease the retention of this compound more significantly than your analyte. Ensure miscibility with your current mobile phase.[7]

Q3: In my normal-phase separation, a peak near the solvent front is co-eluting with my analyte. How can I adjust my mobile phase to resolve this?

A3: In normal-phase chromatography, non-polar compounds elute first.[9][12] To achieve separation from an early-eluting compound like this compound, you need to increase the retention of your analyte.

  • Decrease the Polarity of the Mobile Phase: A common mobile phase in normal-phase chromatography is a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or isopropanol).[2][3] By decreasing the proportion of the polar solvent, you will increase the retention of all polar and moderately polar analytes on the column, potentially resolving them from the non-retained this compound.

  • Change the Polar Modifier: Switching the polar modifier (e.g., from ethyl acetate to isopropanol) can alter the selectivity of the separation and may resolve the co-elution.

Quantitative Data: Properties of Common HPLC Solvents

The selection of an appropriate solvent system is critical for successful chromatographic separation. The following table summarizes the key properties of solvents commonly used in HPLC to aid in your decision-making process.[1][5][13]

SolventPolarity Index (P')UV Cutoff (nm)Viscosity (cP at 20°C)Boiling Point (°C)Application Notes
Non-Polar Solvents (Normal-Phase)
n-Hexane0.11950.3169Common non-polar base for NP chromatography.
Heptane0.11950.4198A slightly less volatile alternative to hexane.[2]
Dichloromethane3.12330.4440A stronger, more polar solvent for NP.
Ethyl Acetate4.42560.4577A common polar modifier in NP mobile phases.
Isopropanol3.92052.3082A strong polar modifier in NP; also used in RP.[1]
Polar Solvents (Reverse-Phase)
Water10.2<1901.00100The base solvent for most RP separations.[3]
Methanol5.12050.5565A common organic modifier in RP; provides different selectivity than ACN.[4]
Acetonitrile (ACN)5.81900.3782The most common organic modifier in RP due to its low viscosity and UV cutoff.[13]
Tetrahydrofuran (THF)4.02120.4866A strong organic modifier, can alter selectivity for polarizable molecules.

Experimental Protocols and Visualizations

Experimental Workflow: Method Development to Resolve Co-elution

The following is a generalized protocol for method development aimed at resolving co-elution with a non-polar contaminant like this compound.

  • System Suitability: Ensure your HPLC system is performing optimally by running a standard to check for peak shape, retention time stability, and efficiency.

  • Identify the Chromatographic Mode:

    • If the co-eluting peak is at the end of the chromatogram, you are likely in a reverse-phase mode.

    • If the co-eluting peak is at the beginning of the chromatogram, you are likely in a normal-phase mode.

  • Mobile Phase Optimization (Isocratic):

    • Reverse-Phase: Systematically increase the percentage of the organic modifier (e.g., in 5% increments) to observe the change in retention time and resolution. If resolution is not achieved, switch the organic modifier (e.g., from methanol to acetonitrile).

    • Normal-Phase: Systematically decrease the percentage of the polar modifier (e.g., in 1-2% increments) to increase analyte retention.

  • Gradient Elution: If isocratic elution does not provide adequate resolution, develop a gradient method.

    • Reverse-Phase: Start with a higher aqueous percentage and ramp to a higher organic percentage. A shallower gradient will generally improve the resolution of closely eluting peaks.

    • Normal-Phase: Start with a low percentage of the polar modifier and increase it over the course of the run.

  • Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase.

    • Reverse-Phase: A phenyl-hexyl or a polar-embedded phase can offer different selectivity compared to a standard C18 column.

    • Normal-Phase: Cyano or diol-bonded phases can provide alternative selectivity to silica.

Logical Diagram: Solvent Selection Workflow

The following diagram illustrates the decision-making process for adjusting your mobile phase to resolve co-elution with this compound.

SolventSelectionWorkflow Solvent Selection to Avoid Co-elution with this compound start Co-elution with Suspected this compound check_mode Identify Chromatographic Mode start->check_mode rp_mode Reverse-Phase (Late Eluting Peak) check_mode->rp_mode Late Elution np_mode Normal-Phase (Early Eluting Peak) check_mode->np_mode Early Elution rp_action1 Increase % Organic Modifier (e.g., ACN, MeOH) rp_mode->rp_action1 np_action1 Decrease % Polar Modifier (e.g., Ethyl Acetate) np_mode->np_action1 rp_action2 Change Organic Modifier (e.g., MeOH to ACN) rp_action1->rp_action2 If no resolution end Resolution Achieved rp_action1->end If resolved rp_action2->end np_action2 Change Polar Modifier (e.g., IPA to Ethyl Acetate) np_action1->np_action2 If no resolution np_action1->end If resolved np_action2->end

Caption: Workflow for solvent selection based on chromatographic mode.

References

Validation & Comparative

Pentadecanoic Acid (C15:0): A Promising Biomarker in Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison with Established Markers for Researchers and Drug Development Professionals

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, is emerging as a significant biomarker for an array of metabolic diseases, including type 2 diabetes, heart disease, and nonalcoholic fatty liver disease (NAFLD).[1][2] Its potential extends to what is being termed "Cellular Fragility Syndrome," a condition linked to a deficiency in C15:0 that can compromise cell membrane stability.[2] This guide provides a comprehensive comparison of pentadecanoic acid with established biomarkers for metabolic syndrome, offering researchers and drug development professionals a data-driven overview of its validation and potential clinical utility.

Comparative Analysis of Pentadecanoic Acid and Alternative Biomarkers for Metabolic Syndrome

The following table summarizes the performance of pentadecanoic acid (C15:0) against commonly used biomarkers for metabolic syndrome.

BiomarkerTypeAssociation with Metabolic SyndromeKey AdvantagesLimitations
Pentadecanoic Acid (C15:0) Fatty AcidInverse association; lower levels are linked to a higher risk of metabolic syndrome, type 2 diabetes, and cardiovascular disease.[1][3]Reflects dietary intake of certain fats; may serve as both a biomarker and a therapeutic target.[2][4]Newer biomarker, requiring more extensive validation across diverse populations.
Triglycerides LipidPositive association; elevated levels are a core component of metabolic syndrome diagnosis.Well-established, routinely measured in clinical practice.Can be influenced by recent diet and other lifestyle factors.
High-Density Lipoprotein (HDL) Cholesterol LipoproteinInverse association; low levels are a diagnostic criterion for metabolic syndrome.Standard component of lipid panels.Can be affected by medications, diet, and physical activity.
Fasting Glucose CarbohydratePositive association; elevated levels indicate insulin (B600854) resistance, a key feature of metabolic syndrome.Widely used and understood.Can fluctuate and may require an oral glucose tolerance test for confirmation.
C-Reactive Protein (CRP) Inflammatory MarkerPositive association; elevated levels indicate systemic inflammation associated with metabolic syndrome.[5]Indicates underlying inflammatory processes.Non-specific marker of inflammation, can be elevated in various conditions.[5]
Adiponectin AdipokineInverse association; low levels are linked to obesity and insulin resistance.[5]Reflects adipose tissue dysfunction.Less commonly measured in routine clinical practice.
Leptin to Adiponectin (LA) Ratio Adipokine RatioPositive association; a higher ratio is a better indicator of metabolic syndrome than either marker alone.[5][6]Provides a more comprehensive picture of adipokine dysregulation.Requires measurement of two separate biomarkers.

Experimental Protocols

1. Quantification of Pentadecanoic Acid (C15:0) in Serum/Plasma

  • Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the accurate quantification of fatty acids, including C15:0.

  • Sample Preparation:

    • Lipid Extraction: Total lipids are extracted from serum or plasma samples using a solvent mixture, typically chloroform:methanol (2:1, v/v).

    • Transesterification: The extracted lipids are converted to fatty acid methyl esters (FAMEs) by incubation with a reagent such as boron trifluoride in methanol.

    • Extraction of FAMEs: The resulting FAMEs are then extracted with a non-polar solvent like hexane.

  • GC-MS Analysis:

    • The extracted FAMEs are injected into a gas chromatograph equipped with a capillary column suitable for fatty acid analysis.

    • The different FAMEs are separated based on their volatility and interaction with the stationary phase of the column.

    • The separated FAMEs are then detected and quantified by a mass spectrometer. The abundance of the specific ion for C15:0 methyl ester is used for quantification against a known internal standard.

2. Analysis of Alternative Biomarkers

Standard enzymatic colorimetric assays are typically used for the quantification of triglycerides, HDL cholesterol, and fasting glucose in clinical laboratories. CRP is commonly measured using immunoturbidimetric assays. Adiponectin and leptin levels are generally determined using enzyme-linked immunosorbent assays (ELISAs).

Signaling Pathways and Experimental Workflows

Signaling Pathway of Pentadecanoic Acid (C15:0)

Pentadecanoic acid has been shown to exert its beneficial effects through the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mechanistic target of rapamycin (B549165) (mTOR), both of which are critical regulators of cellular metabolism and longevity.[1][7]

C15_Signaling C15 Pentadecanoic Acid (C15:0) AMPK AMPK Activation C15->AMPK mTOR mTOR Inhibition C15->mTOR Metabolic_Health Improved Metabolic Health AMPK->Metabolic_Health mTOR->Metabolic_Health Biomarker_Validation_Workflow Discovery Discovery (e.g., Metabolomics) Analytical_Validation Analytical Validation (Accuracy, Precision) Discovery->Analytical_Validation Clinical_Qualification Clinical Qualification (Case-Control Studies) Analytical_Validation->Clinical_Qualification Clinical_Validation Clinical Validation (Prospective Cohort Studies) Clinical_Qualification->Clinical_Validation

References

A Comparative Guide: Pentadecane vs. Hexadecane as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and precision of quantitative analysis are paramount. In chromatographic techniques like Gas Chromatography (GC), internal standards are crucial for correcting variations in sample injection, solvent evaporation, and instrument response.[1][2] Straight-chain alkanes are often chosen for this role due to their chemical inertness and predictable behavior. This guide provides an objective comparison of two such commonly used alkanes, pentadecane (C15) and hexadecane (B31444) (C16), to aid in the selection of the most appropriate internal standard for your analytical needs.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental difference between this compound and hexadecane is a single methylene (B1212753) group (-CH2-), which directly influences their physical properties. These properties, in turn, dictate their chromatographic behavior and suitability for specific applications.

PropertyThis compound (n-C15H32)Hexadecane (n-C16H34)Significance for Use as an Internal Standard
CAS Number 629-62-9[3][4][5]544-76-3[6]Unique identifier for substance registration and tracking.
Molecular Weight 212.41 g/mol [3]226.44 g/mol [6]Affects volatility and mass spectral fragmentation patterns.
Melting Point 8-10 °C[7][8]~18.2 °C[6][9]Hexadecane is solid at lower room temperatures, requiring slight warming or dissolution before use. This compound remains liquid in most lab environments.
Boiling Point ~270 °C[7][8]~287 °C[9]This is the most critical differentiator for GC applications. The higher boiling point of hexadecane results in a longer retention time.
Density ~0.769 g/mL at 25°C[7][8]~0.77 g/cm³ at 20°C[9]The densities are very similar and typically not a deciding factor in their selection.
Vapor Pressure 1 mmHg at 91.6 °C[8][10]0.00143 mmHg at 25°C[6]Both have low volatility at room temperature, making them stable in solution. Hexadecane is less volatile than this compound.
Solubility Insoluble in water; soluble in nonpolar organic solvents like ethanol, ether, and toluene.[11][12][13]Insoluble in water; soluble in organic solvents such as ether and ethanol.[11]Both are highly soluble in common organic solvents used for GC sample preparation, ensuring homogeneity.[11]

Performance as an Internal Standard

The ideal internal standard should be chemically similar to the analyte of interest but absent in the original sample and chromatographically resolved from all other components.[14] Both this compound and hexadecane are nonpolar and chemically inert, making them excellent candidates for the analysis of other nonpolar compounds, such as fatty acid methyl esters (FAMEs), hydrocarbons, and other volatile or semi-volatile organic molecules.[2][9]

The primary factor guiding the choice between them is retention time . In a typical GC analysis, compounds elute in order of increasing boiling point.

  • Hexadecane (C16) , with its higher boiling point, will have a longer retention time than this compound. It is an excellent choice when analyzing relatively volatile compounds that elute early in the chromatogram. Its later elution ensures it does not interfere with the analyte peaks.[1][15]

  • This compound (C15) has a shorter retention time. It is preferable when analyzing compounds with high boiling points that elute late in the run. Using this compound in such cases helps to shorten the total analysis time without compromising separation from the analytes of interest.

Deuterated versions of these alkanes, such as this compound-d32 and hexadecane-d34, can be used for GC-MS analysis.[16] These isotopically labeled standards have nearly identical chemical properties and retention times to their non-labeled counterparts but can be distinguished by their mass-to-charge ratio, eliminating any chance of co-elution interference.[16]

Experimental Protocols

Below is a generalized protocol for using this compound or hexadecane as an internal standard in GC analysis.

Preparation of Internal Standard (IS) Stock Solution
  • Objective: To create a concentrated, accurate solution of the internal standard.

  • Procedure:

    • Accurately weigh a specific amount of high-purity this compound or hexadecane (e.g., 100 mg) into a 100 mL volumetric flask.

    • Dissolve the standard in a suitable nonpolar solvent (e.g., hexane, ethyl acetate, or acetonitrile) and fill to the mark.[1] This creates a stock solution of, for example, 1 mg/mL.

    • If using hexadecane, ensure it is fully dissolved, warming gently if necessary.

    • Store the solution in a tightly sealed container in a cool, dark place.

Preparation of Calibration Standards
  • Objective: To create a series of standards with known analyte concentrations and a constant IS concentration.

  • Procedure:

    • Prepare a series of volumetric flasks.

    • Add a constant, known volume of the IS stock solution to each flask. The final concentration should be similar to the expected analyte concentration.[1]

    • Add varying, known amounts of the analyte(s) to create a calibration curve covering the expected concentration range of the samples.

    • Dilute to the final volume with the chosen solvent.

Sample Preparation
  • Objective: To introduce a known amount of the internal standard into each unknown sample.

  • Procedure:

    • Measure a precise volume or weight of the unknown sample into a vial.

    • Add the same constant, known volume of the IS stock solution that was used for the calibration standards.[1]

    • Vortex the mixture to ensure homogeneity.[17] The IS should be added at the earliest possible stage to account for analyte loss during sample workup.[1]

GC-FID/GC-MS Analysis
  • Objective: To chromatographically separate and detect the analytes and the internal standard.

  • Typical GC Conditions:

ParameterTypical Setting
Instrument Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).[1]
Column A nonpolar column, such as one with a polydimethylsiloxane (B3030410) stationary phase (e.g., HP-5, DB-5MS).[18]
Carrier Gas Helium or Hydrogen.[18]
Injection Mode Split/Splitless
Injector Temp. 250 - 300 °C
Oven Program Start at a low temperature (e.g., 50-100°C), then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280-320°C).
Detector Temp. FID: 280 - 320 °C; MS Transfer Line: 280 °C
Data Analysis and Calculation
  • Objective: To calculate the concentration of the analyte in the unknown sample.

  • Procedure:

    • Calculate the Response Factor (RF): Using the data from the calibration standards, calculate the average RF for each analyte relative to the internal standard using the formula: RF = (Areaanalyte / Conc.analyte) / (AreaIS / Conc.IS)

    • Calculate Analyte Concentration: Using the data from the unknown sample analysis, calculate the concentration of the analyte using the formula: Conc.analyte = (Areaanalyte / AreaIS) * (Conc.IS / RF)

Visualizing the Workflow and Selection Process

To better illustrate the procedures and logic described, the following diagrams have been generated.

G Experimental Workflow for Internal Standard Use cluster_prep Preparation cluster_sample Sample Handling cluster_analysis Analysis cluster_calc Calculation A Prepare IS Stock Solution (e.g., 1 mg/mL Hexadecane in Hexane) B Prepare Calibration Standards (Varying Analyte Conc. + Constant IS Conc.) A->B E Inject Samples and Standards into GC System B->E C Take a known amount of Unknown Sample D Spike with the same amount of IS Stock Solution C->D D->E F Acquire Chromatographic Data (Peak Areas) E->F G Calculate Relative Response Factor (RRF) from Calibration Standards F->G H Calculate Analyte Concentration in Unknown Sample G->H

Caption: A typical workflow for quantitative analysis using an internal standard.

G Decision Logic: this compound vs. Hexadecane Start Start: Choose an Internal Standard Decision1 Are your analytes of interest expected to elute early in the chromatographic run? Start->Decision1 ChoiceHex Choose Hexadecane (C16) - Longer retention time - Elutes after early peaks - Avoids interference Decision1->ChoiceHex  Yes   ChoicePen Choose this compound (C15) - Shorter retention time - Avoids excessively long run times - Elutes before late peaks Decision1->ChoicePen  No (Analytes elute late)   Consider Consider this compound (C15) to shorten total analysis time. ChoiceHex->Consider

Caption: A logical flowchart to guide the selection between this compound and hexadecane.

References

A Comparative Guide to HPLC and GC Methods for Pentadecane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of pentadecane. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data in research and development. This document outlines the experimental protocols and performance characteristics of both methods, supported by representative experimental data to aid in method selection and cross-validation.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters for the analysis of this compound and similar long-chain alkanes using GC and HPLC. It is important to note that direct HPLC analysis of this compound is challenging due to its lack of a UV chromophore, often necessitating derivatization for detection with common HPLC detectors.[1]

ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV/CAD)
Linearity (R²) >0.999[2][3]>0.99
Limit of Detection (LOD) 0.05 - 0.1 mg/kg[1]Dependent on derivatization, typically higher than GC methods[1]
Limit of Quantitation (LOQ) 0.1 - 0.5 mg/kg[1]Dependent on derivatization, typically higher than GC methods[1]
Accuracy (% Recovery) 95 - 105%[1]90 - 110% (highly method dependent)[1]
Precision (%RSD) < 5%[1]< 10%[1]
Specificity Good to Excellent (MS provides structural info)[1]Good (dependent on derivatization and detector)
Analysis Time Typically faster (minutes)[4][5]Can range from 10 to 60 minutes[4]
Sample Volatility Requirement Required (suitable for this compound)[6][7]Not required (advantage for non-volatile compounds)[4][6]
Operating Temperature High (150-300°C)[4][5]Ambient to moderately elevated (e.g., 20-40°C)[4][8]
Instrumentation Cost Generally lower initial and operational costs[5][6]Generally higher due to high-pressure pumps and solvent costs[4][9]

Experimental Workflows

A cross-validation study is essential to ensure the interchangeability and reliability of different analytical methods. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC methods for this compound analysis.

Cross-Validation Workflow: HPLC vs. GC for this compound Analysis cluster_Sample Sample Preparation cluster_GC GC Analysis cluster_HPLC HPLC Analysis cluster_Validation Method Validation & Comparison Sample This compound Sample GC_Prep Direct Injection or Dilution Sample->GC_Prep HPLC_Prep Derivatization (e.g., with UV-active tag) Sample->HPLC_Prep GC_Analysis GC-FID/MS Analysis GC_Prep->GC_Analysis GC_Data GC Data Acquisition GC_Analysis->GC_Data Validation Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) GC_Data->Validation HPLC_Analysis HPLC-UV/CAD Analysis HPLC_Prep->HPLC_Analysis HPLC_Data HPLC Data Acquisition HPLC_Analysis->HPLC_Data HPLC_Data->Validation Comparison Statistical Comparison of Results (e.g., t-test, F-test) Validation->Comparison Conclusion Assessment of Method Equivalency Comparison->Conclusion

Cross-validation workflow for this compound analysis.

Experimental Protocols

Gas Chromatography (GC) Method

GC is a highly efficient technique for the analysis of volatile and thermally stable compounds like this compound.[6][7]

Instrumentation and Conditions:

  • System: Gas Chromatograph coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically used.[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector at a temperature of 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Detector:

    • FID: Temperature at 300°C.

    • MS: Ion source temperature at 230°C, quadrupole temperature at 150°C, and ionization energy of 70 eV.[11]

Sample Preparation:

For many samples, a simple dilution in a suitable organic solvent (e.g., hexane (B92381) or dichloromethane) is sufficient. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

High-Performance Liquid Chromatography (HPLC) Method

Direct analysis of this compound by HPLC with UV detection is not feasible due to the absence of a chromophore. Therefore, a pre-column derivatization step is required to attach a UV-active or fluorescent tag to the molecule.[1][12] Alternatively, a universal detector like a Charged Aerosol Detector (CAD) can be used.

Instrumentation and Conditions (with UV Derivatization):

  • System: HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly employed.[1][12]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: The UV detector wavelength is set to the maximum absorbance of the derivatizing agent's chromophore.

Sample Preparation and Derivatization:

  • Extraction: Extract this compound from the sample matrix using an appropriate solvent.

  • Derivatization: A derivatizing agent that reacts with hydrocarbons or, more commonly, with a functional group if analyzing a related compound like an alcohol (e.g., pentadecanol), is used. For instance, alcohols can be derivatized with agents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) to introduce a fluorescent tag.[12] For alkanes, derivatization is less common and more complex.

  • Analysis: The derivatized sample is then injected into the HPLC system.

Logical Relationships in Method Selection

The choice between HPLC and GC for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

Decision Tree for this compound Analysis Method Selection Start Start: this compound Analysis Volatile Is the sample suitable for volatilization? Start->Volatile GC_Available Is GC instrumentation available? Volatile->GC_Available Yes HPLC_Deriv Is derivatization feasible/desirable? Volatile->HPLC_Deriv No High_Specificity Is high specificity (structural info) needed? GC_Available->High_Specificity Yes Reconsider Reconsider analytical approach GC_Available->Reconsider No Use_GC_MS Use GC-MS High_Specificity->Use_GC_MS Yes Use_GC_FID Use GC-FID High_Specificity->Use_GC_FID No Use_HPLC_UV Use HPLC with derivatization (e.g., UV) HPLC_Deriv->Use_HPLC_UV Yes Universal_Detector Is a universal detector (e.g., CAD) available? HPLC_Deriv->Universal_Detector No Use_HPLC_CAD Use HPLC-CAD Universal_Detector->Use_HPLC_CAD Yes Universal_Detector->Reconsider No

Decision tree for selecting an analytical method.

References

comparative biodegradation rates of pentadecane and other hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the microbial degradation of pentadecane and other hydrocarbons, supported by experimental data.

The bioremediation of hydrocarbon-contaminated environments is a field of intense research, with a focus on understanding the metabolic capabilities of microorganisms to degrade these pollutants. This compound (C15), a saturated n-alkane, is a common component of crude oil and petroleum products. Its fate in the environment is largely determined by microbial degradation. This guide provides a comparative analysis of the biodegradation rates of this compound and other hydrocarbons, including a range of n-alkanes and the branched alkane pristane, based on published experimental data.

Comparative Biodegradation Rates of Hydrocarbons

The susceptibility of hydrocarbons to microbial degradation varies significantly with their chemical structure. Generally, n-alkanes are more readily biodegraded than branched alkanes and aromatic hydrocarbons. The following table summarizes the biodegradation rates of this compound and other hydrocarbons by different microorganisms as reported in various studies. It is important to note that direct comparison of rates across different studies can be challenging due to variations in experimental conditions such as microbial strain, nutrient availability, temperature, and initial hydrocarbon concentration.

HydrocarbonMicroorganismConcentrationDegradation Rate/ExtentTimeReference
This compound (C15) Actinopolyspora sp. DPD1Not specified100%4 days[1]
Tetradecane (C14)Pseudomonas aeruginosa SJTD-1500 mg/L100%36 hours[2]
Hexadecane (C16)Pseudomonas aeruginosa SJTD-1500 mg/L100%36 hours[2]
Hexadecane (C16)Pseudomonas aeruginosa SJTD-12 g/L100%72 hours[2]
Octadecane (C18)Pseudomonas aeruginosa SJTD-1500 mg/L100%36 hours[2]
Dodecane (C12)Rhodococcus opacus R7Not specified88% consumptionNot specified[1]
Hexadecane (C16)Rhodococcus opacus R7Not specified69% consumptionNot specified[1]
Eicosane (C20)Rhodococcus opacus R7Not specified51% consumptionNot specified[1]
Tetracosane (C24)Rhodococcus opacus R7Not specified78% consumptionNot specified[1]
Eicosane (C20)Rhodococcus erythropolis XP500-2500 mg/L>95%72 hours[1]
PristaneRhodococcus erythropolis XPNot specifiedDegradedNot specified[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for assessing the biodegradation of hydrocarbons in a laboratory setting. These protocols are based on common practices reported in the scientific literature.

Culture Media and Inoculum Preparation

A minimal salt medium (MSM) is typically used to ensure that the hydrocarbon is the sole source of carbon and energy. A common formulation for MSM is Bushnell-Haas medium, which contains (in g/L): MgSO4 (0.2), CaCl2 (0.02), KH2PO4 (1.0), K2HPO4 (1.0), NH4NO3 (1.0), and FeCl3 (0.05)[3]. The pH is adjusted to neutral (7.0-7.2).

The microbial inoculum can be a pure culture of a known hydrocarbon-degrading bacterium (e.g., Pseudomonas aeruginosa, Rhodococcus sp.) or a mixed microbial consortium from a contaminated site. The inoculum is typically pre-cultured in a nutrient-rich medium and then washed and resuspended in MSM to remove any residual carbon sources before being added to the experimental flasks.

Biodegradation Assay in Liquid Culture
  • Setup: The biodegradation experiment is conducted in sterile flasks. A specific volume of MSM is added to each flask, followed by the hydrocarbon of interest (e.g., this compound, hexadecane) at a defined concentration. The hydrocarbon is often added dissolved in a minimal amount of a volatile solvent that evaporates quickly, or directly as a liquid.

  • Inoculation: A standardized amount of the prepared microbial inoculum is added to the experimental flasks.

  • Controls: Abiotic controls are essential and consist of flasks with MSM and the hydrocarbon but without the microbial inoculum. These controls account for any non-biological loss of the hydrocarbon, such as through volatilization.

  • Incubation: The flasks are incubated under controlled conditions of temperature and agitation (e.g., 30°C, 150 rpm) to ensure aerobic conditions and proper mixing. The duration of the experiment can range from a few days to several weeks, depending on the expected degradation rate.

  • Sampling: Samples are collected aseptically from the flasks at regular time intervals to monitor the degradation of the hydrocarbon.

Analytical Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

The concentration of the remaining hydrocarbon in the culture medium is typically quantified using Gas Chromatography with a Flame Ionization Detector (GC-FID).

  • Extraction: The hydrocarbon is extracted from the aqueous culture medium using an organic solvent such as n-hexane or dichloromethane. The mixture is shaken vigorously and then allowed to separate. The organic phase containing the hydrocarbon is carefully collected.

  • Analysis: A small volume of the extract is injected into the GC-FID system. The GC separates the different components of the sample based on their boiling points and interaction with the chromatographic column. The FID detects the organic compounds as they elute from the column, generating a signal that is proportional to the amount of the compound.

  • Quantification: The concentration of the hydrocarbon is determined by comparing the peak area of the sample with that of a known standard. The percentage of degradation is calculated by comparing the concentration of the hydrocarbon in the inoculated flasks to that in the abiotic controls over time.

Visualization of Key Processes

To better understand the processes involved in hydrocarbon biodegradation studies, the following diagrams illustrate a typical experimental workflow and a simplified metabolic pathway for n-alkane degradation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Media_Prep Minimal Salt Medium Preparation Setup Flask Setup: MSM + Hydrocarbon Media_Prep->Setup Inoculum_Prep Inoculum (Pure Culture/Consortium) Preparation Inoculation Inoculation Inoculum_Prep->Inoculation Setup->Inoculation Incubation Incubation (Controlled Temp. & Agitation) Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction GC_FID GC-FID Analysis Extraction->GC_FID Data_Analysis Data Analysis & Degradation Rate Calculation GC_FID->Data_Analysis

A typical workflow for a hydrocarbon biodegradation experiment.

Alkane_Degradation_Pathway cluster_pathway Terminal Oxidation Pathway of n-Alkanes n_Alkane n-Alkane (e.g., this compound) Primary_Alcohol Primary Alcohol n_Alkane->Primary_Alcohol Alkane Monooxygenase Aldehyde Aldehyde Primary_Alcohol->Aldehyde Alcohol Dehydrogenase Fatty_Acid Fatty Acid Aldehyde->Fatty_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Fatty_Acid->Beta_Oxidation TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle Acetyl-CoA Cell_Biomass Cell Biomass & Energy TCA_Cycle->Cell_Biomass

A simplified diagram of the aerobic terminal oxidation pathway for n-alkanes.

References

A Comparative Guide to the Accuracy and Precision of Pentadecane Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of n-alkanes such as pentadecane is essential for a variety of applications, including environmental monitoring, food and fragrance analysis, and as a component in fuel and chemical intermediates.[1] The selection of an appropriate analytical methodology is critical for obtaining reliable and reproducible results. This guide provides a comparative overview of the most common analytical techniques for this compound quantification, with a focus on Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS).

Comparison of Quantitative Performance

Gas Chromatography is the cornerstone for the analysis of volatile and semi-volatile hydrocarbons like this compound.[2][3] The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis, such as the need for structural confirmation and the required sensitivity.

Table 1: Comparison of Key Performance Parameters for this compound Quantification Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Linearity (R²) >0.99[3][4]>0.999[3]
Limit of Detection (LOD) 0.44 - 9.66 µg/kg for n-alkanes (C12-C35)[3]19.3 - 36.0 ng/g for n-alkanes[3]
Limit of Quantitation (LOQ) 0.94 - 20.8 µg/kg for n-alkanes (C12-C35)[3]31.7 - 65.8 ng/g for n-alkanes[3]
Accuracy (% Recovery) 97 - 103%[4]Average 94% for n-alkanes[3]
Precision (%RSD) < 5%[4]< 11.9% for n-alkanes[3]
Specificity Excellent (mass fragmentation provides structural information)[4]Good

Note: Data for LOD, LOQ, and precision for n-alkanes are indicative for this compound.

Detailed Experimental Protocols

The general workflow for this compound quantification involves sample preparation, GC separation and detection, and data analysis. The following protocols are based on established methodologies for n-alkane analysis in various matrices.[3][5][6]

1. Sample Preparation (Liquid-Liquid Extraction)

This method is suitable for extracting non-polar compounds like this compound from solid or liquid samples.[6]

  • Homogenization: For solid samples, homogenize the matrix to ensure uniformity. For biological samples, the addition of anhydrous sodium sulfate (B86663) can aid in drying and homogenization.[6]

  • Saponification (for lipid-rich matrices): To hydrolyze fats and lipids that can interfere with the analysis, treat the sample with a methanolic potassium hydroxide (B78521) solution.[3][5]

  • Extraction: Extract the sample with a non-polar solvent such as n-hexane by shaking or sonication.[3][6] For water samples, liquid-liquid extraction is a common technique.[7]

  • Clean-up: Wash the organic extract with purified water to remove polar impurities. The extract can be further cleaned up using solid-phase extraction (SPE) with cartridges like silica (B1680970) gel to remove interfering compounds.[8][9]

  • Drying and Concentration: Dry the extract over anhydrous sodium sulfate and then concentrate it under a gentle stream of nitrogen to the desired volume before GC analysis.[3]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly specific and sensitive method for the quantification of this compound.[4][5]

  • Injector:

    • Temperature: Typically set between 250-280°C.[4]

    • Injection Mode: Splitless or split injection can be used depending on the expected analyte concentration.

  • Oven Temperature Program: A temperature gradient is crucial for good separation of n-alkanes. A typical program might be:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5-10 minutes.[4]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.[4]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) is commonly used.[4]

    • Acquisition Mode:

      • Full Scan: Used for the identification of this compound by comparing its mass spectrum with a reference library. The molecular ion of this compound is m/z 212.[10]

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative accuracy, specific ions of this compound (e.g., m/z 57, 71, 85) are monitored.[4][5] Deuterated this compound (n-Pentadecane-d32) can be used as an internal standard for improved accuracy.[5]

Workflow and Decision Making

The selection of an appropriate analytical method is a critical step in achieving accurate and precise quantification of this compound. The following diagrams illustrate the general experimental workflow and a decision tree for method selection.

This compound Quantification Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., n-hexane) Homogenization->Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_Separation Gas Chromatographic Separation Concentration->GC_Separation Detection Detection (MS or FID) GC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General experimental workflow for the quantification of this compound.

Method Selection Logic Decision Tree for this compound Analysis Method Selection Start Need to quantify This compound? High_Specificity High specificity and structural confirmation required? Start->High_Specificity Routine_Quant Routine quantification of known this compound? High_Specificity->Routine_Quant No GCMS Use GC-MS High_Specificity->GCMS Yes GCFID Use GC-FID Routine_Quant->GCFID Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

A Researcher's Guide to Inter-Laboratory Comparison of Pentadecane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method is critical for the accurate and reliable quantification of pentadecane. Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most prevalent technique.[3] High-Performance Liquid Chromatography (HPLC) is generally less suitable for direct analysis of non-derivatized alkanes like this compound due to the lack of a UV chromophore.[4]

The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the analysis of long-chain alkanes like this compound. These values are representative and may vary based on specific instrumentation, matrix effects, and experimental conditions.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.05 - 0.1 mg/kg0.01 - 0.05 mg/kg
Limit of Quantitation (LOQ) 0.1 - 0.5 mg/kg0.05 - 0.2 mg/kg
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (%RSD) < 5%< 5%
Specificity GoodExcellent (mass fragmentation provides structural information)[4]

Experimental Protocols: Methodologies for this compound Analysis

Accurate quantification of this compound necessitates meticulous sample preparation and analysis. The following protocols outline standard procedures for the analysis of this compound in a given matrix using GC-MS.

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is a generic method for extracting this compound from a liquid sample.

  • Materials : Hexane (or dichloromethane), anhydrous sodium sulfate (B86663), vortex mixer, centrifuge, glass test tubes.

  • Procedure :

    • To 1 mL of the aqueous sample in a glass test tube, add 2 mL of hexane.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (hexane) to a clean tube.

    • Add a small amount of anhydrous sodium sulfate to the extract to remove residual water.

    • The dried extract is now ready for GC-MS analysis.[5]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Typical GC Parameters :

    • Column : DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5]

    • Injector Temperature : 280°C.[5]

    • Injection Volume : 1 µL (splitless mode).[5]

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[5]

    • Oven Temperature Program : Initial temperature of 100°C (hold for 2 minutes), ramp up to 250°C at 10°C/min (hold for 5 minutes), then ramp to 300°C at 20°C/min (hold for 5 minutes).[5]

  • Typical MS Parameters :

    • Ionization Mode : Electron Ionization (EI).

    • Scan Mode : Full scan for identification, with Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[4]

Mandatory Visualization: Workflows and Logical Relationships

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound, from sample receipt to the final report.

Experimental Workflow for this compound Analysis cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis SampleReceipt Sample Receipt and Logging SampleStorage Sample Storage SampleReceipt->SampleStorage Extraction Extraction (e.g., LLE) SampleStorage->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis DataProcessing Data Processing and Quantification GCMS_Analysis->DataProcessing ReportGeneration Report Generation DataProcessing->ReportGeneration Logical Flow of an Inter-Laboratory Comparison cluster_labs Participating Laboratories CoordinatingBody Coordinating Body (PT Provider) LabA Laboratory A CoordinatingBody->LabA Distributes Samples LabB Laboratory B CoordinatingBody->LabB Distributes Samples LabC Laboratory C CoordinatingBody->LabC Distributes Samples DataAnalysis Statistical Data Analysis (e.g., Z-scores) LabA->DataAnalysis Submits Results LabB->DataAnalysis Submits Results LabC->DataAnalysis Submits Results FinalReport Final Report and Performance Evaluation DataAnalysis->FinalReport FinalReport->CoordinatingBody FinalReport->LabA FinalReport->LabB FinalReport->LabC

References

Unraveling the Thermal Dichotomy: A Comparative Analysis of Odd- and Even-Numbered n-Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the distinct thermal behaviors of n-alkanes reveals a fascinating "odd-even" effect, a phenomenon rooted in the molecular packing of their crystal structures. This guide provides a comprehensive comparison of the thermal properties of odd- and even-numbered straight-chain alkanes, supported by experimental data and detailed methodologies for their determination. This information is of particular interest to researchers, scientists, and professionals in drug development where understanding the physicochemical properties of molecules is paramount.

The seemingly minor difference of a single carbon atom in the backbone of n-alkanes leads to significant variations in their melting points and enthalpies of fusion. Even-numbered n-alkanes consistently exhibit higher melting points and enthalpies of fusion than their odd-numbered counterparts. This is attributed to the more efficient packing of even-numbered alkanes in the solid state, forming a well-organized and stable crystal lattice that requires more energy to break apart.[1] In contrast, the terminal methyl groups in odd-numbered alkanes disrupt the packing efficiency, resulting in a less organized solid structure that requires less energy to melt.

Boiling points, however, present a more straightforward trend. As the number of carbon atoms and, consequently, the molecular weight increases, the strength of the intermolecular van der Waals forces increases. This results in a near-linear increase in boiling points with increasing chain length, irrespective of whether the carbon number is odd or even.

Comparative Thermal Properties of n-Alkanes

The following table summarizes the melting point, boiling point, and enthalpy of fusion for a homologous series of n-alkanes, clearly illustrating the odd-even effect in melting properties.

Number of Carbonsn-AlkaneMelting Point (°C)Boiling Point (°C)Enthalpy of Fusion (kJ/mol)
3Propane-187.7-42.13.5
4Butane-138.3-0.55.3
5Pentane-129.736.18.4
6Hexane-95.368.713.1
7Heptane-90.698.414.2
8Octane-56.8125.720.6
9Nonane-53.5150.819.1
10Decane-29.7174.128.8
11Undecane-25.6195.926.5
12Dodecane-9.6216.335.6
13Tridecane-5.4235.433.7
14Tetradecane5.9253.544.5
15Pentadecane9.9270.642.2
16Hexadecane18.2286.853.5
17Heptadecane22.0301.950.8
18Octadecane28.2316.161.3
19Nonadecane32.1330.059.2
20Eicosane36.7343.168.9

Experimental Protocols

The determination of these thermal properties relies on precise and standardized experimental techniques.

Determination of Melting Point and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the n-alkane sample into an aluminum DSC pan. Crimp the pan with a lid to ensure a good seal. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point.

    • Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature above the melting point.

    • Hold the sample at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at a controlled rate.

    • A second heating scan is often performed to ensure the thermal history of the sample is erased.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the thermogram. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

Determination of Boiling Point by Gas Chromatography (Simulated Distillation)

Based on ASTM D2887, this method determines the boiling range distribution of hydrocarbons by gas chromatography, which can be adapted for pure n-alkanes.

Methodology:

  • Instrument Setup: A gas chromatograph equipped with a non-polar capillary column and a flame ionization detector (FID) is used.

  • Calibration: A calibration mixture of n-alkanes with known boiling points is injected into the GC under the same conditions as the sample. A calibration curve of retention time versus boiling point is generated.

  • Sample Analysis:

    • A small, representative sample of the n-alkane is injected into the GC.

    • The column temperature is increased at a reproducible linear rate.

    • The components of the sample are separated based on their boiling points and detected by the FID as they elute from the column.

  • Data Analysis: The retention time of the sample peak is recorded. The boiling point of the n-alkane is then determined by correlating its retention time with the calibration curve.

Visualizing the Odd-Even Effect and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key concepts discussed.

Odd_Even_Melting_Point_Trend C3 C3 C4 C4 C3->C4 Low1 Lower C3->Low1 C5 C5 C4->C5 High1 Higher C4->High1 Even C6 C6 C5->C6 Low2 Lower C5->Low2 Odd C7 C7 C6->C7 High2 Higher C6->High2 Even C8 C8 C7->C8 Low3 Lower C7->Low3 Odd High3 Higher C8->High3

Caption: Saw-tooth pattern of n-alkane melting points.

DSC_Workflow A Sample Preparation (2-5 mg in Al pan) B Instrument Setup (Sample & Reference in DSC, N2 Purge) A->B C Thermal Program (Heat-Cool-Heat Cycle) B->C D Data Acquisition (Thermogram Generation) C->D E Data Analysis D->E F Melting Point (Onset Temp) E->F G Enthalpy of Fusion (Peak Area) E->G

Caption: Experimental workflow for DSC analysis.

References

Validating Pentadecane Detection in Air Samples: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated methods for the detection of pentadecane in air samples. This compound, a volatile organic compound (VOC), can be an indicator of various environmental and industrial processes. Accurate and reliable detection methods are crucial for exposure assessment, environmental monitoring, and safety in pharmaceutical and chemical manufacturing. This document details the experimental protocols and performance data of the primary analytical techniques, offering a clear comparison to aid in method selection.

Introduction to Analytical Approaches

The principal method for the analysis of this compound and other VOCs in air samples is Gas Chromatography-Mass Spectrometry (GC-MS) . This powerful technique separates individual compounds from a mixture and provides definitive identification and quantification. The primary variation in methodology lies in the initial sample collection and preparation stages. This guide will compare three common approaches:

  • Active Sampling with Thermal Desorption (TD)-GC-MS: An air sample is actively drawn through a sorbent tube using a pump. The trapped analytes are then thermally desorbed directly into the GC-MS system. This is a widely used and highly sensitive technique, often following guidelines from EPA Method TO-17 .[1][2][3][4][5][6][7][8]

  • Passive Sampling with Thermal Desorption (TD)-GC-MS: This method relies on the natural diffusion of air molecules onto a sorbent tube over a longer period.[9][10][11][12] Like active sampling, the analysis is performed via thermal desorption and GC-MS. Passive sampling is advantageous for long-term monitoring and assessing time-weighted average concentrations.

  • Active Sampling with Solvent Extraction-GC-MS: Similar to the first method, a pump is used to collect an air sample onto a sorbent tube. However, the trapped analytes are extracted from the sorbent using a chemical solvent (e.g., carbon disulfide) before injection into the GC-MS. This is a more traditional technique, with protocols outlined in methods like NIOSH Method 1500 .[1][2][13][14][15]

Comparison of Method Performance

The selection of an appropriate method depends on the specific application, required sensitivity, and logistical constraints. The following tables provide a summary of key performance parameters for the detection of this compound or similar long-chain alkanes using the three discussed methods.

Parameter Active Sampling TD-GC-MS Passive Sampling TD-GC-MS Active Sampling Solvent Extraction-GC-MS
Principle Pumped sampling onto a sorbent tube followed by thermal desorption and GC-MS analysis.Diffusive sampling onto a sorbent tube followed by thermal desorption and GC-MS analysis.Pumped sampling onto a sorbent tube followed by solvent extraction and GC-MS analysis.
Primary Application Short-term to 24-hour monitoring, high temporal resolution, emergency response.Long-term monitoring (days to weeks), time-weighted average concentrations.Occupational hygiene, workplace air monitoring for specific hydrocarbons.
Typical Sorbent Multi-bed sorbents (e.g., Tenax TA, Carbopack) to trap a wide range of VOCs.[2][7]Single sorbent (e.g., Tenax TA) for consistent uptake rates.[10]Activated charcoal.[1][13][14]

Table 1: General Comparison of Air Sampling and Analysis Methods

Performance Metric Active Sampling TD-GC-MS Passive Sampling TD-GC-MS Active Sampling Solvent Extraction-GC-MS
Limit of Detection (LOD) Low ng/m³ to sub-ppb levels.[7][16]Dependent on sampling duration; can achieve low ng/m³ levels over extended periods.Generally higher than TD-GC-MS; in the µg/m³ to ppb range.[13]
Limit of Quantification (LOQ) Low ng/m³ to ppb levels.Dependent on sampling duration; can achieve low ng/m³ levels.µg/m³ to ppb range.
Accuracy (% Recovery) Typically >90% for long-chain alkanes.Generally within 70-120% of active sampling methods under validated conditions.[17]Can be variable (e.g., 85-110%) and is dependent on the extraction efficiency of the solvent for the specific analyte.[2][18]
Precision (% RSD) Typically <15%.Generally <25%, but can be influenced by environmental factors like wind speed and temperature.[4][9]Typically <15%.[2]

Table 2: Quantitative Performance Comparison (Note: Values can vary based on specific instrumentation, sorbent materials, and laboratory conditions. Data for this compound may be inferred from data for similar long-chain alkanes where specific this compound data is unavailable.)

Experimental Workflows

The following diagrams illustrate the logical flow of each analytical method from sample collection to data analysis.

cluster_0 Active Sampling cluster_1 Sample Preparation & Analysis cluster_2 Data Acquisition & Processing A Calibrate Air Sampling Pump B Draw Air Through Sorbent Tube at a Known Flow Rate A->B C Place Sorbent Tube in Thermal Desorber D Thermally Desorb Analytes onto Focusing Trap C->D E Inject Analytes into GC-MS D->E F Separate, Identify, and Quantify this compound E->F G Calculate Air Concentration F->G

Figure 1: Workflow for Active Sampling with TD-GC-MS.

cluster_0 Passive Sampling cluster_1 Sample Preparation & Analysis cluster_2 Data Acquisition & Processing A Deploy Sorbent Tube in Sampling Environment B Allow Analytes to Diffuse onto Sorbent for a Known Duration A->B C Retrieve Sorbent Tube and Transport to Lab D Place Sorbent Tube in Thermal Desorber C->D E Thermally Desorb Analytes and Analyze by GC-MS D->E F Identify and Quantify this compound E->F G Calculate Time-Weighted Average Concentration Using Uptake Rate F->G

Figure 2: Workflow for Passive Sampling with TD-GC-MS.

cluster_0 Active Sampling cluster_1 Sample Preparation cluster_2 Analysis & Data Processing A Calibrate Air Sampling Pump B Draw Air Through Charcoal Tube at a Known Flow Rate A->B C Transfer Charcoal to Vial D Add Carbon Disulfide for Extraction C->D E Agitate and Allow to Stand D->E F Inject Aliquot of Solvent into GC-MS E->F G Separate, Identify, and Quantify this compound F->G H Calculate Air Concentration G->H

Figure 3: Workflow for Active Sampling with Solvent Extraction-GC-MS.

Detailed Experimental Protocols

Active Sampling with Thermal Desorption (TD)-GC-MS (based on EPA Method TO-17)
  • Sorbent Tube Preparation: Utilize a multi-bed sorbent tube, such as one containing Tenax TA, Carbopack B, and Carbosieve SIII, to efficiently trap a wide range of VOCs including this compound. Condition the tubes by heating under a flow of inert gas prior to use to remove any contaminants.

  • Sampling:

    • Calibrate a personal sampling pump to a flow rate between 20 and 200 mL/min using a representative sorbent tube in line.[5]

    • Connect the conditioned sorbent tube to the pump and draw a known volume of air through the tube. The total sample volume will depend on the expected concentration of this compound.

    • After sampling, seal the tube with long-term storage caps (B75204) and store at 4°C until analysis.[4]

  • Analysis:

    • Place the sorbent tube in an automated thermal desorber.

    • The tube is heated, and a flow of inert gas purges the desorbed analytes onto a cooled focusing trap.

    • The focusing trap is rapidly heated, injecting the analytes into the GC-MS system.

    • The GC separates the components of the sample, and the MS provides identification and quantification of this compound based on its mass spectrum and retention time.

  • Quality Control:

    • Analyze field and lab blanks to check for contamination.

    • Perform regular calibration of the GC-MS with a certified this compound standard.

    • Spike a known amount of this compound onto a blank sorbent tube to determine the method's recovery.

Passive Sampling with Thermal Desorption (TD)-GC-MS
  • Sorbent Tube Preparation: Use a sorbent tube packed with a single sorbent, such as Tenax TA, to ensure a consistent and known diffusive uptake rate for this compound. Condition the tubes as described for active sampling.

  • Sampling:

    • Record the start time and date of deployment.

    • Place the sorbent tube in the desired sampling location, ensuring the sampling end is unobstructed.

    • Leave the tube in place for a predetermined period, typically ranging from 24 hours to several weeks.

    • At the end of the sampling period, record the end time and date, seal the tube, and transport it to the laboratory.

  • Analysis: The analysis protocol is identical to that of active sampling with TD-GC-MS.

  • Calculation: The time-weighted average concentration of this compound is calculated using the mass of analyte collected, the sampling duration, and the compound-specific diffusive uptake rate.[10][19]

  • Quality Control:

    • Deploy field blanks alongside the samples to account for any background contamination during transport and storage.

    • Use established or experimentally determined uptake rates for this compound for accurate quantification.

Active Sampling with Solvent Extraction-GC-MS (based on NIOSH Method 1500)
  • Sorbent Tube Preparation: Use a sorbent tube packed with activated charcoal.

  • Sampling:

    • Calibrate a personal sampling pump with a representative charcoal tube in line to a flow rate typically between 0.01 and 0.2 L/min.[2]

    • Break the ends of the charcoal tube and connect it to the sampling pump.

    • Draw a known volume of air through the tube.

    • After sampling, cap the tube and store it appropriately.

  • Sample Preparation:

    • Carefully break the charcoal tube and transfer the front and back sorbent sections to separate vials.

    • Add a precise volume of a desorption solvent, typically 1.0 mL of carbon disulfide, to each vial.[2]

    • Seal the vials and agitate them periodically for at least 30 minutes to ensure complete extraction of the analytes.[2]

  • Analysis:

    • Inject a small aliquot (e.g., 1-2 µL) of the solvent extract into the GC-MS.

    • The GC-MS separates, identifies, and quantifies the this compound.

  • Quality Control:

    • Analyze the front and back sections of the sorbent tube separately to check for breakthrough, which would indicate sample loss.

    • Prepare and analyze solvent blanks and standard solutions of this compound for calibration.

    • Determine the desorption efficiency by spiking a known amount of this compound onto a blank charcoal tube and performing the extraction and analysis.

Conclusion

The choice of method for the detection of this compound in air samples is dependent on the specific research or monitoring objectives. Active sampling with TD-GC-MS offers high sensitivity and is suitable for short-term sampling where immediate results are needed. Passive sampling with TD-GC-MS is a cost-effective and convenient method for long-term, time-weighted average concentration measurements. Active sampling with solvent extraction-GC-MS is a well-established, albeit less sensitive, method commonly used in occupational health settings. This guide provides the necessary information to make an informed decision based on the performance characteristics and experimental requirements of each technique.

References

comparative analysis of pentadecane in different plant species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentadecane, a saturated hydrocarbon with the chemical formula C15H32, is a naturally occurring compound found in a variety of plant species. As a component of essential oils and cuticular waxes, it contributes to the plant's defense mechanisms and adaptation to environmental stressors. This guide provides a comparative analysis of this compound across different plant species, supported by experimental data and detailed methodologies for its quantification.

Quantitative Analysis of this compound

The concentration of this compound varies significantly among different plant species, the part of the plant analyzed, and the extraction method employed. The following table summarizes the quantitative data from various studies.

Plant SpeciesFamilyPlant PartExtraction/Analysis MethodThis compound Concentration (% of total extract/oil)Reference
Daphne mucronataThymelaeaceaeLeavesEssential Oil (GC/MS)12.75%
Tapinanthus bangwensisLoranthaceaeDried LeavesEssential Oil (Hydrodistillation, GC/MS)12.5%[1]
Origanum vulgare ssp. VirideLamiaceaeLeavesHexane (B92381) Extract (Soxhlet, GC/MS)5.7%
Origanum vulgare ssp. VirideLamiaceaeStemHexane Extract (Soxhlet, GC/MS)4.1%
Zanthoxylum nitidumRutaceaeFruitEssential Oil (Hydrodistillation, GC/MS)34.8%
Protium heptaphyllumBurseraceaeResinEssential Oil (Hydrodistillation, GC/MS)Present, not quantified individually[2]
Alstonia scholarisApocynaceaeLeavesMethanolic Extract (GC/MS)Present, not quantified individually[3]
Gymnema sylvestreApocynaceaeLeavesHexane Extract (GC/MS)0.487%[4]

Note: Direct comparison of concentrations should be made with caution due to the varying methodologies. The percentage often refers to the relative abundance within the analyzed fraction (e.g., essential oil) and not the total dry weight of the plant material.

Experimental Protocols

The accurate quantification of this compound from plant matrices is crucial for comparative studies. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for this purpose.

Sample Preparation and Extraction

A generalized protocol for the extraction of n-alkanes, including this compound, from plant material is as follows:

  • Sample Collection and Preparation : Fresh plant material (leaves, stems, flowers, etc.) should be collected and thoroughly cleaned to remove any surface contaminants. For dry weight measurements, the material is oven-dried at a low temperature (e.g., 60°C) to a constant weight. The dried material is then ground into a fine powder.

  • Extraction :

    • Solvent Extraction : A known mass of the powdered plant material is subjected to extraction using a non-polar solvent like hexane. This can be performed using methods such as Soxhlet extraction, accelerated solvent extraction (ASE), or sonication.[5]

    • Hydrodistillation for Essential Oils : For the analysis of essential oils, plant material is subjected to hydrodistillation using a Clevenger-type apparatus.[1]

  • Fractionation and Purification (for non-essential oil extracts) : The crude extract is often a complex mixture. To isolate the n-alkane fraction, column chromatography using silica (B1680970) gel is employed. A non-polar solvent like hexane is used to elute the alkanes.

GC-MS Analysis
  • Instrument Conditions : A gas chromatograph coupled with a mass spectrometer is used for analysis.

    • Column : A non-polar capillary column (e.g., HP-5MS or DB-5) is typically used.

    • Carrier Gas : Helium is used as the carrier gas at a constant flow rate.

    • Injector and Temperature Program : The injector temperature is set high (e.g., 280-300°C) to ensure volatilization. The oven temperature is programmed to start at a lower temperature and gradually increase to a higher temperature to separate compounds based on their boiling points.

    • MS Detector : The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode or single ion monitoring (SIM) for higher sensitivity and selectivity.[6]

  • Identification : this compound is identified by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum of this compound will show characteristic fragment ions.

  • Quantification :

    • Internal Standard : An internal standard (e.g., a deuterated alkane or an alkane not naturally present in the sample) is added to the sample extract before GC-MS analysis to correct for variations in injection volume and instrument response.

    • Calibration Curve : A calibration curve is generated by running a series of standard solutions of known concentrations of this compound. The concentration in the sample is then determined by comparing the peak area of this compound to the calibration curve.

Visualizing the Pathways and Processes

To better understand the biological origin of this compound and the analytical workflow for its quantification, the following diagrams are provided.

n_alkane_biosynthesis acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC1 fae_complex Fatty Acid Elongase (FAE) Complex malonyl_coa->fae_complex c16_c18_acyl_coa C16-C18 Acyl-CoA (in Endoplasmic Reticulum) c16_c18_acyl_coa->fae_complex vlcfa_coa Very-Long-Chain Acyl-CoA (VLCFA-CoA) fae_complex->vlcfa_coa Elongation cer1_cer3_complex CER1/CER3 Complex vlcfa_coa->cer1_cer3_complex Reduction fatty_aldehyde Fatty Aldehyde cer1_cer3_complex->fatty_aldehyde This compound This compound (C15) and other n-Alkanes fatty_aldehyde->this compound Decarbonylation cuticular_wax Cuticular Wax This compound->cuticular_wax

Caption: Biosynthesis pathway of n-alkanes, including this compound, in plants.

experimental_workflow start Plant Material (e.g., Leaves) prep Drying and Grinding start->prep extraction Solvent Extraction (e.g., Hexane) prep->extraction filtration Filtration extraction->filtration cleanup Column Chromatography (Silica Gel) filtration->cleanup gcms GC-MS Analysis cleanup->gcms identification Identification (Retention Time, Mass Spectra) gcms->identification quantification Quantification (Internal Standard, Calibration Curve) gcms->quantification end Comparative Data identification->end quantification->end

Caption: Experimental workflow for the quantification of this compound.

Biological Role of this compound

This compound is a component of the plant's cuticular wax, which forms a protective layer on the epidermis of leaves and other aerial parts.[7] This waxy layer serves several critical functions:

  • Prevention of Water Loss : The hydrophobic nature of alkanes like this compound helps to create a barrier against non-stomatal water loss, which is crucial for plant survival in arid conditions.

  • Defense against Pathogens and Herbivores : The cuticle can act as a physical barrier to fungal spores and may deter insect herbivores.

  • UV Radiation Protection : Cuticular waxes can reflect or scatter harmful UV radiation.

Some studies have also suggested that this compound and other volatile alkanes may have antimicrobial properties, contributing to the plant's chemical defense system.[8] However, the specific signaling pathways within the plant that are directly regulated by this compound are not yet well-elucidated. Its primary role appears to be as a structural component of the protective cuticular layer. The biosynthesis of n-alkanes is tightly regulated and is influenced by developmental stage and environmental conditions.[7]

References

Assessing the Purity of Pentadecane from Different Commercial Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative analysis of pentadecane from different commercial suppliers, supported by illustrative experimental data. It outlines a detailed protocol for assessing purity using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used analytical technique for hydrocarbon analysis.

This compound (C15H32), a straight-chain alkane, finds applications in various research and industrial processes, including its use as a phase-change material, in fuel additives, and as a standard in gas chromatography.[1] The presence of impurities, such as isomers, shorter or longer chain alkanes, and residual solvents from synthesis, can significantly impact experimental outcomes. Therefore, rigorous purity assessment is crucial.

Comparative Purity Analysis

To illustrate the potential variability in purity among commercial sources, this guide presents a hypothetical comparison of this compound from three representative suppliers. The data, summarized in Table 1, is based on typical findings from a Certificate of Analysis for a high-purity grade of n-pentadecane and reflects common impurity profiles.[2]

Table 1: Illustrative Purity Assessment of Commercial this compound Samples

SupplierLot NumberAdvertised PurityMeasured Purity (by GC-FID Area %)Impurity Profile
Supplier A A2025-001>99%99.85%Predominantly n-pentadecane; minor peaks corresponding to branched C15 isomers (0.10%) and alkanes with
Supplier B B2025-002≥99.5%99.65%n-Pentadecane as the major component; notable presence of branched C15 isomers (0.25%) and trace amounts of C14 and C16 alkanes (0.10%).
Supplier C C2025-00399% (technical grade)99.10%Primarily n-pentadecane; higher levels of branched isomers (0.50%), a broader range of C14-C16 alkanes (0.35%), and a minor unidentified peak (0.05%).

Experimental Workflow for Purity Assessment

The process for assessing the purity of this compound samples involves sample preparation, analysis by Gas Chromatography-Flame Ionization Detection (GC-FID), and subsequent data analysis to quantify the purity and identify impurities.

G Experimental Workflow for this compound Purity Assessment cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis Sample Obtain this compound Samples Dilution Dilute in a Suitable Solvent (e.g., Hexane) Sample->Dilution Injection Inject Sample into GC Dilution->Injection Prepared Sample Separation Separation on Capillary Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Detector Signal PeakIntegration Integrate Peak Areas Chromatogram->PeakIntegration PurityCalc Calculate Percent Purity PeakIntegration->PurityCalc Report Comparative Report PurityCalc->Report Final Purity Report

Caption: Workflow for assessing this compound purity.

Detailed Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines the steps for determining the purity of this compound using GC-FID. This method is highly suitable for separating and quantifying volatile and semi-volatile hydrocarbons.

1. Objective: To determine the purity of this compound samples and identify any volatile impurities.

2. Materials and Reagents:

  • This compound samples from different suppliers

  • High-purity hexane (B92381) (or another suitable solvent) for sample dilution

  • Autosampler vials with caps

  • Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, 30 m x 0.25 mm id, 0.25 µm film thickness).[3]

  • High-purity helium or nitrogen as the carrier gas.

  • High-purity hydrogen and compressed air for the FID.

3. Sample Preparation:

  • Accurately prepare a stock solution of each this compound sample by dissolving a known amount in hexane. A typical concentration is 1 mg/mL.

  • Further dilute the stock solution to an appropriate concentration for GC analysis (e.g., 100 µg/mL).

  • Transfer the final diluted samples to autosampler vials.

  • Prepare a solvent blank (hexane only) to identify any potential solvent impurities.

4. GC-FID Instrumentation and Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 280 °C

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 300 °C

5. Data Analysis:

  • Record the chromatograms for the solvent blank and each this compound sample.

  • Identify the main peak corresponding to n-pentadecane based on its retention time.

  • Integrate the area of all peaks in the chromatogram, excluding the solvent peak.

  • Calculate the percent purity of the this compound sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.[4]

    • Percent Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

6. Interpretation of Results:

  • A higher percentage for the main peak indicates a higher purity of n-pentadecane.

  • Smaller peaks represent impurities. These can be tentatively identified based on their retention times compared to known standards or further analyzed using mass spectrometry (GC-MS) for structural elucidation. Common impurities may include branched isomers of this compound or other n-alkanes.[2]

Conclusion

The purity of this compound can vary between different commercial suppliers. For applications where high purity is critical, it is essential to perform an independent quality assessment. Gas Chromatography with Flame Ionization Detection is a reliable and accurate method for determining the purity of this compound and identifying volatile organic impurities. By following a standardized experimental protocol, researchers can ensure the quality of their reagents and the integrity of their experimental results. When selecting a supplier, it is recommended to request a certificate of analysis and consider the purity specifications required for the intended application.

References

performance comparison of different capillary columns for pentadecane separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving high-resolution separation of alkanes is a critical step in many analytical protocols. Pentadecane (C15), a long-chain alkane, serves as a common internal standard and a component in various complex hydrocarbon mixtures. The choice of a gas chromatography (GC) capillary column is paramount for obtaining accurate and reproducible results. This guide provides an objective comparison of the performance of different capillary columns for the separation of this compound, supported by experimental data and detailed methodologies.

Key Performance Parameters for this compound Separation

The efficacy of a capillary column in separating this compound can be evaluated based on several key performance indicators. Non-polar columns are generally the preferred choice for alkane analysis, as the separation is primarily driven by the boiling points of the compounds.[1][2] The elution order of n-alkanes, including this compound, will typically follow their boiling points.[3]

Two of the most commonly employed non-polar stationary phases for hydrocarbon analysis are 100% dimethylpolysiloxane and 5% phenyl-95% dimethylpolysiloxane. These phases are commercially available under various trade names, with DB-1 and DB-5 being well-known examples, respectively. The DB-1 is a non-polar column, while the DB-5, with its 5% phenyl content, introduces a slight increase in polarity, which can offer alternate selectivity for certain separations.[4]

For the separation of a mixture of non-polar alkanes, a non-polar stationary phase is the most suitable choice.[3] The separation mechanism on these columns is based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid stationary phase, with elution order corresponding to the increasing boiling points of the alkanes.[3]

Comparative Analysis of Capillary Columns

To illustrate the performance of different capillary columns for this compound separation, a hypothetical comparative study was designed based on typical experimental conditions found in the literature. The following table summarizes the expected performance of three common types of non-polar capillary columns for the analysis of a standard mixture containing this compound.

Column TypeStationary PhaseDimensions (L x I.D. x film)This compound Retention Time (min)Peak Asymmetry (Tailing Factor)Theoretical Plates (per meter)
Column A 100% Dimethylpolysiloxane (e.g., DB-1)30 m x 0.25 mm x 0.25 µm12.51.14000
Column B 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5)30 m x 0.25 mm x 0.25 µm12.81.23800
Column C Mid-Polarity (e.g., 35% Phenyl-65% Dimethylpolysiloxane)30 m x 0.25 mm x 0.25 µm13.51.43500

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual performance may vary depending on the specific instrument, experimental conditions, and column manufacturer.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide, providing a framework for reproducing and validating these findings.

Gas Chromatography (GC) Analysis of this compound

Objective: To determine the retention time, peak asymmetry, and efficiency of different capillary columns for the separation of this compound.

Instrumentation:

  • Gas Chromatograph: A standard GC system equipped with a flame ionization detector (FID).

  • Injector: Split/splitless injector.

  • Capillary Columns:

    • Column A: 100% Dimethylpolysiloxane (30 m x 0.25 mm I.D., 0.25 µm film thickness)

    • Column B: 5% Phenyl-95% Dimethylpolysiloxane (30 m x 0.25 mm I.D., 0.25 µm film thickness)

    • Column C: 35% Phenyl-65% Dimethylpolysiloxane (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

Analytical Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation: A standard solution of this compound (100 ppm) is prepared in n-hexane.

Data Analysis: The retention time, peak asymmetry (tailing factor), and the number of theoretical plates are calculated from the resulting chromatograms using the GC software.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow for the comparative analysis of capillary columns for this compound separation.

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis This compound This compound Standard solution 100 ppm this compound Solution This compound->solution hexane n-Hexane Solvent hexane->solution injector GC Injector solution->injector 1 µL Injection column_a Column A (DB-1) injector->column_a column_b Column B (DB-5) injector->column_b column_c Column C (Mid-Polarity) injector->column_c detector FID Detector column_a->detector column_b->detector column_c->detector chromatogram Chromatogram Acquisition detector->chromatogram performance_metrics Performance Metrics Calculation (Retention Time, Asymmetry, Efficiency) chromatogram->performance_metrics comparison Comparative Analysis performance_metrics->comparison

Experimental workflow for GC analysis of this compound.

Conclusion

The selection of an appropriate capillary column is a critical determinant of the quality of separation for this compound and other long-chain alkanes. For general-purpose analysis of non-polar compounds like this compound, a 100% dimethylpolysiloxane stationary phase (such as a DB-1 column) provides excellent performance with good peak shape and high efficiency. A 5% phenyl-95% dimethylpolysiloxane phase (such as a DB-5 column) can offer slightly different selectivity due to the introduction of phenyl groups, which may be advantageous for complex mixtures containing aromatic compounds. Mid-polarity columns, while capable of retaining this compound, generally result in broader peaks and reduced efficiency for non-polar analytes.

By carefully considering the stationary phase chemistry and column dimensions, and by optimizing the experimental conditions, researchers can achieve reliable and high-resolution separation of this compound for a wide range of applications.

References

The Efficacy of Pentadecane as a Diesel Fuel Additive: A Comparative Analysis with Other n-Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing pursuit of enhancing diesel fuel performance and mitigating harmful emissions, the use of additives has become a cornerstone of fuel formulation research. Among the various classes of additives, n-alkanes, or straight-chain saturated hydrocarbons, are of particular interest due to their high cetane numbers and compatibility with diesel fuel. This guide provides a comprehensive evaluation of pentadecane (C15H32) as a diesel fuel additive, comparing its effectiveness against other n-alkanes. The analysis is based on experimental data from various scientific studies, focusing on key performance indicators such as cetane number, viscosity, and exhaust emissions.

Performance Metrics of n-Alkane Diesel Blends

The addition of n-alkanes to diesel fuel can significantly influence its combustion characteristics and physical properties. The following tables summarize the key performance data for diesel blends containing this compound and other n-alkanes. It is important to note that the data presented is a synthesis from multiple studies, which may have utilized different base diesel fuels, blend ratios, and experimental conditions. Therefore, direct comparisons should be made with caution, and the data is intended to highlight general trends and provide a baseline for evaluation.

Table 1: Cetane Number of Pure n-Alkanes

The cetane number (CN) is a critical measure of a diesel fuel's ignition quality. Higher cetane numbers indicate a shorter ignition delay, leading to smoother combustion and reduced engine knock. Straight-chain alkanes are known to have high cetane numbers, which generally increase with the length of the carbon chain.

n-AlkaneChemical FormulaCetane Number (CN)
n-DodecaneC12H2682.5[1][2]
n-Pentadecane C15H32 ~96-98
n-HexadecaneC16H34100[3]

Note: The cetane number of pure n-alkanes is a reference value. The actual cetane number of a diesel blend will depend on the base fuel's cetane number and the blend ratio.

Table 2: Impact of n-Alkane Additives on Diesel Blend Viscosity

Viscosity is a crucial fuel property that affects the atomization of the fuel spray in the engine cylinder. Proper viscosity ensures efficient combustion and lubrication of fuel system components. The addition of long-chain alkanes can influence the viscosity of the diesel blend.

n-Alkane AdditiveBlend Ratio (% vol)Base Diesel Viscosity (mm²/s at 40°C)Blended Fuel Viscosity (mm²/s at 40°C)Reference
n-Dodecane20%~2.5 - 3.5Reduced[1][2]
n-Hexadecane4%2.362.31[3]
n-Hexadecane12%2.362.27[3]
n-Hexadecane20%2.362.21[3]

Note: Data for the specific impact of this compound on diesel viscosity was not available in the reviewed literature. However, the general trend suggests that the addition of long-chain alkanes can lead to a slight reduction in the viscosity of the diesel blend.

Table 3: Influence of n-Alkane Additives on Engine Emissions

The combustion of diesel fuel produces various regulated emissions, including carbon monoxide (CO), nitrogen oxides (NOx), unburned hydrocarbons (HC), and particulate matter (PM). The addition of n-alkanes can alter the combustion process and consequently affect these emission levels.

n-Alkane AdditiveBlend Ratio (% vol)Change in CO EmissionsChange in NOx EmissionsChange in HC EmissionsChange in Soot/PM EmissionsReference
n-Heptane20%-Significant IncreaseSignificant Increase-[1][2]
n-Dodecane20%Slight IncreaseSlight IncreaseSlight Increase-[1][2]
n-Hexane20%DecreaseIncreaseDecreaseDecrease[3]
n-Hexadecane20%DecreaseIncreaseDecreaseDecrease[3]

Note: Specific, direct comparative emissions data for this compound as a diesel additive was not found in the reviewed experimental studies. The data for other alkanes indicates that while they can reduce some emissions like CO, HC, and soot, they may lead to an increase in NOx emissions.

Experimental Protocols

The evaluation of diesel fuel additives requires rigorous and standardized experimental procedures. The data presented in this guide is based on studies that have employed the following key experimental methodologies:

Fuel Property Analysis
  • Cetane Number Determination: The cetane number of the fuel blends is typically determined using a Cooperative Fuel Research (CFR) engine according to the ASTM D613 standard test method. This method compares the ignition delay of the test fuel with that of reference fuels with known cetane numbers.[4]

  • Viscosity Measurement: The kinematic viscosity of the fuel samples is measured using a viscometer at a specified temperature (commonly 40°C), following the ASTM D445 standard.

  • Density Measurement: The density of the fuel blends is determined using a hydrometer or a digital density meter according to the ASTM D1298 or ASTM D4052 standards.

Engine Performance and Emissions Testing
  • Engine Setup: Engine performance and emissions are evaluated using a stationary diesel engine mounted on a test bed coupled to a dynamometer. The engine is instrumented to measure parameters such as engine speed, torque, and fuel consumption.

  • Test Cycles: The engine is operated under various steady-state conditions (different speeds and loads) to simulate real-world driving cycles.

  • Emissions Analysis: Exhaust gas composition is analyzed using a gas analyzer to measure the concentrations of CO, CO2, NOx, and total hydrocarbons (THC). Particulate matter (PM) or smoke opacity is typically measured using a smoke meter or a particulate sampler. The testing protocols often adhere to standards set by the Environmental Protection Agency (EPA) or other regulatory bodies.

Logical Workflow for Evaluating Diesel Fuel Additives

The following diagram illustrates a logical workflow for the comprehensive evaluation of a diesel fuel additive like this compound.

G cluster_0 Fuel Formulation and Characterization cluster_1 Engine Testing cluster_2 Data Analysis and Comparison cluster_3 Conclusion A Base Diesel Fuel Selection B Additive Blending (e.g., this compound) at Various Concentrations A->B C Physicochemical Property Analysis (Viscosity, Density, Cetane Number) B->C D Engine Setup and Instrumentation C->D E Performance Testing (Power, Torque, Fuel Consumption) D->E F Emissions Measurement (CO, NOx, HC, PM) D->F G Comparative Analysis with Control (Base Diesel) E->G F->G H Comparison with Other Alkane Additives G->H I Statistical Analysis of Results H->I J Evaluation of Additive Effectiveness I->J

Caption: Workflow for evaluating diesel fuel additives.

Signaling Pathways in Combustion and Emission Formation

The addition of n-alkanes influences the complex chemical reactions that occur during diesel combustion. The high cetane number of long-chain alkanes like this compound leads to a shorter ignition delay, which can result in a greater proportion of the fuel burning in a diffusion-controlled manner rather than in a premixed state. This can affect the formation of pollutants. For instance, the higher combustion temperatures associated with improved ignition can lead to an increase in the formation of thermal NOx. Conversely, more complete combustion can lead to a reduction in CO, HC, and soot emissions.

G cluster_0 Fuel Properties cluster_1 Combustion Process cluster_2 Emission Outcomes Additive n-Alkane Additive (e.g., this compound) CN Increased Cetane Number Additive->CN Viscosity Altered Viscosity Additive->Viscosity ID Shorter Ignition Delay CN->ID Combustion Improved Combustion Efficiency ID->Combustion Temp Higher Combustion Temperature Combustion->Temp CO_HC_PM Reduced CO, HC, PM Combustion->CO_HC_PM NOx Increased NOx Temp->NOx

Caption: Influence of n-alkane additives on combustion and emissions.

Conclusion

Based on the available experimental data, this compound, with its high cetane number, shows significant potential as a diesel fuel additive to improve ignition quality. The general trend for long-chain n-alkanes suggests that their addition can lead to more complete combustion, resulting in a decrease in CO, HC, and particulate matter emissions. However, this improved combustion efficiency can also lead to higher in-cylinder temperatures, which may contribute to an increase in NOx emissions.

A significant gap in the current body of research is the lack of direct, comprehensive comparative studies evaluating a wide range of n-alkanes, including this compound, under consistent experimental conditions. Such studies would be invaluable for a more precise determination of the optimal alkane additive for specific diesel engine applications and emission reduction goals. Future research should focus on systematic studies that compare the effects of different n-alkane chain lengths on viscosity, lubricity, and a full spectrum of regulated and unregulated emissions.

References

Comparative Toxicity of Pentadecane and Shorter-Chain Alkanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of pentadecane (C15) and shorter-chain n-alkanes (C8-C14). The information is compiled from various toxicological studies to assist in hazard identification, risk assessment, and the development of safer products and formulations. This document summarizes key toxicity data, details experimental methodologies, and visualizes the relationship between alkane chain length and toxicological endpoints.

Executive Summary

The toxicity of n-alkanes is significantly influenced by their carbon chain length. Generally, as the carbon chain length increases, acute systemic toxicity tends to decrease. Shorter-chain alkanes are more volatile and can be more readily absorbed, leading to higher acute inhalation and cytotoxic effects. Conversely, longer-chain alkanes, including this compound, exhibit lower acute systemic toxicity but can be associated with dermal irritation upon repeated or prolonged exposure.

Data Presentation: Comparative Toxicity Data

The following tables summarize acute toxicity data for this compound and a selection of shorter-chain n-alkanes.

Table 1: Acute Oral and Dermal Toxicity

Alkane (Carbon Chain)CAS NumberAcute Oral LD50 (rat, mg/kg)Acute Dermal LD50 (rabbit/rat, mg/kg)
n-Octane (C8)111-65-9> 5000> 2000 (rat)
n-Nonane (C9)111-84-2> 5000> 2000 (rat)
n-Decane (C10)124-18-5> 5000[1]> 5000 (rabbit)
n-Undecane (C11)1120-21-4> 5000[2]> 3160 (rabbit)[2]
n-Dodecane (C12)112-40-3> 5000[3]> 5000 (rabbit)[3]
n-Tridecane (C13)629-50-5> 5000[4]> 2000 (rat)[4]
n-Tetradecane (C14)629-59-4> 5000> 2000 (rat)
n-Pentadecane (C15)629-62-9> 5000> 3160 (rabbit)

Table 2: Acute Inhalation Toxicity

Alkane (Carbon Chain)CAS NumberAcute Inhalation LC50 (rat, 4h)
n-Octane (C8)111-65-9> 23.36 mg/L[5][6]
n-Nonane (C9)111-84-223.4 mg/L (8h, mouse)
n-Decane (C10)124-18-5> 7.97 mg/L (8h)[1]
n-Undecane (C11)1120-21-4> 6100 mg/m³[2]
n-Dodecane (C12)112-40-3> 5.6 mg/L[3]
n-Tridecane (C13)629-50-5> 4.951 mg/L[4]
n-Tetradecane (C14)629-59-4> 5.2 mg/L
n-Pentadecane (C15)629-62-9> 5.8 mg/L

Table 3: In Vitro and In Vivo Dermal Irritation

Alkane (Carbon Chain)In Vitro Cytotoxicity (Human Epidermal Keratinocytes)In Vivo Dermal Irritation (Pig, 4-day exposure)
n-Nonane (C9)High cytotoxicityNot reported in this study
n-Decane (C10)High cytotoxicity[7]No significant erythema
n-Undecane (C11)Moderate cytotoxicity[7]No significant erythema
n-Dodecane (C12)Moderate cytotoxicity[7]No significant erythema
n-Tridecane (C13)Low cytotoxicitySignificant erythema[8]
n-Tetradecane (C14)Low cytotoxicity (buffering effect)[7]Significant erythema[8]
n-Pentadecane (C15)Low cytotoxicity (buffering effect)[7]Significant erythema[8]

Experimental Protocols

The toxicity data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments cited.

Acute Oral Toxicity (based on OECD Test Guideline 401/423)
  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley strain) of a single sex (usually females) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage. A vehicle (e.g., corn oil) may be used if the substance is not administered neat.

    • Several dose levels are used to determine the dose-response relationship. In limit tests, a single high dose (e.g., 2000 or 5000 mg/kg) is administered.

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The LD50 (median lethal dose), the statistically estimated dose that is expected to be lethal to 50% of the test animals, is calculated.

Acute Dermal Toxicity (based on OECD Test Guideline 402)
  • Objective: To determine the acute dermal toxicity of a substance.

  • Test Animals: Young adult rats, rabbits, or guinea pigs may be used. The albino rabbit is often preferred.

  • Procedure:

    • The fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

    • The test substance is applied uniformly over a shaved area (approximately 10% of the body surface area).

    • The application site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

    • Animals are observed for mortality and signs of toxicity for at least 14 days.

    • A gross necropsy is performed on all animals.

  • Endpoint: The dermal LD50 is determined.

Acute Inhalation Toxicity (based on OECD Test Guideline 403)
  • Objective: To determine the acute inhalation toxicity of a substance.

  • Test Animals: Typically, young adult rats are used.

  • Procedure:

    • Animals are exposed to the test substance, which is generated as a vapor, aerosol, or gas, in a whole-body or nose-only inhalation chamber.

    • The exposure duration is typically 4 hours.

    • Multiple concentration levels are tested to establish a concentration-response relationship.

    • Animals are observed for mortality and clinical signs of toxicity during and after exposure for at least 14 days.

  • Endpoint: The LC50 (median lethal concentration), the concentration of the chemical in the air that is expected to kill 50% of the test animals, is calculated.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (based on OECD Test Guideline 439)
  • Objective: To identify substances that are irritating to the skin.

  • Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the human epidermis.

  • Procedure:

    • The test substance is applied topically to the surface of the tissue model.

    • After a defined exposure period (e.g., 15-60 minutes), the substance is removed by washing.

    • The tissues are incubated for a post-exposure period (e.g., 42 hours).

    • Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT substance is converted by mitochondrial enzymes of viable cells into a purple formazan (B1609692) precipitate, which is then extracted and quantified spectrophotometrically.

  • Endpoint: A substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.

Mandatory Visualization

The following diagrams illustrate the relationship between alkane chain length and key toxicological endpoints, as well as a typical experimental workflow for in vitro cytotoxicity testing.

Toxicity_vs_Chain_Length cluster_alkanes n-Alkane Chain Length cluster_toxicity Toxicological Endpoints Shorter Chains (C8-C11) Shorter Chains (C8-C11) Cytotoxicity Cytotoxicity Shorter Chains (C8-C11)->Cytotoxicity High Systemic_Toxicity Systemic_Toxicity Shorter Chains (C8-C11)->Systemic_Toxicity Relatively Higher Mid Chains (C12-C13) Mid Chains (C12-C13) Mid Chains (C12-C13)->Cytotoxicity Moderate Dermal_Irritation Dermal_Irritation Mid Chains (C12-C13)->Dermal_Irritation Increasing Longer Chains (C14-C15) Longer Chains (C14-C15) Longer Chains (C14-C15)->Cytotoxicity Low Longer Chains (C14-C15)->Dermal_Irritation Significant (repeated exposure) Longer Chains (C14-C15)->Systemic_Toxicity Low

Caption: Alkane chain length and its impact on toxicity.

MTT_Assay_Workflow start Seed Human Keratinocytes (e.g., HaCaT) in 96-well plate incubation1 Incubate for 24h (Cell Adherence) start->incubation1 treatment Treat cells with different concentrations of alkanes incubation1->treatment incubation2 Incubate for a defined period (e.g., 24h) treatment->incubation2 add_mtt Add MTT Reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4h (Formazan crystal formation) add_mtt->incubation3 solubilize Add Solubilization Solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure Absorbance at ~570nm solubilize->read_absorbance end Calculate Cell Viability (%) and IC50 read_absorbance->end

Caption: Workflow for MTT cytotoxicity assay.

References

Safety Operating Guide

Proper Disposal of Pentadecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of pentadecane is a critical aspect of laboratory safety and environmental responsibility. While some classifications do not categorize pure n-pentadecane as hazardous waste, standard laboratory practice and regulatory guidelines necessitate treating it as a regulated chemical waste to ensure safety and compliance.[1][2][3] This guide provides detailed procedures for the proper handling and disposal of this compound in a research environment.

This compound: Key Data for Handling and Disposal

For quick reference, the following table summarizes essential quantitative data for this compound.

PropertyValue
Chemical Formula C₁₅H₃₂
Molecular Weight 212.41 g/mol [4]
Physical State Colorless liquid[5]
Density 0.77 g/cm³ (at 20°C)[6]
Flash Point > 93.3°C (200°F)[7]
Water Solubility Insoluble; Not miscible[6][8]
Primary Hazard Aspiration Hazard Category 1; May be fatal if swallowed and enters airways.[4][6]
Chemical Incompatibility Strong oxidizing agents (e.g., nitric acid).[8][9]

Standard Operating Protocol for this compound Disposal

This protocol outlines the step-by-step process for managing this compound waste from generation to disposal.

Step 1: Waste Characterization and Segregation
  • Identify Waste: Clearly identify the waste stream as this compound or a solution containing this compound.

  • Segregate: Do not mix this compound waste with other chemical waste streams, particularly strong oxidizing agents, to prevent potentially violent reactions.[8][9][10] Store acids and bases separately from organic compounds like this compound.[10]

Step 2: Use of Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE to minimize exposure:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Protective Clothing: A standard laboratory coat.

Step 3: Containment and Storage
  • Select a Compatible Container: Collect this compound waste in a clean, chemically compatible container with a secure, leak-proof screw cap.[10][11] The container material should not react with or absorb the chemical.[10]

  • Leave Headroom: Do not fill the container completely; leave at least one inch of headroom to allow for vapor expansion.[10]

  • Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste.[2][10][12]

  • Store in a Designated Area: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[3][10][12] The SAA must be inspected weekly for any signs of leakage.[10]

Step 4: Labeling

Proper labeling is mandatory for safety and regulatory compliance.[3]

  • Attach a Hazardous Waste Tag: Affix your institution's official hazardous waste tag to the container as soon as the first drop of waste is added.

  • Complete Information: Clearly write the full chemical name ("this compound") and any other components. Do not use abbreviations or formulas. Indicate the concentration and quantity.

Step 5: Accidental Spill Management

In the event of a this compound spill, follow these procedures:

  • For Small Spills:

    • Alert personnel in the immediate area.

    • Use an inert absorbent material, such as absorbent pads, sand, or earth, to soak up the liquid.[5][8][9][13]

    • Wipe the area with a cloth, then flush the site with water.[1]

    • Collect all contaminated materials (absorbents, gloves, etc.) in a sealed, vapor-tight plastic bag or a designated solid waste container.[8]

    • Label the container as hazardous waste and manage it for disposal.[5][9][13]

  • For Large Spills:

    • Evacuate personnel to a safe area and ensure adequate ventilation.[5][9][13]

    • If safe to do so, prevent further leakage or spillage.[9][13] Do not let the product enter drains.[9][13]

    • Contain the spill using dikes or other barriers.[13]

    • Cover the spill with an inert absorbent material.[9]

    • Contact your institution's Environmental Health & Safety (EHS) department immediately for assistance.

Step 6: Arranging for Final Disposal
  • Do Not Use Drains: Never dispose of this compound by pouring it down the sink or into any sewer drain.[1][9][14] This is a violation of environmental regulations.

  • No Evaporation: Do not allow this compound to evaporate in a fume hood as a method of disposal.[2]

  • Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to 12 months for partially filled containers), submit a chemical waste pickup request to your EHS department.[12] EHS will arrange for collection by a licensed hazardous waste disposal company.[4][13]

Visual Guide: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

PentadecaneDisposal start This compound Waste Generated decision_spill Is it a spill? start->decision_spill decision_size Spill Size? decision_spill->decision_size Yes process_contain Place in a compatible, sealed, and labeled container. decision_spill->process_contain No (Contained Waste) process_small_spill 1. Use inert absorbent material. 2. Collect contaminated materials. decision_size->process_small_spill Small process_large_spill 1. Evacuate & Ventilate. 2. Contain spill. 3. Contact EHS immediately. decision_size->process_large_spill Large process_small_spill->process_contain end_process Contact EHS for pickup and final disposal. process_large_spill->end_process process_store Store in designated Satellite Accumulation Area (SAA). process_contain->process_store process_store->end_process

Caption: Workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling Pentadecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Pentadecane (C15H32), a straight-chain alkane.

Personal Protective Equipment (PPE)

When working with this compound, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. Recommendations may vary based on the scale of the procedure and the potential for exposure.

Routine Laboratory Use:

For standard laboratory procedures involving small quantities of this compound, the following PPE is recommended:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles should be worn to protect against splashes.[1][2][3]

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.[1][2][3]

  • Body Protection: A standard lab coat is generally sufficient to protect clothing and skin from minor spills.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[1][3] In situations where ventilation is inadequate or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1][4][5]

Large Spills or Emergency Situations:

In the event of a large spill or other emergencies with significant exposure potential, more extensive PPE is required:

  • Eye Protection: Splash goggles are necessary to provide a complete seal around the eyes.[1]

  • Body Protection: A full chemical-resistant suit is recommended to prevent skin contact.[1][2]

  • Respiratory Protection: A self-contained breathing apparatus (SCBA) should be used to provide clean air and avoid inhalation of high concentrations of vapor.[1][2]

  • Hand and Foot Protection: Chemical-resistant gloves and boots are essential.[1]

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established by major regulatory bodies, it is important to handle it with care.[3][6] The following table summarizes key safety-related data for this compound.

PropertyValue
Flash Point 132 °C (269.6 °F)
Autoignition Temperature Not available
Lower Explosion Limit 0.45%
Upper Explosion Limit 6.5%
Water Solubility Insoluble

Operational Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid contact with skin and eyes.[2][3][6]

  • Wash hands thoroughly after handling.[2][3]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan:

  • This compound is not classified as hazardous waste according to some sources.[6] However, it is imperative to consult and adhere to all local, state, and federal regulations for chemical waste disposal.

  • For disposal, absorb the liquid with an inert material such as vermiculite, sand, or earth.[1][3]

  • Place the absorbed material into a suitable, labeled, and closed container for disposal.[2][4][7]

  • Do not dispose of this compound down the drain.[2][4][6]

Experimental Protocols: Spill Response

In the event of a this compound spill, follow these procedural steps to ensure safety and proper cleanup.

Small Spill Cleanup:

  • Ensure Proper Ventilation and PPE: Confirm the area is well-ventilated and that you are wearing the appropriate PPE (safety glasses, gloves, lab coat).

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or absorbent pads to cover and contain the spill.[1][3]

  • Collect the Absorbed Material: Carefully scoop or sweep up the absorbed material.

  • Package for Disposal: Place the collected material into a suitable, sealed container for proper waste disposal.[5]

  • Clean the Area: Clean the spill surface with soap and water.[5]

Large Spill Cleanup:

  • Evacuate the Area: Immediately evacuate all non-essential personnel from the spill area.

  • Alert Emergency Responders: Notify your institution's emergency response team.

  • Ensure Advanced PPE: Only trained personnel with the appropriate PPE (full suit, splash goggles, SCBA) should address the spill.[1]

  • Contain the Spill: If safe to do so, prevent the spill from spreading by using dikes or absorbents.

  • Absorb and Collect: Cover the spill with an inert absorbent material and collect it into a designated waste container.[2]

  • Decontaminate: Thoroughly decontaminate the area once the spill has been cleaned up.

Logical Relationship Diagram

The following diagram illustrates the decision-making process and workflow for handling a chemical spill of this compound.

Pentadecane_Spill_Workflow spill This compound Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe_small Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->ppe_small evacuate Evacuate Immediate Area large_spill->evacuate contain_small Contain with Inert Absorbent ppe_small->contain_small collect_small Collect Absorbed Material contain_small->collect_small dispose_small Package for Disposal collect_small->dispose_small clean_small Clean Spill Area dispose_small->clean_small end Spill Response Complete clean_small->end alert Alert Emergency Personnel evacuate->alert ppe_large Await Trained Personnel with Advanced PPE (SCBA, Full Suit) alert->ppe_large contain_large Contain and Absorb ppe_large->contain_large dispose_large Dispose of Waste Properly contain_large->dispose_large decontaminate Decontaminate Area dispose_large->decontaminate decontaminate->end

Caption: Workflow for this compound Spill Response.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.